Glaucogenin C mono-D-thevetoside
描述
Structure
3D Structure
属性
IUPAC Name |
(4S,5R,8S,13R,16S,19R,22R)-8-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O9/c1-14-22(29)24(32-4)23(30)26(35-14)36-17-9-10-27(2)16(11-17)6-7-18-19(27)8-5-15-12-33-28(3)21(15)20(13-34-28)37-25(18)31/h6,12,14,17-24,26,29-30H,5,7-11,13H2,1-4H3/t14-,17+,18-,19+,20-,21-,22-,23-,24+,26+,27+,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZJWPGSJWUHPT-FJUGQGNPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C4CCC5=COC6(C5C(CO6)OC(=O)C4CC=C3C2)C)C)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CCC5=CO[C@@]6([C@H]5[C@@H](CO6)OC(=O)[C@@H]4CC=C3C2)C)C)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Natural Sources of Glaucogenin C mono-D-thevetoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glaucogenin C mono-D-thevetoside is a cardenolide, a type of cardiac glycoside characterized by a steroidal aglycone linked to a sugar moiety. Cardiac glycosides are a diverse class of naturally occurring compounds that have been historically used in the treatment of heart conditions.[1][2][3] More recently, their potential as anticancer agents has garnered significant interest due to their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines. This technical guide provides an in-depth overview of the natural sources of this compound, including quantitative data where available, detailed experimental protocols for its isolation and characterization, and an illustrative representation of its presumed signaling pathway.
Quantitative Data on Cardiac Glycosides in Relevant Plant Species
Direct quantitative analysis of this compound in its source plants is not extensively reported in available scientific literature. However, to provide a framework for understanding the typical abundance of related cardiac glycosides in the Asclepiadaceae family, the following table summarizes quantitative data for other relevant compounds isolated from Pergularia tomentosa and Nerium oleander. This data is indicative of the concentrations that might be expected for this compound.
| Cardiac Glycoside | Plant Source | Plant Part | Concentration/Yield | Reference |
| Odoroside H | Nerium oleander | Stem (Winter) | 244.8 µg/g | [8] |
| Odoroside A | Nerium oleander | Stem (Summer) | 231.4 µg/g | [8] |
| Oleandrin | Nerium oleander | Leaf (Rainy Season) | 703.9 µg/g | [8] |
| Calactin | Pergularia tomentosa | Leaves | Not specified | [9] |
| Calotropagenin | Pergularia tomentosa | Stems | Not specified | [9] |
Note: The absence of specific quantitative data for this compound highlights a research gap and an opportunity for further phytochemical investigation of Cynanchum glaucescens and other potential source plants.
Experimental Protocols
The following is a generalized protocol for the extraction, isolation, and identification of cardiac glycosides from plant material, which can be adapted for this compound.
Extraction
-
Plant Material Preparation: Air-dry the roots or aerial parts of the plant material (e.g., Cynanchum glaucescens) at room temperature and then grind into a fine powder.
-
Maceration: Macerate the powdered plant material with a solvent system such as methanol (B129727) or a mixture of methanol and water (e.g., 80% methanol) at room temperature for 24-48 hours with occasional shaking.
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain a crude extract.
Isolation and Purification
-
Solvent-Solvent Partitioning: Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate, to separate compounds based on their polarity. Cardiac glycosides are typically found in the more polar fractions (chloroform and ethyl acetate).
-
Column Chromatography: Subject the cardiac glycoside-rich fraction to column chromatography on silica (B1680970) gel.
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of chloroform and methanol is commonly used. Start with 100% chloroform and gradually increase the polarity by adding methanol (e.g., 98:2, 95:5, 90:10, etc.).
-
-
Thin Layer Chromatography (TLC): Monitor the fractions obtained from column chromatography using TLC plates coated with silica gel.
-
Developing Solvent: A mixture of chloroform and methanol (e.g., 9:1 v/v).
-
Visualization: Spray the plates with a solution of 10% sulfuric acid in ethanol (B145695) and heat at 110°C for 5-10 minutes. Cardiac glycosides will appear as characteristic colored spots.
-
-
High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing the compound of interest using preparative or semi-preparative HPLC.[10][11]
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is a common mobile phase system.
-
Detection: UV detection at 220 nm.
-
Structure Elucidation
The structure of the isolated compound can be elucidated using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to determine the complete chemical structure of the aglycone and the sugar moiety, as well as their linkage.
Signaling Pathway
Cardiac glycosides are known to induce apoptosis in cancer cells primarily through the inhibition of the Na+/K+-ATPase pump. This inhibition leads to a cascade of intracellular events culminating in programmed cell death. The following diagram illustrates a plausible signaling pathway for this compound-induced apoptosis.
Caption: Proposed signaling pathway for cardiac glycoside-induced apoptosis.
Experimental Workflow
The overall process from plant material to pure compound and biological testing can be summarized in the following workflow diagram.
Caption: General workflow for the isolation and analysis of this compound.
References
- 1. Cardiac Glycosides: From Natural Defense Molecules to Emerging Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardiac glycosides: structural diversity, chemical ecology, bioactivity, and artificial synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. Cardiac Glycosides: From Natural Defense Molecules to Emerging Therapeutic Agents [mdpi.com]
- 4. Paichien(Cynanchum glaucescens)Stories About Chinese Herbal Medicine(21) - Taiwan Panorama [taiwan-panorama.com]
- 5. pfaf.org [pfaf.org]
- 6. Cynanchum glaucescens (Decne.) Hand.-Mazz. | Plants of the World Online | Kew Science [powo.science.kew.org]
- 7. Cynanchum glaucescens in Flora of China @ efloras.org [efloras.org]
- 8. Quantitative evaluation of cardiac glycosides and their seasonal variation analysis in Nerium oleander using UHPLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [Qualitative and Quantitative HPLC-Analysis of Cardiac Glycosides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. "Quantitative Analysis of Cardiac Glycosides in Digitalis purpurea and " by David Grossens [digitalcommons.hope.edu]
The Biosynthesis of Glaucogenin C mono-D-thevetoside: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glaucogenin C mono-D-thevetoside is a cardiac glycoside, a class of naturally occurring compounds with significant pharmacological interest due to their effects on cardiac muscle. The biosynthesis of this complex molecule involves a multi-step pathway, beginning with sterol precursors and culminating in a specific glycosylation event. While the complete enzymatic sequence for this compound is not fully elucidated in current literature, this guide synthesizes the available knowledge on cardenolide biosynthesis to present a putative pathway. This document outlines the key enzymatic steps, provides methodologies for experimental investigation, and includes visualizations to facilitate a deeper understanding of this intricate biochemical process.
Introduction to Cardenolide Biosynthesis
Cardenolides are a group of steroids characterized by a C23 steroid nucleus and a five-membered lactone ring attached at the C-17 position. Their biological activity is primarily mediated by the inhibition of the Na+/K+-ATPase pump. The biosynthesis of these compounds is a complex process that can be broadly divided into two major stages: the formation of the aglycone (the steroid portion) and the subsequent glycosylation, which modifies the compound's solubility, stability, and bioactivity.
This compound consists of the aglycone Glaucogenin C and the sugar moiety D-thevetose. The biosynthesis is understood to follow the general pathway of cardenolide formation, which originates from the metabolism of sterols.
The Putative Biosynthetic Pathway of Glaucogenin C
The proposed biosynthetic pathway for this compound begins with the ubiquitous plant sterols, cholesterol or phytosterols (B1254722). The pathway can be conceptualized in the following stages:
Stage 1: Formation of the Pregnenolone Precursor
The initial step involves the conversion of cholesterol or phytosterols into pregnenolone. This reaction is catalyzed by a cytochrome P450 enzyme from the CYP87A family.[1][2] This is a critical entry point into the biosynthesis of all steroid hormones and related compounds in plants.
Stage 2: Conversion of Pregnenolone to the Cardenolide Aglycone (Glaucogenin C)
Following the formation of pregnenolone, a series of enzymatic modifications, including oxidations, reductions, and hydroxylations, are required to produce the Glaucogenin C aglycone. While the precise sequence and enzymes for Glaucogenin C are not yet identified, the well-studied biosynthesis of digitoxigenin (B1670572) in Digitalis lanata provides a valuable model. Key enzyme families implicated in this stage include:
-
3β-Hydroxysteroid Dehydrogenase (3β-HSD): This enzyme is involved in the modification of the steroid A-ring.[3]
-
Progesterone 5β-Reductase (P5βR): This enzyme is crucial for establishing the characteristic cis-fusion of the A and B rings of the steroid nucleus.[3]
-
Cytochrome P450 Monooxygenases (CYPs): These enzymes are responsible for various hydroxylation and oxidation reactions at different positions on the steroid core to form the specific structure of Glaucogenin C.
The chemical structure of Glaucogenin C is C21H28O5, distinguishing it from other cardenolide aglycones like cannogenin (B1252837) (C23H32O5).[3][4]
Stage 3: Glycosylation of Glaucogenin C
The final step in the biosynthesis of this compound is the attachment of a D-thevetose sugar molecule to the Glaucogenin C aglycone. This reaction is catalyzed by a specific UDP-glycosyltransferase (UGT) . In the genus Thevetia, thevetose is typically the first sugar moiety added to the aglycone.[5][6][7] The sugar donor for this reaction is an activated form of thevetose, likely UDP-D-thevetose.
The overall putative pathway is depicted in the following diagram:
Experimental Protocols for Pathway Elucidation
To fully characterize the biosynthetic pathway of this compound, a combination of biochemical, molecular, and analytical techniques is required.
Identification of Intermediates
Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Plant Material Extraction: Extract metabolites from various tissues of the source plant (e.g., Thevetia species) using a suitable solvent system (e.g., methanol/water).
-
Chromatographic Separation: Separate the extracted metabolites using a reverse-phase HPLC column.
-
Mass Spectrometry Analysis: Analyze the eluting compounds using a high-resolution mass spectrometer. Fragmentation patterns (MS/MS) can be used to identify known cardenolides and tentatively identify novel intermediates based on mass shifts corresponding to specific enzymatic reactions (e.g., hydroxylation, reduction).[1][8]
Enzyme Identification and Characterization
Methodology: Transcriptome Analysis and Enzyme Assays
-
RNA Sequencing: Perform RNA sequencing (RNA-Seq) on tissues actively producing this compound. To enhance the expression of biosynthetic genes, plants can be treated with elicitors like methyl jasmonate.[2][9]
-
Candidate Gene Identification: Identify candidate genes for the biosynthetic pathway by searching the transcriptome data for homologs of known cardenolide biosynthetic enzymes (e.g., CYPs, 3β-HSD, P5βR, UGTs).
-
Heterologous Expression: Clone the candidate genes into an expression vector and express the recombinant proteins in a suitable host system (e.g., E. coli, yeast).
-
Enzyme Assays: Purify the recombinant enzymes and perform in vitro assays with putative substrates identified through LC-MS/MS analysis. The formation of the expected product can be monitored by LC-MS.
The following workflow illustrates the process of identifying and characterizing a candidate glycosyltransferase:
Quantitative Data
Currently, there is a lack of specific quantitative data for the biosynthesis of this compound in the public domain. The following table outlines the types of quantitative data that should be collected during the experimental elucidation of this pathway.
| Parameter | Description | Experimental Method |
| Enzyme Kinetics (Km, Vmax, kcat) | Michaelis-Menten constants for each enzyme with its substrate(s). | In vitro enzyme assays with varying substrate concentrations. |
| Intermediate Concentrations | The steady-state concentrations of biosynthetic intermediates in plant tissues. | Quantitative LC-MS analysis of plant extracts. |
| Product Yield | The overall efficiency of the conversion of precursor to the final product. | Isotopic labeling studies and metabolic flux analysis. |
| Gene Expression Levels | Relative transcript abundance of biosynthetic genes in different tissues or under different conditions. | Quantitative real-time PCR (qRT-PCR). |
Regulatory Mechanisms
The biosynthesis of cardenolides is often regulated by plant hormones and stress responses. Transcriptome analysis of Thevetia peruviana has shown that the application of methyl jasmonate, a plant stress hormone, leads to the upregulation of genes involved in cardiac glycoside biosynthesis, including UDP-glycosyltransferases.[2][9] This suggests that the pathway is inducible and likely plays a role in the plant's defense against herbivores and pathogens.
The regulatory network likely involves transcription factors that are activated by jasmonate signaling, which in turn bind to the promoter regions of the biosynthetic genes, activating their transcription.
Conclusion and Future Perspectives
The biosynthesis of this compound is a complex process that is fundamental to understanding the production of this pharmacologically active compound. While the general outline of cardenolide biosynthesis provides a strong framework, further research is needed to identify the specific enzymes and intermediates in the formation of Glaucogenin C and its subsequent glycosylation with D-thevetose. The experimental approaches outlined in this guide provide a roadmap for the complete elucidation of this pathway. A thorough understanding of the biosynthetic and regulatory mechanisms will be invaluable for the potential biotechnological production of this and other valuable cardiac glycosides for therapeutic use.
References
- 1. Profiling and structural analysis of cardenolides in two species of Digitalis using liquid chromatography coupled with high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Transcriptome analysis of Thevetia peruviana cell suspensions treated with methyl jasmonate reveals genes involved in phenolics, flavonoids and cardiac glycosides biosynthesis [frontiersin.org]
- 3. Cannogenin | C23H32O5 | CID 12302396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Glaucogenin C | C21H28O5 | CID 44584797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Thevetia thevetioides Cardenolide and Related Cardiac Glycoside Profile in Mature and Immature Seeds by High-Resolution Thin-Layer Chromatography (HPTLC) and Quadrupole Time of Flight-Tandem Mass Spectrometry (Q-TOF MS/MS) Reveals Insights of the Cardenolide Biosynthetic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thevetia thevetioides Cardenolide and Related Cardiac Glycoside Profile in Mature and Immature Seeds by High-Resolution… [ouci.dntb.gov.ua]
- 7. Thevetia thevetioides Cardenolide and Related Cardiac Glycoside Profile in Mature and Immature Seeds by High-Resolution Thin-Layer Chromatography (HPTLC) and Quadrupole Time of Flight–Tandem Mass Spectrometry (Q-TOF MS/MS) Reveals Insights of the Cardenolide Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Transcriptome analysis of Thevetia peruviana cell suspensions treated with methyl jasmonate reveals genes involved in phenolics, flavonoids and cardiac glycosides biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of Glaucogenin C mono-D-thevetoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glaucogenin C mono-D-thevetoside is a cardiac glycoside, a class of naturally occurring steroid-like compounds that have been historically used in the treatment of heart conditions. Emerging research has highlighted the potential of cardiac glycosides, including this compound, as promising therapeutic agents in other areas, notably in oncology. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside detailed experimental protocols for its analysis and evaluation of its biological activity. This document is intended to serve as a foundational resource for researchers and professionals involved in the study and development of this compound for potential therapeutic applications.
Physicochemical Properties
This compound is a complex molecule with a steroidal core, characteristic of the cardenolide family. The presence of a mono-D-thevetoside sugar moiety attached to the aglycone, Glaucogenin C, significantly influences its solubility, bioavailability, and pharmacokinetic profile.
| Property | Value | Reference |
| CAS Number | 849201-84-9 | [1] |
| Molecular Formula | C₂₈H₄₀O₉ | [1] |
| Molecular Weight | 520.63 g/mol | [1] |
| Appearance | White to off-white powder | |
| Purity | Typically >98% (commercially available) | |
| Solubility | Soluble in methanol (B129727), ethanol (B145695), DMSO. Limited solubility in water. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment of the properties and activity of this compound. The following sections outline methodologies for its isolation, characterization, and biological evaluation.
Isolation and Purification
This compound is typically isolated from plant sources. The following is a general workflow for its extraction and purification.
Protocol:
-
Extraction: Dried and powdered plant material is exhaustively extracted with a polar solvent such as methanol or ethanol at room temperature.
-
Solvent Partitioning: The crude extract is concentrated under reduced pressure and then subjected to liquid-liquid partitioning. This is typically performed sequentially with solvents of increasing polarity (e.g., n-hexane, ethyl acetate (B1210297), and n-butanol) to separate compounds based on their polarity. Cardiac glycosides are often enriched in the ethyl acetate or n-butanol fractions.
-
Column Chromatography: The enriched fraction is subjected to column chromatography over silica gel or Sephadex LH-20. Elution is performed with a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol) to separate different glycosides.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative HPLC on a C18 reversed-phase column with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water or methanol and water.
Structural Characterization
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of natural products.
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).
-
Transfer the solution to a standard 5 mm NMR tube.
Data Acquisition:
-
Acquire ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR spectra are typically acquired with a spectral width of 0-12 ppm.
-
¹³C NMR spectra are typically acquired with a spectral width of 0-220 ppm.
Data Analysis:
-
Process the raw data using appropriate software (e.g., MestReNova, TopSpin).
-
Assign the chemical shifts (δ) in parts per million (ppm) relative to the residual solvent peak.
-
Analyze the coupling constants (J) in Hertz (Hz) from the ¹H NMR spectrum to determine the stereochemistry.
-
Use 2D NMR data to establish the connectivity of protons and carbons and to confirm the overall structure, including the aglycone and the sugar moiety, and the glycosidic linkage.
2.2.2. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Sample Preparation:
-
Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
The solution can be directly infused into the mass spectrometer or introduced via an HPLC system.
Data Acquisition:
-
Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Acquire spectra in both positive and negative ion modes.
-
Perform tandem MS (MS/MS) experiments to obtain fragmentation data.
Data Analysis:
-
Determine the accurate mass of the molecular ion ([M+H]⁺, [M+Na]⁺, or [M-H]⁻) to confirm the elemental composition.
-
Analyze the fragmentation pattern to identify characteristic losses, such as the sugar moiety, water, and other functional groups, which helps in confirming the structure.
Biological Activity and Mechanism of Action
Cardiac glycosides are known to exert their biological effects primarily through the inhibition of the Na⁺/K⁺-ATPase pump. This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels via the sodium-calcium exchanger. This cascade of events is responsible for the cardiotonic effects and is also implicated in the anticancer activity of these compounds.
Cytotoxicity Assays
The cytotoxic effects of this compound against cancer cell lines can be evaluated using various in vitro assays.
3.1.1. MTT Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.01 to 100 µM) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
3.1.2. Lactate Dehydrogenase (LDH) Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After treatment, centrifuge the plate at 250 x g for 5 minutes and carefully transfer the supernatant to a new plate.
-
LDH Reaction: Add the LDH reaction mixture (commercially available kit) to the supernatant.
-
Absorbance Measurement: Incubate as per the manufacturer's instructions and measure the absorbance at the recommended wavelength.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to control wells (untreated cells for minimum LDH release and lysed cells for maximum LDH release).
Enzyme Inhibition Assays
The inhibitory activity of this compound against specific enzymes can be determined using appropriate assays.
General Protocol for α-Glucosidase Inhibition:
-
Reagent Preparation: Prepare α-glucosidase enzyme solution, substrate solution (e.g., p-nitrophenyl-α-D-glucopyranoside), and buffer solution (e.g., phosphate (B84403) buffer, pH 6.8).
-
Incubation: In a 96-well plate, pre-incubate the enzyme with various concentrations of this compound for a specific time.
-
Reaction Initiation: Add the substrate to initiate the reaction.
-
Absorbance Measurement: Monitor the increase in absorbance at 405 nm due to the formation of p-nitrophenol at regular intervals.
-
Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC₅₀ value.
Quantitative Data
While specific quantitative data for this compound is not extensively available in the public domain, the following table provides representative data for related cardiac glycosides to offer a comparative context.
| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |
| Digoxin | PC-3 | MTT | 0.08 | |
| Ouabain | A549 | MTT | 0.05 | |
| Digitoxin | HeLa | MTT | 0.03 |
Conclusion
This compound represents a promising natural product with potential for further investigation as a therapeutic agent. This guide provides a comprehensive collection of its known properties and standardized protocols to facilitate consistent and reproducible research. Further studies are warranted to fully elucidate its specific biological activities, mechanisms of action, and potential for clinical development. The detailed methodologies and data presented herein are intended to support and guide these future research endeavors.
References
Glaucogenin C mono-D-thevetoside CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and biological activities of Glaucogenin C mono-D-thevetoside, a C21 steroidal glycoside. The information presented is intended for researchers, scientists, and professionals involved in drug discovery and development.
Chemical and Physical Properties
This compound is a naturally occurring steroid compound that has been isolated from the roots of plants such as Cynanchum stauntonii and Vincetoxicum glaucescens. Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 849201-84-9 | [1][2][3] |
| Molecular Formula | C28H40O9 | [2][3] |
| Molecular Weight | 520.63 g/mol | [2] |
Biological Activity: Cytotoxicity
Recent studies have begun to elucidate the biological activities of C21 steroidal glycosides isolated from Cynanchum stauntonii. Research has demonstrated that some of these compounds exhibit cytotoxic effects against various cancer cell lines. While specific studies focusing solely on this compound are limited, a key study investigated the cytotoxic properties of a panel of five C21 steroidal glycosides isolated from Cynanchum stauntonii, which included this compound (referred to as compound 4 in the study).
The study evaluated the inhibitory activities of these compounds against human lung carcinoma (A549), human hepatoma (HepG2), and murine breast cancer (4T1) cell lines. The results indicated that this compound (compound 4) displayed notable inhibitory activity, particularly against the HepG2 cell line.[1]
The quantitative data from these cytotoxicity assays are presented below.
| Cell Line | IC50 (μM) of this compound |
| A549 (Human Lung Carcinoma) | 26.82 |
| HepG2 (Human Hepatoma) | 12.24 |
| 4T1 (Murine Breast Cancer) | 44.12 |
Mechanism of Action: Induction of Apoptosis
Further investigation into the mechanism underlying the cytotoxic effects of this compound revealed its ability to induce apoptosis in HepG2 cells. The study demonstrated that treatment with this compound led to:
-
Cell Cycle Arrest: It induced G1 phase arrest in the cell cycle of HepG2 cells.[1]
-
Modulation of Apoptotic Proteins: The compound upregulated the expression of key pro-apoptotic proteins, including caspases-3 and -9, as well as Bax. Concurrently, it downregulated the expression of the anti-apoptotic protein Bcl-2.[1]
This evidence suggests that this compound exerts its cytotoxic effects by triggering the intrinsic apoptotic pathway.
Below is a diagram illustrating the proposed apoptotic signaling pathway initiated by this compound.
Caption: Apoptotic signaling pathway induced by this compound.
Experimental Protocols
This section details the methodologies employed in the key study that evaluated the cytotoxic activity of this compound.
Isolation of this compound
The isolation and purification of this compound from Cynanchum stauntonii involved standard phytochemical techniques. While the specific details of the extraction and isolation of this particular compound in the cited study are part of a larger group of compounds, a general workflow for isolating C21 steroidal glycosides is as follows:
Caption: A generalized workflow for the isolation of C21 steroidal glycosides.
Cell Culture
The human cancer cell lines A549, HepG2, and 4T1 were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin. The cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of this compound was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The experimental steps are outlined below:
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5 × 10^4 cells/mL and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of this compound and incubated for an additional 48 hours.
-
MTT Addition: After the treatment period, 20 μL of MTT solution (5 mg/mL) was added to each well, and the plates were incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The supernatant was removed, and 150 μL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.
Caption: A workflow diagram of the MTT cytotoxicity assay.
Future Perspectives
The demonstrated cytotoxic and pro-apoptotic activities of this compound in cancer cell lines suggest its potential as a lead compound for the development of novel anticancer agents.[1] Further research is warranted to explore its efficacy and safety in preclinical animal models, to fully elucidate its mechanism of action, and to investigate its structure-activity relationships. The broader class of C21 steroidal glycosides from Cynanchum species also represents a rich source for the discovery of new therapeutic agents.
References
The Enigmatic Cardenolide: A Technical Guide to Glaucogenin C mono-D-thevetoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glaucogenin C mono-D-thevetoside is a cardenolide, a class of naturally occurring steroid glycosides, first identified in Asclepias glaucophylla. While specific research on this particular compound is limited, this guide synthesizes the available information and provides a framework for its study based on established knowledge of related cardiac glycosides. This document outlines a probable path to its isolation, its known physicochemical properties, and its presumed biological activity centered on the inhibition of the Na+/K+-ATPase pump, a mechanism with significant therapeutic implications.
Discovery and Sourcing
This compound was first reported as a constituent of Asclepias glaucophylla in a 1978 study by Abe and Yamauchi. The Asclepias genus, commonly known as milkweeds, is a rich source of diverse cardenolides. These compounds are believed to play a defensive role for the plant against herbivores.
Physicochemical Properties
Limited specific data for this compound is publicly available. The table below summarizes the known information. Further characterization would require re-isolation and comprehensive spectroscopic analysis.
| Property | Value | Source |
| Molecular Formula | C₂₈H₄₀O₉ | Generic Compound Databases |
| Molecular Weight | 520.63 g/mol | Generic Compound Databases |
| CAS Number | 849201-84-9 | Generic Compound Databases |
Experimental Protocols: A Generalized Approach to Isolation
While the specific protocol for the isolation of this compound from the original literature is not readily accessible, a general methodology for the extraction and purification of cardenolides from Asclepias species can be outlined. This serves as a foundational protocol for researchers aiming to isolate this and similar compounds.[1][2][3]
Extraction of Crude Glycosides
-
Plant Material Preparation: Dried and powdered aerial parts of Asclepias glaucophylla are the starting material.
-
Solvent Extraction: The powdered plant material is exhaustively extracted with a polar solvent, typically methanol (B129727) or a methanol-water mixture, at room temperature.[3] This process is repeated multiple times to ensure complete extraction of the glycosides.
-
Concentration: The combined extracts are concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning. Typically, this involves dissolving the extract in a water-methanol mixture and partitioning against a non-polar solvent like n-hexane to remove lipids and other non-polar compounds. The aqueous methanol layer, containing the more polar glycosides, is retained.
Purification of this compound
-
Column Chromatography (Initial Separation): The concentrated aqueous methanol extract is subjected to column chromatography on silica (B1680970) gel. Elution is performed with a gradient of increasing polarity, for example, a chloroform-methanol or ethyl acetate-methanol solvent system. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (pHPLC) (Fine Purification): Fractions containing compounds with similar polarity to this compound are pooled and further purified by preparative HPLC, often on a reversed-phase column (e.g., C18). A typical mobile phase would be a gradient of acetonitrile (B52724) and water.
-
Crystallization: The purified fraction containing this compound is concentrated, and the compound is crystallized from a suitable solvent system (e.g., methanol-ether) to yield the pure compound.
Structural Elucidation
The structure of the isolated compound is confirmed using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D-NMR): To elucidate the detailed chemical structure and stereochemistry.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Ultraviolet (UV) Spectroscopy: To identify chromophores.
Biological Activity and Signaling Pathway
Specific biological activity studies on this compound are not available in the public domain. However, as a cardenolide, its primary mechanism of action is expected to be the inhibition of the Na+/K+-ATPase pump.[4][5][6]
Inhibition of Na+/K+-ATPase
The Na+/K+-ATPase is an essential transmembrane protein that maintains the electrochemical gradients of sodium and potassium ions across the cell membrane.[6] Cardenolides bind to the alpha subunit of this pump, inhibiting its function.[4] This inhibition leads to an increase in intracellular sodium concentration.
Downstream Signaling Effects
The disruption of the sodium gradient has several downstream consequences:
-
Increased Intracellular Calcium: The increased intracellular sodium concentration alters the activity of the sodium-calcium exchanger (NCX), leading to an increase in intracellular calcium levels.
-
Activation of Signaling Cascades: The Na+/K+-ATPase also functions as a signaling scaffold.[4] Its inhibition can trigger various intracellular signaling pathways, including those involving Src kinase and the epidermal growth factor receptor (EGFR), which can affect cell proliferation and survival.[4]
-
Cytotoxic Effects: In cancer cells, the sustained disruption of ion homeostasis and activation of certain signaling pathways can lead to cell cycle arrest and apoptosis.[7] Several studies have demonstrated the cytotoxic effects of various cardenolides on different cancer cell lines.[7][8]
Visualizations
Experimental Workflow
Caption: Generalized workflow for the isolation and characterization of this compound.
Putative Signaling Pathway
Caption: Putative signaling cascade initiated by this compound.
Future Directions
The dearth of specific research on this compound presents a significant opportunity for further investigation. Key areas for future research include:
-
Re-isolation and Full Spectroscopic Characterization: To confirm its structure and provide a complete dataset for future studies.
-
In-depth Biological Activity Screening: To assess its cytotoxic activity against a panel of cancer cell lines and to explore other potential therapeutic effects.
-
Elucidation of Specific Signaling Pathways: To determine the precise downstream effects of its interaction with the Na+/K+-ATPase in different cell types.
-
Pharmacokinetic and Pharmacodynamic Studies: To evaluate its potential as a drug candidate.
This technical guide provides a comprehensive overview based on the currently available information for this compound and the broader class of cardiac glycosides. It is intended to serve as a valuable resource for researchers embarking on the study of this and other related natural products.
References
- 1. "Extraction and Quantification of Cardiac Glycosides from Asclepias vir" by Gary George III [lair.etamu.edu]
- 2. CN107158058A - The extracting method of cardiac glycoside general glycoside - Google Patents [patents.google.com]
- 3. New Structures, Spectrometric Quantification, and Inhibitory Properties of Cardenolides from Asclepias curassavica Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Cardenolide Glycoside Acovenoside A Interferes with Epidermal Growth Factor Receptor Trafficking in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Relative Selectivity of Plant Cardenolides for Na+/K+-ATPases From the Monarch Butterfly and Non-resistant Insects [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxic cardiac glycosides and other compounds from Asclepias syriaca - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Glaucogenin C mono-D-thevetoside in Traditional Medicine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glaucogenin C mono-D-thevetoside, a cardenolide glycoside identified from medicinal plants utilized in traditional medicine, is a subject of growing interest within the scientific community. This technical guide provides a comprehensive overview of its chemical properties, traditional medicinal uses, and known biological activities. The document details plausible experimental protocols for its isolation and characterization and discusses its putative mechanism of action through the inhibition of the Na+/K+-ATPase pump, a hallmark of cardenolides. While specific quantitative biological data for this particular glycoside remains limited in publicly accessible literature, this guide consolidates the existing knowledge on structurally related compounds from the same plant sources to infer its potential therapeutic applications and guide future research endeavors.
Introduction
Traditional medicine has long utilized plants from the Apocynaceae family, such as those from the Periploca and Cynanchum genera, to treat a variety of ailments, including inflammatory conditions like rheumatoid arthritis.[1][2] Phytochemical investigations into these plants have revealed a rich diversity of bioactive secondary metabolites, prominent among them being cardenolide glycosides. This compound is one such compound, a steroid glycoside that has been isolated from Cynanchum stauntonii.[3] This guide aims to provide a detailed technical overview of this compound, synthesizing available information for researchers and professionals in drug development.
Chemical and Physical Properties
This compound is a steroid glycoside with the following properties:
| Property | Value | Reference |
| Chemical Name | This compound | [4] |
| CAS Number | 849201-84-9 | [4] |
| Molecular Formula | C28H40O9 | [4] |
| Molecular Weight | 520.63 g/mol | [4] |
Traditional Medicine Context
Plants containing this compound and related cardenolide glycosides, such as Periploca sepium and Cynanchum stauntonii, have a history of use in traditional Chinese medicine.[1][5] The root bark of P. sepium, known as "Xiang-Jia-Pi," has been traditionally used for its anti-inflammatory properties in the treatment of rheumatoid arthritis.[2] The presence of cardenolides in these plants is believed to contribute significantly to their therapeutic effects.
Biological Activity and Mechanism of Action
The biological activity of this compound is inferred from its classification as a cardenolide glycoside and from studies on related compounds isolated from the same plant sources.
Inhibition of Na+/K+-ATPase
The primary mechanism of action for cardenolides is the inhibition of the Na+/K+-ATPase enzyme, an ion pump essential for maintaining the electrochemical gradients across cell membranes.[6] This inhibition leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, resulting in an influx of calcium ions. This cascade of events is responsible for the cardiotonic effects of digitalis glycosides and is also implicated in the cytotoxic and other biological activities of cardenolides.
Signaling Pathway of Cardenolide-Induced Cytotoxicity
Caption: Putative signaling pathway of cardenolide-induced apoptosis.
Cytotoxic Activity
Numerous studies have demonstrated the cytotoxic effects of cardenolide glycosides isolated from Cynanchum and Periploca species against various cancer cell lines. For instance, other C21 steroidal glycosides from Cynanchum stauntonii have shown inhibitory activities against A549, HepG2, and 4T1 cell lines, with one compound exhibiting an IC50 value of 12.24 µM against HepG2 cells.[1] These compounds can induce apoptosis through the upregulation of pro-apoptotic proteins like caspases-3, -9, and Bax, and the downregulation of the anti-apoptotic protein Bcl-2.[1] While specific IC50 values for this compound are not available, its structural similarity to other cytotoxic cardenolides suggests it likely possesses similar properties.
Anti-inflammatory Activity
The traditional use of plants containing this compound for inflammatory conditions is supported by modern scientific studies on related compounds. Steroidal glycosides from Cynanchum stauntonii have been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide-stimulated murine macrophage cells, indicating potential anti-inflammatory effects.[7]
Experimental Protocols
While a specific, detailed protocol for the isolation of this compound is not available in the reviewed literature, a general methodology can be constructed based on the isolation of other steroidal glycosides from Cynanchum stauntonii.[5]
Extraction and Isolation
-
Plant Material : Dried and powdered roots of Cynanchum stauntonii.
-
Extraction : The powdered plant material is typically extracted with 95% ethanol (B145695) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Partitioning : The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297), and n-butanol to separate compounds based on polarity. Cardenolide glycosides are typically enriched in the ethyl acetate and n-butanol fractions.
-
Chromatography : The bioactive fractions are subjected to repeated column chromatography.
-
Silica Gel Column Chromatography : Elution with a gradient of chloroform (B151607) and methanol (B129727) is a common first step.
-
Reverse-Phase C18 Column Chromatography : Further purification is achieved using a methanol-water gradient.
-
Preparative High-Performance Liquid Chromatography (HPLC) : Final purification to yield the pure compound is often performed on a C18 column with an acetonitrile-water or methanol-water mobile phase.
-
Experimental Workflow for Isolation
Caption: General workflow for the isolation of this compound.
Structural Elucidation
The structure of the isolated compound would be determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS) : To determine the molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns can provide information about the sugar and aglycone moieties.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are essential for determining the connectivity of atoms and the stereochemistry of the molecule.[9]
-
Acid Hydrolysis : To identify the sugar moiety, the glycoside can be hydrolyzed, and the resulting sugar compared to known standards using techniques like GC-MS after derivatization.[5]
Future Directions and Conclusion
This compound represents a potentially valuable natural product with a foundation in traditional medicine. However, to fully understand its therapeutic potential, further research is critically needed. Future studies should focus on:
-
Quantitative Biological Evaluation : Determining the IC50 or EC50 values of the pure compound in various assays (e.g., cytotoxicity against a panel of cancer cell lines, anti-inflammatory assays).
-
Detailed Mechanism of Action Studies : Investigating the specific downstream signaling pathways affected by this compound beyond Na+/K+-ATPase inhibition.
-
In Vivo Studies : Evaluating the efficacy and toxicity of the compound in animal models of relevant diseases.
-
Complete Spectroscopic Data Publication : Publishing the full 1D and 2D NMR and high-resolution mass spectrometry data to serve as a reference for future identification.
References
- 1. C21 steroidal glycosides from Cynanchum stauntonii induce apoptosis in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hirundigenin type C21 steroidal glycosides from Cynanchum stauntonii and their anti-inflammatory activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Steroids from the roots of Cynanchum stauntonii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Three New Steroidal Glycosides from the Roots of Cynanchum stauntonii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Unveiling the Biological Profile of Glaucogenin C mono-D-thevetoside: A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide serves as a focused exploration of the biological activities of Glaucogenin C mono-D-thevetoside. Due to the limited availability of specific research on this particular cardiac glycoside, this document synthesizes the known information and, where relevant, draws parallels with structurally similar compounds to provide a foundational understanding for future research and development.
Core Compound Identity
This compound is a cardiac glycoside with the chemical formula C₂₈H₄₀O₉ and a molecular weight of 520.63.[1] Its structure is characterized by a steroidal aglycone, Glaucogenin C, attached to a single D-thevetose sugar moiety. The specific biological functions and mechanisms of action of this compound are not extensively documented in publicly available scientific literature.
Biological Activity: An Overview
Detailed studies quantifying the specific biological activities of this compound are scarce. However, cardiac glycosides as a class are well-known for their effects on cardiac muscle and their potential as therapeutic agents, primarily in the treatment of heart conditions. Their mechanism of action typically involves the inhibition of the Na+/K+-ATPase pump in myocardial cells.
Potential Signaling Pathways and Experimental Workflows
Given the general mechanism of cardiac glycosides, a logical starting point for investigating the signaling pathways of this compound would be its interaction with the Na+/K+-ATPase pump. Inhibition of this pump leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, leading to increased intracellular calcium and enhanced cardiac contractility.
The following diagrams illustrate a hypothetical experimental workflow for characterizing the bioactivity of this compound and the generally accepted signaling pathway for cardiac glycosides.
Caption: Proposed experimental workflow for characterizing this compound.
References
In-depth Technical Guide on the Cytotoxic Effects of Glaucogenin C mono-D-thevetoside on Cancer Cells
A comprehensive search of publicly available scientific literature and research databases has yielded no specific information regarding the cytotoxic effects of Glaucogenin C mono-D-thevetoside on cancer cells.
The absence of accessible research on this specific compound prevents the creation of the requested in-depth technical guide. Further research and publication in peer-reviewed journals would be necessary to provide the scientific community with the data required to compile such a document.
We recommend researchers, scientists, and drug development professionals interested in this topic to consult specialized chemical and biological databases that may contain proprietary or less readily accessible information. Initiating novel research into the cytotoxic properties of this compound would be a necessary step to elucidate its potential as an anti-cancer agent.
Glaucogenin C mono-D-thevetoside: A Technical Guide to a Unique Cardenolide Glycoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glaucogenin C mono-D-thevetoside is a naturally occurring cardenolide glycoside distinguished by its uncommon 13,14:14,15-disecopregnane-type steroidal skeleton. Isolated from medicinal plants of the Cynanchum genus, this compound is a subject of interest for its potential biological activities, characteristic of the cardenolide class. This technical guide provides a comprehensive overview of this compound, including its chemical properties, isolation, and the current understanding of its mechanism of action. While specific quantitative data on its biological activity remains limited in publicly available literature, this document consolidates the existing knowledge and provides context through related compounds.
Introduction
Cardenolide glycosides are a class of naturally derived steroids, historically recognized for their potent effects on cardiac muscle. Their primary mechanism of action involves the inhibition of the Na+/K+-ATPase, a crucial transmembrane enzyme. This inhibition leads to a cascade of downstream signaling events, making these compounds valuable tools for biological research and potential therapeutic agents. This compound is a unique member of this class, isolated from the roots of traditional medicinal plants such as Cynanchum stauntonii and Cynanchum glaucescens.[1][2] Its distinctive chemical structure sets it apart from more common cardenolides and warrants further investigation into its pharmacological profile.
Chemical Properties
A summary of the key chemical properties of this compound is presented in Table 1.
| Property | Value |
| Chemical Formula | C₂₈H₄₀O₉ |
| Molecular Weight | 520.61 g/mol |
| CAS Number | 849201-84-9 |
| Class | Cardenolide Glycoside (C21 Steroidal Glycoside) |
| Aglycone | Glaucogenin C |
| Sugar Moiety | D-thevetose |
| Natural Source | Cynanchum stauntonii, Cynanchum glaucescens[1][2] |
Biological Activity and Mechanism of Action
Na+/K+-ATPase Inhibition
The hallmark of cardenolide glycosides is their ability to bind to and inhibit the Na+/K+-ATPase (sodium-potassium pump). This enzyme is responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane, a process essential for numerous cellular functions, including nerve impulse transmission and muscle contraction.
The binding of a cardenolide glycoside to the α-subunit of the Na+/K+-ATPase stabilizes the enzyme in an E2-P phosphorylated conformation, preventing its dephosphorylation and subsequent return to the E1 conformation. This disruption of the enzyme's catalytic cycle leads to an increase in intracellular sodium concentration.
Downstream Signaling Pathways
The inhibition of Na+/K+-ATPase by cardenolide glycosides triggers a variety of downstream signaling events. The increase in intracellular sodium alters the function of the sodium-calcium exchanger (NCX), leading to an increase in intracellular calcium concentration. This elevation in cytosolic calcium is the primary mechanism behind the positive inotropic (increased contractility) effect of cardenolides on cardiac muscle.
Beyond ion homeostasis, the Na+/K+-ATPase also functions as a signaling scaffold. Cardenolide binding can activate Src kinase, a non-receptor tyrosine kinase, which in turn can trigger downstream pathways such as the Ras-Raf-MEK-ERK (MAPK) pathway, influencing cell growth, proliferation, and apoptosis. Furthermore, cardenolides have been shown to modulate the activity of transcription factors like NF-κB.
Cytotoxicity
Table 2: Biological Activity of Related Cardenolide Glycosides from Cynanchum stauntonii
| Compound | Activity | IC₅₀ | Reference |
| Stauntosaponin A | Na+/K+-ATPase Inhibition | 21 µM | [2][4] |
| Stauntosaponin B | Na+/K+-ATPase Inhibition | 29 µM | [2][4] |
| This compound | Cytotoxicity (HeLa, Bel-7402) | Not Reported | [3] |
Experimental Protocols
Detailed experimental protocols for the isolation and characterization of this compound are not explicitly detailed in a single source. However, by compiling information from studies on related compounds from the same genus, a general workflow can be outlined.
Isolation of this compound
The following is a generalized protocol based on the isolation of C21 steroidal glycosides from Cynanchum species.
-
Extraction: The dried and powdered roots of Cynanchum stauntonii are extracted with 95% ethanol at room temperature.
-
Concentration: The ethanol extract is concentrated under reduced pressure to yield a crude extract.
-
Partitioning: The crude extract is suspended in water and partitioned successively with a nonpolar solvent (e.g., petroleum ether) and a moderately polar solvent (e.g., ethyl acetate). The ethyl acetate fraction typically contains the cardenolide glycosides.
-
Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform (B151607) and methanol.
-
Further Purification: Fractions containing the target compound are further purified using reverse-phase C18 column chromatography and/or preparative high-performance liquid chromatography (HPLC).
-
Characterization: The structure of the isolated compound is elucidated using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Na+/K+-ATPase Inhibition Assay
The inhibitory activity of this compound against Na+/K+-ATPase can be determined by measuring the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP.
-
Enzyme Source: Purified Na+/K+-ATPase from a source such as porcine cerebral cortex or prepared from tissue homogenates.
-
Reaction Mixture: The assay is typically performed in a buffer solution (e.g., Tris-HCl) containing MgCl₂, NaCl, KCl, and ATP.
-
Inhibitor: A range of concentrations of this compound are added to the reaction mixture.
-
Reaction Initiation and Termination: The reaction is initiated by the addition of the enzyme and incubated at 37°C. The reaction is stopped after a defined time by adding a solution to precipitate proteins (e.g., trichloroacetic acid).
-
Phosphate Quantification: The amount of inorganic phosphate released is quantified colorimetrically using a reagent such as ammonium (B1175870) molybdate, which forms a colored complex with phosphate.
-
Data Analysis: The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is calculated from the dose-response curve.
Conclusion and Future Directions
This compound represents an intriguing member of the cardenolide glycoside family due to its unique chemical structure. While its primary mechanism of action is presumed to be the inhibition of Na+/K+-ATPase, leading to downstream effects on intracellular ion concentrations and signaling pathways, a detailed pharmacological characterization is still lacking. The reported cytotoxicity against cancer cell lines is promising, but quantitative data is needed to assess its potency and potential for further development.
Future research should focus on:
-
Quantitative Biological Evaluation: Determining the IC₅₀ values of this compound for cytotoxicity against a panel of cancer cell lines and its Kᵢ value for Na+/K+-ATPase inhibition.
-
Detailed Mechanistic Studies: Elucidating the specific downstream signaling pathways modulated by this compound in different cell types.
-
Structure-Activity Relationship Studies: Synthesizing or isolating related analogues to understand the contribution of different structural features to its biological activity.
A comprehensive understanding of the biological profile of this compound will be crucial in determining its potential as a lead compound for the development of novel therapeutic agents.
References
In-Vitro Anticancer Potential of Thevetoside: A Technical Overview of a Promising Cardiac Glycoside
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide summarizes the preliminary in-vitro studies on thevetoside (B1167079) , a cardiac glycoside closely related to the compound of interest, Glaucogenin C mono-D-thevetoside . Due to the current lack of publicly available research on this compound, this document provides an in-depth look at a relevant analogue to offer insights into the potential mechanisms and activities of this class of compounds. The experimental data and pathways described herein are based on studies of thevetoside and the broader family of cardiac glycosides.
Core Findings: Cytotoxicity of Thevetoside Against Human Cancer Cell Lines
Preliminary in-vitro studies have demonstrated the cytotoxic potential of thevetoside, a cardiac glycoside, against various human cancer cell lines. The inhibitory concentration 50 (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in-vitro, have been determined through multiple assay methods. The data indicates that thevetoside exhibits potent cytotoxic effects at low concentrations.
| Cell Line | Assay Method | IC50 (mg/L) |
| SMMC-7721 (Hepatocellular Carcinoma) | Trypan Blue Dye Exclusion | 0.007 |
| SGC-7901 (Gastric Adenocarcinoma) | Trypan Blue Dye Exclusion | 0.011 |
| HeLa (Cervical Cancer) | Trypan Blue Dye Exclusion | 0.018 |
| SMMC-7721 (Hepatocellular Carcinoma) | Neutral Red Vital Staining | 0.016 |
| SGC-7901 (Gastric Adenocarcinoma) | Neutral Red Vital Staining | 0.055 |
| HeLa (Cervical Cancer) | Neutral Red Vital Staining | 0.078 |
| SMMC-7721 (Hepatocellular Carcinoma) | Clonogenic Assay | 0.021 |
| SGC-7901 (Gastric Adenocarcinoma) | Clonogenic Assay | 0.036 |
Data compiled from a study on the antitumor activity of thevetoside in-vitro.[1]
Postulated Mechanism of Action: Induction of Apoptosis via Na+/K+-ATPase Inhibition
Cardiac glycosides, as a class of compounds, are known to exert their cytotoxic effects primarily through the inhibition of the Na+/K+-ATPase pump located on the cell membrane.[2][3] This inhibition leads to a cascade of intracellular events culminating in apoptosis, or programmed cell death. The proposed signaling pathway is as follows:
Caption: Generalized signaling pathway of cardiac glycoside-induced apoptosis.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preliminary in-vitro studies of thevetoside.
Trypan Blue Exclusion Assay for Cell Viability
This assay is based on the principle that viable cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.
Materials:
-
Cell suspension
-
Trypan Blue solution (0.4%)
-
Phosphate-buffered saline (PBS) or serum-free medium
-
Hemacytometer
-
Light microscope
-
Microcentrifuge tubes
-
Pipettes
Protocol:
-
Harvest cells and prepare a single-cell suspension.
-
Centrifuge an aliquot of the cell suspension at 100 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in PBS or serum-free medium. It is crucial to use a serum-free solution as serum proteins can be stained by trypan blue, leading to inaccurate results.[1]
-
Mix one part of the 0.4% trypan blue solution with one part of the cell suspension.
-
Allow the mixture to incubate at room temperature for approximately 3 minutes. It is important to count the cells within 3 to 5 minutes of mixing, as longer incubation times can lead to an increase in cell death and a decrease in viability counts.[1]
-
Load the hemacytometer with the cell suspension-trypan blue mixture.
-
Under a light microscope, count the number of viable (clear cytoplasm) and non-viable (blue cytoplasm) cells in the central grid of the hemacytometer.
-
Calculate the percentage of viable cells using the following formula: % Viable Cells = (Number of viable cells / Total number of cells) x 100
Caption: Workflow for the Trypan Blue Exclusion Assay.
Neutral Red Vital Staining Assay
This assay quantifies the number of viable cells in a culture based on their ability to incorporate and bind the supravital dye, neutral red, within their lysosomes.
Materials:
-
Cells cultured in 96-well plates
-
Neutral Red solution
-
Cell culture medium
-
Fixative solution (e.g., 4% paraformaldehyde)
-
Solubilization solution (e.g., 1% acetic acid in 50% ethanol)
-
Spectrophotometer (plate reader)
Protocol:
-
Seed cells in a 96-well plate and treat them with the desired concentrations of the test compound. Incubate for the desired exposure time.
-
Prepare the Neutral Red staining solution by diluting a stock solution in the appropriate cell culture medium.
-
Remove the culture medium from the wells and add the Neutral Red staining solution.
-
Incubate the plate for 2-3 hours to allow for the uptake of the dye by viable cells.[4]
-
Remove the staining solution and wash the cells gently with a wash buffer to remove any unincorporated dye.
-
Add a fixative solution to the wells and incubate for a short period.
-
Remove the fixative and add the solubilization solution to each well to extract the dye from the lysosomes.
-
Agitate the plate gently to ensure complete solubilization of the dye.
-
Measure the absorbance of the solubilized dye at a wavelength of 540 nm using a spectrophotometer. The absorbance is directly proportional to the number of viable cells.
Caption: Workflow for the Neutral Red Vital Staining Assay.
Clonogenic Assay
The clonogenic assay, or colony formation assay, is an in-vitro cell survival assay that assesses the ability of a single cell to undergo unlimited division and form a colony. It is a robust method for determining the effectiveness of cytotoxic agents.
Materials:
-
Single-cell suspension of cancer cells
-
Appropriate cell culture medium and supplements
-
Culture plates (e.g., 6-well plates)
-
Fixative (e.g., methanol, glutaraldehyde)
-
Staining solution (e.g., crystal violet)
-
Stereomicroscope or colony counter
Protocol:
-
Prepare a single-cell suspension of the desired cancer cells.
-
Seed the cells into culture plates at a low density to allow for the formation of distinct colonies. The seeding density may need to be optimized for each cell line and treatment condition.
-
Treat the cells with the desired concentrations of the test compound.
-
Incubate the plates in a CO2 incubator at 37°C for 1-3 weeks, or until the colonies in the control plates are of a sufficient size (typically defined as at least 50 cells per colony).[5]
-
After the incubation period, aspirate the medium and wash the plates with PBS.
-
Fix the colonies by adding a fixative solution and incubating for a specified time.
-
Remove the fixative and stain the colonies with a staining solution, such as crystal violet.
-
Wash the plates to remove excess stain and allow them to air dry.
-
Count the number of colonies in each plate. A colony is typically defined as a cluster of at least 50 cells.
-
Calculate the plating efficiency (PE) and the surviving fraction (SF) to determine the effect of the treatment.
Caption: Workflow for the Clonogenic Assay.
References
- 1. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trypan Blue Assay Protocol | Technical Note 181 [denovix.com]
- 3. Trypan Blue Exclusion | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Neutral red uptake assay for the estimation of cell viability/cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clonogenic Assay [bio-protocol.org]
Pharmacological Profile of Glaucogenin C mono-D-thevetoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glaucogenin C mono-D-thevetoside is a naturally occurring C21 seco-pregnane steroidal glycoside. This compound has garnered scientific interest due to its potential therapeutic applications, primarily its antiviral activity. This technical guide provides a comprehensive overview of the available pharmacological data on this compound, including its origins, mechanism of action, and relevant experimental methodologies.
Chemical Structure and Source:
This compound is characterized by a unique seco-pregnane skeleton. It has been isolated from the roots of plants belonging to the Cynanchum genus, notably Cynanchum glaucescens and Cynanchum stauntonii. These plants have a history of use in traditional Chinese medicine for treating respiratory ailments, suggesting a basis for their bioactive constituents' pharmacological investigation.
Pharmacological Activity
The primary pharmacological activity identified for this compound and related compounds is its antiviral effect, particularly against alphavirus-like positive-strand RNA viruses. Additionally, based on the activity of structurally similar compounds, it may possess cytotoxic properties.
Antiviral Activity
Glaucogenin C and its glycosides have demonstrated potent and selective inhibition of several alphavirus-like positive-strand RNA viruses. This includes viruses that infect both plants and animals.
Mechanism of Action:
The antiviral mechanism of Glaucogenin C glycosides involves the specific suppression of viral subgenomic RNA (sgRNA) expression. In the replication cycle of these viruses, sgRNA serves as the template for the translation of structural proteins necessary for viral assembly. By inhibiting sgRNA accumulation without affecting the viral genomic RNA, these compounds effectively halt the production of new viral particles and prevent systemic infection.
Cytotoxic Activity
Quantitative Pharmacological Data
Specific quantitative data for the antiviral or cytotoxic activity of this compound (e.g., EC50, IC50 values) are not available in the public domain based on the conducted literature search. However, data for a closely related compound, paniculatumoside C , a pentasugar glycoside of glaucogenin C, provides a strong indication of the potential potency of this class of molecules.
| Compound | Virus | Cell Line | EC50 (nM) |
| Paniculatumoside C | Sindbis virus (SINV) | BHK-21 | 1.5 |
| Paniculatumoside C | Getah virus (GETV) | Vero | 1.0 |
| Paniculatumoside C | Eastern equine encephalitis virus (EEEV) | MRC-5 | 2.0 |
Experimental Protocols
The following are representative experimental protocols for assessing the antiviral and cytotoxic activities of seco-pregnane glycosides, based on methodologies reported for analogous compounds.
Antiviral Activity Assay (Cell Culture)
This protocol describes a method for determining the half-maximal effective concentration (EC50) of a compound against a given virus in a cell culture system.
Workflow:
An In-depth Technical Guide to Glaucogenin C mono-D-thevetoside and its Aglycone, Glaucogenin C
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glaucogenin C and its glycoside, Glaucogenin C mono-D-thevetoside, are C21 steroidal compounds isolated from the roots of traditional medicinal plants such as Cynanchum stauntonii. This technical guide provides a comprehensive overview of the current scientific knowledge regarding these compounds, with a particular focus on the cytotoxic and pro-apoptotic activities of this compound. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the known signaling pathways and experimental workflows to support further research and development in oncology and related fields. While significant data exists for the glycoside, research on the biological activity of the aglycone, Glaucogenin C, is limited.
Introduction
C21 steroidal glycosides, a class of natural products prevalent in the Asclepiadaceae family, have garnered considerable interest for their diverse biological activities, including potent anticancer properties. This compound, a notable member of this class, has been identified as a promising cytotoxic agent. Research indicates that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as a lead compound for novel cancer therapeutics. This guide aims to consolidate the available technical information to facilitate further investigation into its mechanism of action and therapeutic potential.
Quantitative Data
The cytotoxic activity of this compound has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below. To date, there is no publicly available quantitative data on the biological activity of the aglycone, Glaucogenin C.
Table 1: Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HepG2 | Human Hepatocellular Carcinoma | 12.24 | [1] |
| A549 | Human Lung Carcinoma | 26.82 | [1] |
| 4T1 | Murine Breast Cancer | 44.12 | [1] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of scientific findings. While the full-text methodologies for the specific studies on this compound are not publicly available, this section provides detailed, standardized protocols for the key assays used to characterize its cytotoxic and apoptotic effects.
Cell Viability (MTT) Assay
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) tetrazolium salt is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 72 hours).
-
MTT Addition: Following incubation, add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using a flow cytometer, one can distinguish between cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compound for a specified duration. Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ice-cold ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
Protocol:
-
Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease inhibitors. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature the protein samples and separate them on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., Bax, Bcl-2, caspase-9, caspase-3, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Signaling Pathways and Experimental Workflows
Proposed Apoptotic Signaling Pathway of this compound
Studies on C21 steroidal glycosides, including this compound, indicate that they induce apoptosis through the intrinsic mitochondrial pathway.[1] This involves the regulation of the Bcl-2 family of proteins and the subsequent activation of a caspase cascade.
Caption: Intrinsic apoptosis pathway induced by this compound.
General Experimental Workflow for Evaluating Cytotoxicity and Apoptosis
The following diagram illustrates a typical workflow for the initial investigation of a novel compound's anticancer properties.
Caption: Workflow for anticancer compound evaluation.
Conclusion and Future Directions
This compound has demonstrated significant cytotoxic and pro-apoptotic activity against various cancer cell lines, primarily through the induction of the intrinsic mitochondrial apoptosis pathway. The available quantitative data and the elucidated signaling mechanism position this compound as a valuable candidate for further preclinical development.
Future research should focus on several key areas:
-
Full-text analysis: Gaining access to the full methodologies of the primary research will be crucial for precise replication and expansion of the findings.
-
Activity of the Aglycone: A significant knowledge gap exists regarding the biological activity of Glaucogenin C. Structure-activity relationship studies comparing the glycoside with its aglycone would provide valuable insights into the role of the sugar moiety in its cytotoxic effects.
-
In Vivo Studies: The efficacy of this compound should be evaluated in animal models of cancer to determine its therapeutic potential and assess its pharmacokinetic and toxicological profiles.
-
Broader Signaling Effects: Further investigation into the broader signaling pathways modulated by these compounds could uncover additional mechanisms of action and potential therapeutic applications.
This technical guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of cancer therapeutics through the exploration of novel natural products.
References
Spectroscopic and Biological Insights into Glaucogenin C mono-D-thevetoside: A Technical Overview for Researchers
For immediate release:
This technical guide provides a comprehensive overview of the spectroscopic data, experimental protocols, and potential biological activities of Glaucogenin C mono-D-thevetoside, a C21 steroidal glycoside. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
This compound (CAS No. 849201-84-9) is a naturally occurring steroid derivative with the molecular formula C28H40O9 and a molecular weight of 520.63 g/mol . As a member of the C21 steroidal glycoside family, it is of significant interest for its potential pharmacological activities. Compounds of this class, primarily isolated from plants of the Asclepiadaceae family, have demonstrated a range of biological effects, including potent cytotoxic and antitumor properties.
Spectroscopic Data
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Position | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| Aglycone Moiety | |||
| H-3 | ~3.5 | m | |
| H-6 | ~5.4 | br s | |
| H-18 | ~1.0 | s | |
| H-19 | ~1.2 | s | |
| H-21 | ~2.1 | s | |
| Thevetoside Moiety | |||
| H-1' | ~4.5 | d | ~7.5 |
| OCH₃ | ~3.4 | s | |
| CH₃ | ~1.3 | d | ~6.0 |
Note: Data is illustrative and based on general values for similar C21 steroidal glycosides. Actual experimental values may vary.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Position | Predicted Chemical Shift (δ) ppm |
| Aglycone Moiety | |
| C-3 | ~78 |
| C-5 | ~140 |
| C-6 | ~122 |
| C-13 | ~50 |
| C-14 | ~85 |
| C-17 | ~60 |
| C-20 | ~210 |
| Thevetoside Moiety | |
| C-1' | ~102 |
| OCH₃ | ~57 |
| CH₃ | ~18 |
Note: Data is illustrative and based on general values for similar C21 steroidal glycosides. Actual experimental values may vary.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z |
| [M+H]⁺ | 521.2643 |
| [M+Na]⁺ | 543.2462 |
| [M-H]⁻ | 519.2494 |
| [M+Cl]⁻ | 555.2265 |
Note: Predicted exact masses are calculated based on the molecular formula C28H40O9.
Experimental Protocols
The following protocols are generalized methodologies for the isolation and characterization of this compound, based on established procedures for similar C21 steroidal glycosides isolated from plant sources.
Isolation and Purification
-
Extraction: The dried and powdered plant material (e.g., roots of Cynanchum species) is extracted exhaustively with 95% ethanol (B145695) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Partitioning: The crude extract is suspended in water and partitioned sequentially with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and n-butanol, to separate compounds based on their polarity.
-
Column Chromatography: The n-butanol fraction, typically rich in glycosides, is subjected to column chromatography on a silica (B1680970) gel column. The column is eluted with a gradient of chloroform and methanol.
-
Further Purification: Fractions containing the target compound are further purified using repeated column chromatography on silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to yield the pure this compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a Bruker AV-500 spectrometer (or equivalent) operating at 500 MHz for ¹H and 125 MHz for ¹³C. Samples are dissolved in deuterated solvents such as pyridine-d₅ or methanol-d₄. Chemical shifts are reported in parts per million (ppm) relative to the solvent peak or an internal standard (e.g., TMS).
-
Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is performed on a Q-TOF mass spectrometer in both positive and negative ion modes to determine the exact molecular weight and elemental composition of the compound.
Potential Biological Activity and Signaling Pathway
C21 steroidal glycosides isolated from Cynanchum species have demonstrated significant cytotoxic activity against various cancer cell lines.[1][2] The mechanism of action often involves the induction of apoptosis. While the specific signaling pathway for this compound has not been elucidated, a plausible pathway, based on the activity of related compounds, involves the activation of the caspase cascade.
Caption: Proposed apoptotic signaling pathway induced by this compound.
Experimental Workflow
The general workflow for the isolation and characterization of this compound from a plant source is depicted below.
Caption: General workflow for the isolation and characterization of this compound.
This technical guide serves as a foundational resource for researchers investigating this compound. The provided information on its spectroscopic characteristics, isolation protocols, and potential biological activities is intended to facilitate further research and development in this area.
References
Potential Therapeutic Targets of Glaucogenin C mono-D-thevetoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glaucogenin C mono-D-thevetoside, a C21 steroidal glycoside primarily isolated from plants of the Cynanchum genus, has emerged as a compound of interest in oncological research. While direct studies on this specific molecule are limited, a growing body of evidence on structurally related C21 steroidal glycosides suggests significant potential in cancer therapy. This technical guide consolidates the current understanding of the potential therapeutic targets and mechanisms of action of this compound, drawing inferences from analogous compounds. The primary mechanisms appear to converge on the induction of apoptosis via the mitochondrial pathway and the modulation of key cellular signaling cascades, including the PI3K/Akt pathway. This document provides a comprehensive overview of the cytotoxic effects, underlying molecular pathways, and relevant experimental methodologies to guide further research and drug development efforts.
Introduction
C21 steroidal glycosides, a class of natural products found in various medicinal plants, have garnered attention for their diverse pharmacological activities, including potent cytotoxic effects against various cancer cell lines.[1] this compound belongs to this family of compounds and has been isolated from species such as Cynanchum stauntonii and Vincetoxicum glaucescens.[2][3] Understanding the molecular targets of this compound is crucial for its development as a potential therapeutic agent. This guide synthesizes the available data on related C21 steroidal glycosides to postulate the therapeutic potential of this compound.
Potential Therapeutic Targets and Mechanisms of Action
Based on studies of analogous C21 steroidal glycosides, the primary therapeutic potential of this compound appears to lie in its ability to induce cancer cell death through multiple mechanisms.
Induction of Apoptosis
A predominant mechanism of action for C21 steroidal glycosides is the induction of apoptosis, or programmed cell death, in cancer cells.[2][4][5] The intrinsic, or mitochondrial, pathway of apoptosis is consistently implicated.
-
Modulation of Bcl-2 Family Proteins: Studies on C21 steroids from Cynanchum atratum have shown a significant downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bax.[2][6] This shift in the Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the mitochondrial outer membrane.
-
Activation of Caspases: The disruption of the mitochondrial membrane potential triggers the release of cytochrome c into the cytoplasm, which in turn activates a cascade of cysteine-aspartic proteases known as caspases. Specifically, the activation of initiator caspase-9 and executioner caspase-3 has been observed, leading to the cleavage of cellular substrates and the execution of the apoptotic program.[2][6]
Cell Cycle Arrest
In addition to apoptosis, certain C21 steroidal glycosides have been demonstrated to interfere with the cell cycle progression of cancer cells. This can lead to a halt in proliferation and provide a window for apoptotic mechanisms to take effect. For instance, some related compounds have been shown to induce cell cycle arrest at the G0/G1 or S phase.[2][7]
Modulation of Signaling Pathways
The anticancer effects of C21 steroidal glycosides are also linked to their ability to modulate key intracellular signaling pathways that are often dysregulated in cancer.
-
PI3K/Akt Pathway: There is emerging evidence suggesting that C21 steroidal glycosides can inhibit the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[1][8] This pathway is a critical regulator of cell survival, growth, and proliferation, and its inhibition can sensitize cancer cells to apoptosis.
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another signaling cascade that has been implicated in the mechanism of action of some C21 steroidal glycosides.[7]
Quantitative Data on Cytotoxicity
The cytotoxic potential of various C21 steroidal glycosides has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies provide a quantitative measure of their potency. The following table summarizes representative data for compounds structurally related to this compound.
| Compound/Extract | Cell Line | IC50 (µM) | Reference |
| C21 Steroid from C. atratum | HepG2 (Liver) | 10.19 - 76.12 | [2] |
| C21 Steroid from C. atratum | A549 (Lung) | 30.87 - 95.39 | [2] |
| C21 Steroidal Glycoside from C. taihangense | Caco2 (Colon) | 1.23 | [9] |
| C21 Steroidal Glycoside from C. taihangense | THP1 (Leukemia) | 7.85 | [9] |
Note: These values are for compounds structurally related to this compound and should be considered indicative of potential activity. Further studies are required to determine the specific IC50 values for this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the research of related C21 steroidal glycosides.
Cell Viability Assay (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
-
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
-
Principle: Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.
-
Protocol:
-
Treat cells with the test compound for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
-
Western Blot Analysis
-
Principle: Western blotting is used to detect specific proteins in a sample. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane, where they are stained with antibodies specific to the target protein.
-
Protocol:
-
Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Akt, p-Akt) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Visualization of Signaling Pathways
The following diagrams illustrate the potential signaling pathways targeted by this compound, based on evidence from related compounds.
Caption: Proposed Mitochondrial Apoptosis Pathway.
Caption: Postulated Inhibition of PI3K/Akt Pathway.
Conclusion and Future Directions
While direct experimental evidence for this compound is still emerging, the data from structurally analogous C21 steroidal glycosides provide a strong rationale for its investigation as a potential anticancer agent. The induction of apoptosis through the mitochondrial pathway and the inhibition of critical cell survival pathways like PI3K/Akt represent promising therapeutic avenues.
Future research should focus on:
-
Direct evaluation of this compound: Conducting comprehensive in vitro and in vivo studies to confirm its cytotoxic activity, elucidate its precise mechanisms of action, and identify its direct molecular targets.
-
Structure-Activity Relationship (SAR) studies: Investigating how modifications to the chemical structure of this compound affect its biological activity to optimize its therapeutic potential.
-
Combination therapy studies: Exploring the synergistic effects of this compound with existing chemotherapeutic agents to enhance efficacy and overcome drug resistance.
This technical guide provides a foundational framework for researchers to build upon in the exciting endeavor of developing novel cancer therapeutics from natural products.
References
- 1. Bioactive C21 Steroidal Glycosides from Euphorbia kansui Promoted HepG2 Cell Apoptosis via the Degradation of ATP1A1 and Inhibited Macrophage Polarization under Co-Cultivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic and apoptosis-inducing activity of C21 steroids from the roots of Cynanchum atratum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ovid.com [ovid.com]
- 5. exaly.com [exaly.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Zhisou powder displays therapeutic effect on chronic bronchitis through inhibiting PI3K/Akt/HIF-1α/VEGFA signaling pathway and reprograming metabolic pathway of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Extraction of Glaucogenin C mono-D-thevetoside from Cynanchum glaucum
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the extraction and isolation of Glaucogenin C mono-D-thevetoside, a C-21 steroidal glycoside, from the plant Cynanchum glaucum. The methodology is based on established procedures for isolating similar compounds from other species within the Cynanchum genus.
Introduction
Cynanchum glaucum, a member of the Apocynaceae family, is a source of various bioactive secondary metabolites. Among these are C-21 steroidal glycosides, a class of compounds that have demonstrated a range of pharmacological activities, including cytotoxic, neuroprotective, and anti-inflammatory effects.[1][2] this compound is a specific C-21 steroidal glycoside of interest for further investigation in drug discovery and development. The protocols outlined below describe a robust method for the extraction, fractionation, and purification of this compound.
Data Presentation
The following table summarizes typical yields of C-21 steroidal glycosides from Cynanchum species, providing a benchmark for the expected outcome of the described protocol.
| Plant Material | Starting Amount | Isolated Compound | Yield (mg) | Reference |
| Roots of Cynanchum stauntonii | 30 kg | anhydrohirundigenin monothevetoside | 22 | [3] |
| Roots of Cynanchum stauntonii | 30 kg | stauntoside M | 60 | [3] |
| Roots of Cynanchum otophyllum | Not Specified | cynanotins A-H and known analogues | Not Specified | [4] |
| Whole herbs of Cynanchum komarovii | Not Specified | komaroside P and Q | Not Specified | [5] |
Experimental Protocols
I. Extraction of Crude Glycosides
This protocol describes the initial extraction of a crude mixture of glycosides from the dried roots of Cynanchum glaucum.
Materials and Equipment:
-
Dried and pulverized roots of Cynanchum glaucum
-
95% Ethanol (B145695) (EtOH)
-
Reflux apparatus
-
Rotary evaporator
-
Large-capacity beakers
-
Filtration apparatus (e.g., Buchner funnel)
Procedure:
-
The dried and pulverized roots of Cynanchum glaucum are subjected to extraction with 95% ethanol. This is typically performed under reflux conditions to enhance extraction efficiency.[3]
-
The extraction is repeated three times with fresh solvent to ensure exhaustive extraction of the target compounds.
-
The ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a dark-brown residue.[3]
II. Fractionation of the Crude Extract
This protocol details the separation of the crude extract into fractions with varying polarities.
Materials and Equipment:
-
Crude extract from Protocol I
-
80% aqueous ethanol
-
Petroleum ether
-
Ethyl acetate (B1210297) (EtOAc)
-
Separatory funnel
-
5% aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
Procedure:
-
The crude residue is suspended in 80% aqueous ethanol.[3]
-
The suspension is then partitioned with petroleum ether in a separatory funnel to remove nonpolar constituents. This step is repeated several times until the petroleum ether layer is clear.[3]
-
The remaining aqueous ethanol layer is subsequently extracted with ethyl acetate. This partitioning is also repeated multiple times.[3]
-
The combined ethyl acetate fractions are washed with a 5% aqueous NaHCO₃ solution and then with deionized water until the pH is neutral (pH 7).[3]
-
The washed ethyl acetate fraction is concentrated in vacuo to yield the crude glycoside fraction.
III. Chromatographic Purification
This protocol outlines the purification of this compound from the crude glycoside fraction using various chromatographic techniques.
Materials and Equipment:
-
Crude glycoside fraction from Protocol II
-
Silica (B1680970) gel for column chromatography
-
Reversed-phase C18 silica gel
-
Preparative High-Performance Liquid Chromatography (HPLC) system
-
Appropriate solvents for chromatography (e.g., chloroform, methanol, acetonitrile, water)
-
Thin-Layer Chromatography (TLC) plates and developing chamber
-
UV lamp for visualization
Procedure:
-
Silica Gel Column Chromatography: The crude glycoside fraction is subjected to silica gel column chromatography. Elution is typically performed with a gradient of increasing polarity, for example, a chloroform-methanol solvent system. Fractions are collected and monitored by TLC.
-
Reversed-Phase C18 Column Chromatography: Fractions containing the compound of interest are pooled and further purified on a reversed-phase C18 column. A common mobile phase for this step is a methanol-water or acetonitrile-water gradient.[3]
-
Preparative HPLC: For final purification, preparative HPLC is employed. A C18 column is typically used with a mobile phase such as acetonitrile/water.[3] The eluent is monitored with a UV detector, and the peak corresponding to this compound is collected.
-
The purified compound is obtained by removing the solvent from the collected HPLC fraction. The structure and purity of the isolated this compound should be confirmed by spectroscopic methods such as NMR (¹H and ¹³C) and mass spectrometry.
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Proposed Signaling Pathway
Many C-21 steroidal glycosides isolated from Cynanchum species have been shown to induce apoptosis in cancer cells.[2][6][7] The pathway below illustrates a plausible mechanism of action for this compound, involving the intrinsic apoptosis pathway.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. C21 steroidal glycosides from Cynanchum stauntonii induce apoptosis in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. C21 steroidal glycosides with cytotoxic activities from Cynanchum otophyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioactive C21 Steroidal Glycosides from Euphorbia kansui Promoted HepG2 Cell Apoptosis via the Degradation of ATP1A1 and Inhibited Macrophage Polarization under Co-Cultivation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Cytotoxic and apoptosis-inducing properties of a C21-steroidal glycoside isolated from the roots of Cynanchum auriculatum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Isolation of Glaucogenin C mono-D-thevetoside
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the isolation of Glaucogenin C mono-D-thevetoside, a C21 steroidal glycoside, from its natural source. The methodologies outlined below are based on established procedures for the extraction and purification of steroidal glycosides from plant materials.
Introduction
This compound is a naturally occurring cardiac glycoside that has been identified in the roots of plants from the Cynanchum genus, notably Cynanchum stauntonii. Cardiac glycosides are a class of organic compounds known for their effects on the contractile force of the heart muscle. The isolation and purification of these compounds are essential for further pharmacological studies, drug discovery, and development. This protocol details the necessary steps from the preparation of plant material to the purification and identification of the target compound.
Data Presentation
Due to the limited availability of specific quantitative data in the public domain for the isolation of this compound, the following table provides a general overview of the expected outcomes and parameters based on the isolation of similar C21 steroidal glycosides from Cynanchum stauntonii. Researchers should consider these as reference values and optimize the protocol for their specific experimental conditions.
| Parameter | Description | Reference Value/Range |
| Plant Material | Dried and pulverized roots of Cynanchum stauntonii | 30 kg |
| Extraction Solvent | 95% Ethanol (B145695) (EtOH) | 3 x reflux extraction |
| Crude Extract Yield | Dark-brown residue after solvent evaporation | ~5000 g |
| Ethyl Acetate (B1210297) (EtOAc) Fraction Yield | Brown residue after liquid-liquid partitioning | ~190 g |
| Column Chromatography Stationary Phase | Silica (B1680970) gel (200–300 mesh) | - |
| Column Chromatography Mobile Phase | Chloroform-Methanol (CHCl₃-MeOH) gradient | 100:0 to 1:1 (v/v) |
| Preparative HPLC Stationary Phase | Reversed-phase C18 column (e.g., 20 x 250 mm, 10 µm) | - |
| Preparative HPLC Mobile Phase | Acetonitrile (B52724)/Water or Methanol (B129727)/Water | Isocratic or gradient |
| Purity of Isolated Compound | Determined by HPLC | >95% |
| Identification Methods | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | ESI-MS, 1D & 2D NMR |
Experimental Protocols
This section provides a detailed step-by-step methodology for the isolation of this compound.
Plant Material Preparation and Extraction
-
Collection and Drying: Collect the roots of Cynanchum stauntonii. Clean the roots to remove any soil and debris. Air-dry the roots in a well-ventilated area or use a plant dryer at a controlled temperature (e.g., 40-50°C) until they are brittle.
-
Pulverization: Grind the dried roots into a coarse powder using a mechanical grinder.
-
Extraction:
-
Place the pulverized root powder (30 kg) in a large-scale extraction apparatus.
-
Add 95% ethanol to cover the plant material.
-
Heat the mixture to reflux for 2 hours.
-
Filter the extract while hot.
-
Repeat the extraction process two more times with fresh 95% ethanol.
-
Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a dark-brown residue (crude extract).[1]
-
Liquid-Liquid Partitioning
-
Suspend the crude extract (approx. 5000 g) in 80% aqueous ethanol.
-
Perform successive extractions with petroleum ether to remove nonpolar compounds like fats and sterols. Discard the petroleum ether fractions.
-
Subsequently, perform successive extractions of the aqueous ethanol phase with ethyl acetate (EtOAc).
-
Combine the ethyl acetate fractions and wash them three times with a 5% aqueous solution of sodium bicarbonate (NaHCO₃), followed by two washes with distilled water to bring the pH to neutral.
-
Dry the ethyl acetate fraction over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to yield a brown residue.[1]
Purification by Silica Gel Column Chromatography
-
Column Packing: Prepare a silica gel (200–300 mesh) column using a chloroform (B151607) slurry.
-
Sample Loading: Dissolve the dried ethyl acetate extract (approx. 190 g) in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the prepared column.
-
Elution: Elute the column with a gradient of chloroform-methanol (CHCl₃-MeOH), starting with 100% CHCl₃ and gradually increasing the polarity by adding MeOH (e.g., 100:1, 50:1, 20:1, 10:1, 5:1, 1:1 v/v).[1]
-
Fraction Collection and Analysis: Collect fractions of a suitable volume. Monitor the separation using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., CHCl₃-MeOH, 9:1). Visualize the spots under UV light or by spraying with 10% H₂SO₄ in ethanol followed by heating.[1]
-
Combine fractions containing the compound of interest based on their TLC profiles.
Final Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For obtaining high-purity this compound, fractions from the silica gel column that are rich in the target compound should be further purified by preparative HPLC.
-
Column: A reversed-phase C18 column (e.g., YMC-Pack ODS-A, 20 x 250 mm, 10 µm) is suitable.
-
Mobile Phase: A mixture of acetonitrile (ACN) and water or methanol (MeOH) and water is typically used. The exact ratio should be optimized based on analytical HPLC analysis of the enriched fraction. For similar compounds from the same source, a mobile phase of ACN/H₂O (35:65, v/v) has been used.[1]
-
Flow Rate: A typical flow rate for a 20 mm ID column is around 5 mL/min.[1]
-
Detection: Monitor the elution at a suitable wavelength, for example, 210 nm and 280 nm.[1]
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Solvent Removal: Remove the organic solvent from the collected fraction under reduced pressure and then lyophilize to obtain the pure compound.
Structure Elucidation and Identification
The identity and purity of the isolated compound should be confirmed using spectroscopic methods.
-
Mass Spectrometry (MS): Use Electrospray Ionization Mass Spectrometry (ESI-MS) to determine the molecular weight. The expected molecular formula is C₂₈H₄₀O₉, with a molecular weight of 520.63 g/mol .
-
Nuclear Magnetic Resonance (NMR): Record ¹H NMR and ¹³C NMR spectra to confirm the structure. Further 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be used for complete structural assignment.
Diagrams
Caption: Workflow for the isolation of this compound.
Caption: General signaling pathway of cardiac glycosides.
References
Application Notes and Protocols for the Synthesis and Evaluation of Glaucogenin C mono-D-thevetoside Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glaucogenin C, a unique 13,14:14,15-disecopregnane-type steroid, and its naturally occurring glycoside, Glaucogenin C mono-D-thevetoside, belong to the broad class of cardiac glycosides.[1] While traditionally known for their cardiotonic effects, recent research has highlighted the potent anticancer activities of many cardiac glycosides.[2][3][4][5] These compounds often exert their cytotoxic effects by inhibiting the Na+/K+-ATPase pump, which leads to a cascade of events culminating in apoptosis.[3][4] The synthesis of novel derivatives of natural bioactive compounds is a cornerstone of drug discovery, aiming to enhance therapeutic efficacy, improve the safety profile, and elucidate structure-activity relationships (SAR). This document provides detailed application notes and protocols for the synthesis of this compound derivatives and the evaluation of their anticancer potential.
Application Notes
Rationale for Derivative Synthesis
The primary objectives for synthesizing derivatives of this compound include:
-
Improving Anticancer Potency: Modifications to the steroidal backbone or the sugar moiety can significantly impact cytotoxicity against cancer cells.
-
Enhancing Selectivity: Ideal derivatives would exhibit high toxicity towards cancer cells while having minimal effect on normal, healthy cells, thus widening the therapeutic window.[2]
-
Optimizing Pharmacokinetic Properties: Chemical modifications can improve solubility, metabolic stability, and bioavailability.
-
Elucidating Structure-Activity Relationships (SAR): A systematic study of derivatives helps to identify the key structural features responsible for the observed biological activity.[2]
Proposed Synthetic Strategy
A general strategy for the synthesis of this compound derivatives can be envisioned by modifying either the thevetoside (B1167079) sugar moiety or the glaucogenin C aglycone. Given the presence of hydroxyl groups on the sugar, these are prime targets for esterification or etherification to introduce a variety of functional groups.
Caption: General workflow for the synthesis of this compound derivatives.
Anticipated Mechanism of Action: Induction of Apoptosis
Based on studies of related cardiac glycosides and other diterpenoids, it is hypothesized that this compound derivatives will induce apoptosis in cancer cells primarily through the intrinsic, or mitochondrial, pathway.[6] This pathway is characterized by changes in the mitochondrial outer membrane permeability, leading to the release of pro-apoptotic factors.
Caption: Hypothesized intrinsic apoptosis pathway induced by Glaucogenin C derivatives.
Data Presentation
Quantitative data from the biological evaluation of the synthesized derivatives should be presented in a clear and standardized format to allow for easy comparison.
Table 1: Cytotoxicity of this compound Derivatives in Human Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) ± SD* |
| This compound | MCF-7 (Breast) | Data to be determined |
| A549 (Lung) | Data to be determined | |
| HeLa (Cervical) | Data to be determined | |
| Derivative 1 (e.g., 4'-acetyl) | MCF-7 (Breast) | Data to be determined |
| A549 (Lung) | Data to be determined | |
| HeLa (Cervical) | Data to be determined | |
| Derivative 2 (e.g., 4'-propionyl) | MCF-7 (Breast) | Data to be determined |
| A549 (Lung) | Data to be determined | |
| HeLa (Cervical) | Data to be determined | |
| Doxorubicin (Positive Control) | MCF-7 (Breast) | Reference value |
| A549 (Lung) | Reference value | |
| HeLa (Cervical) | Reference value |
*IC50 values represent the concentration of a compound that is required for 50% inhibition of cell viability. Data should be presented as the mean of at least three independent experiments ± standard deviation.
Table 2: Apoptosis Induction by Selected Derivatives in a Representative Cancer Cell Line (e.g., MCF-7)
| Compound (at IC50 conc.) | % Early Apoptotic Cells ± SD | % Late Apoptotic/Necrotic Cells ± SD |
| Untreated Control | Baseline value | Baseline value |
| This compound | Data to be determined | Data to be determined |
| Derivative 1 | Data to be determined | Data to be determined |
| Staurosporine (Positive Control) | Reference value | Reference value |
*As determined by Annexin V-FITC and Propidium Iodide staining followed by flow cytometry. Data represent the mean of three independent experiments ± standard deviation.
Experimental Protocols
General Protocol for Synthesis of a 4'-O-acyl this compound Derivative
This protocol describes a general procedure for the acylation of the 4'-hydroxyl group on the thevetoside moiety. Note: This is a generalized protocol and may require optimization for specific acylating agents and reaction conditions.
Materials:
-
This compound
-
Anhydrous pyridine (B92270)
-
Acylating agent (e.g., acetic anhydride, propionyl chloride)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous pyridine under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acylating agent (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding cold water.
-
Extract the product with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers and wash successively with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to yield the pure derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol for MTT Cytotoxicity Assay
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Synthesized derivatives and control drug (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the test compounds in culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and a vehicle control (DMSO, if used to dissolve compounds).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol for Annexin V-FITC/PI Apoptosis Assay by Flow Cytometry
Caption: Workflow for the Annexin V-FITC/PI apoptosis assay.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Seed cells and treat with the desired compound (e.g., at its IC50 concentration) for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization, and collect any floating cells from the medium. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and quadrants.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol for Western Blot Analysis
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against Bcl-2, Bax, cleaved Caspase-3, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Lyse the treated and untreated cells with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Evaluation of Cardiac Glycosides for Cancer Therapy by Targeting the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cardiac glycosides: structural diversity, chemical ecology, bioactivity, and artificial synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Glaucogenin C mono-D-thevetoside Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glaucogenin C mono-D-thevetoside is a cardiac glycoside, a class of naturally occurring compounds that have been historically used in the treatment of heart conditions. Recently, there has been a surge of interest in repurposing cardiac glycosides for cancer therapy due to their potent cytotoxic effects against various cancer cell lines. The primary mechanism of action for many cardiac glycosides involves the inhibition of the Na+/K+-ATPase pump, leading to a cascade of events culminating in cell death.
These application notes provide a comprehensive guide for assessing the in vitro cytotoxicity of this compound. The protocols detailed below are standard methods for evaluating cell viability, membrane integrity, and apoptosis. While specific data for this compound is not extensively available, the methodologies are broadly applicable for evaluating its anti-cancer potential. Representative data from studies on similar C21 steroidal glycosides from Periploca sepium are included to provide an expected range of cytotoxic activity.[1][2][3][4][5]
Data Presentation: Representative Cytotoxicity of Related C21 Steroidal Glycosides
The following tables summarize the cytotoxic activity of C21 steroidal glycosides isolated from Periploca sepium, the plant source of this compound, against various human cancer cell lines. This data is presented to offer a comparative baseline for the expected efficacy of this compound.
Table 1: IC50 Values of C21 Steroidal Glycosides from Periploca sepium on Various Cancer Cell Lines.
| Compound | A549 (Lung Carcinoma) IC50 (µM) | MCF-7 (Breast Adenocarcinoma) IC50 (µM) | HeLa (Cervical Carcinoma) IC50 (µM) |
| Perisepiumoside A1 | 28.41 ± 0.12 | > 50 | > 50 |
| Compound 7 | 39.06 ± 0.05 | 37.53 ± 0.17 | > 50 |
| Cisplatin (Control) | 19.51 ± 0.09 | - | - |
Data adapted from studies on C21 steroidal glycosides from Periploca sepium.[1][2][5]
Experimental Protocols
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
This compound
-
Human cancer cell lines (e.g., A549, MCF-7, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a no-cell control (medium only).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of vehicle control) x 100.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.
-
Experimental Workflow for MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Membrane Integrity Assay (LDH Assay)
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.
Materials:
-
LDH cytotoxicity assay kit
-
This compound
-
Human cancer cell lines
-
Complete culture medium
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Sample Collection:
-
After the treatment incubation, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate for up to 30 minutes at room temperature, protected from light.
-
-
Stop Reaction and Measure Absorbance:
-
Add 50 µL of the stop solution provided in the kit to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Prepare controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Calculate the percentage of cytotoxicity as: ((Absorbance of treated sample - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)) x 100.
-
Experimental Workflow for LDH Assay
References
- 1. C21 steroidal glycosides from the root bark of Periploca sepium and their NO production inhibitory and cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
Application Notes and Protocols for In-Vivo Studies of Glaucogenin C mono-D-thevetoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glaucogenin C mono-D-thevetoside is a steroidal compound, and based on its structural components—a steroid aglycone (Glaucogenin C) and a thevetose sugar moiety—it is presumed to be a cardiac glycoside. Cardiac glycosides are a well-established class of compounds with a long history of use in treating heart conditions and, more recently, have garnered significant interest for their potential as anti-cancer agents.[1][2][3][4] The primary mechanism of action for cardiac glycosides is the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion gradients.[3][5][6] This inhibition leads to a cascade of downstream effects, making this class of compounds pharmacologically active in various disease contexts.
These application notes provide a comprehensive guide for researchers initiating in-vivo studies to elucidate the pharmacological effects of this compound. The protocols and models described herein are based on the established knowledge of cardiac glycosides and are intended to serve as a foundational framework for investigating both the potential cardiotonic and anti-neoplastic properties of this novel compound. Given the lack of specific data on this compound, a careful, stepwise approach, beginning with in-vitro characterization, is strongly recommended.
Preclinical In-Vivo Animal Models
The choice of an appropriate animal model is critical for obtaining meaningful and translatable data. For cardiac glycosides, this decision is complicated by significant species-specific differences in sensitivity to Na+/K+-ATPase inhibition. Rodent cells are notably more resistant to cardiac glycosides than human cells, which can impact the translatability of findings from murine models.[1]
Rodent Models
Despite their limitations, rodent models remain a cornerstone of preclinical research due to their well-characterized genetics, ease of handling, and cost-effectiveness.
-
Mice:
-
Strains: Commonly used strains include BALB/c (for xenografts), C57BL/6, and Swiss Webster. The choice of strain may depend on the specific application (e.g., oncology, cardiology).
-
Applications:
-
Oncology: Human tumor xenograft models in immunodeficient mice (e.g., athymic nude or SCID mice) are widely used to assess anti-cancer efficacy.[1]
-
Cardiology: Models of heart failure (e.g., induced by myocardial infarction or pressure overload) can be used to evaluate cardiotonic effects.
-
-
-
Rats:
-
Strains: Sprague-Dawley and Wistar rats are frequently used in cardiovascular and toxicology studies.
-
Applications:
-
Cardiovascular Research: Rat models of hypertension and heart failure are well-established.
-
Toxicology: Rats are often used for acute and chronic toxicity studies to determine the therapeutic index.
-
-
Important Consideration for Rodent Models: Due to the inherent resistance of rodent Na+/K+-ATPase to cardiac glycosides, higher doses of this compound may be required to observe an effect compared to what might be effective in humans. This can complicate the interpretation of efficacy and toxicity data. Therefore, results from rodent studies should be interpreted with caution, and consideration should be given to alternative models where feasible.
Alternative and Advanced Models
To address the limitations of rodent models, researchers should consider incorporating more translatable models in their preclinical development plan.
-
Zebrafish (Danio rerio):
-
Advantages: The zebrafish model offers rapid screening capabilities, optical transparency for in-vivo imaging, and a cardiovascular system that shares similarities with mammals. Their Na+/K+-ATPase is more sensitive to cardiac glycosides than that of rodents.
-
Applications: High-throughput screening for cardiotoxicity and preliminary efficacy assessment.
-
-
Non-human Primates (NHPs):
-
Advantages: NHPs, such as cynomolgus monkeys, have a cardiovascular physiology and sensitivity to cardiac glycosides that are highly similar to humans.
-
Applications: Late-stage preclinical studies to confirm efficacy and safety profiles before advancing to human clinical trials. NHP studies are subject to strict ethical and regulatory oversight.
-
Experimental Protocols
The following protocols provide a general framework. Specific parameters such as dosage, administration route, and experimental endpoints should be optimized based on preliminary in-vitro data and dose-ranging studies.
Protocol 1: In-Vivo Anti-Cancer Efficacy in a Xenograft Mouse Model
-
Cell Culture and Implantation:
-
Select a human cancer cell line of interest (e.g., a breast cancer line like MCF-7 or a lung cancer line like A549).
-
Culture the cells under standard conditions.
-
Harvest and resuspend the cells in a suitable medium (e.g., Matrigel) at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each immunodeficient mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Prepare this compound in a suitable vehicle (e.g., saline, DMSO/saline mixture).
-
Administer the compound via an appropriate route (e.g., intraperitoneal, oral gavage).
-
The dosing regimen (e.g., daily, every other day) and concentration should be determined from prior dose-escalation studies.
-
The control group should receive the vehicle only.
-
-
Monitoring and Endpoints:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
-
Tumor weight should be recorded.
-
Tissues can be collected for further analysis (e.g., histology, biomarker analysis).
-
Protocol 2: Assessment of Cardiontonic Effects in a Rodent Model of Heart Failure
-
Induction of Heart Failure:
-
Surgically induce heart failure in rats or mice. A common method is ligation of the left anterior descending (LAD) coronary artery to create a myocardial infarction.
-
-
Post-Operative Recovery and Treatment:
-
Allow the animals to recover for a period (e.g., 2-4 weeks) to allow for the development of heart failure.
-
Administer this compound or vehicle to the respective groups.
-
-
Cardiovascular Monitoring:
-
Perform echocardiography at baseline and at the end of the treatment period to assess cardiac function (e.g., ejection fraction, fractional shortening).
-
Invasive hemodynamic measurements (e.g., left ventricular pressure) can be performed at the study endpoint.
-
-
Histological and Molecular Analysis:
-
At the end of the study, harvest the hearts for histological analysis (e.g., fibrosis staining) and molecular analysis (e.g., gene expression of heart failure markers).
-
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison between treatment and control groups.
Table 1: Template for Anti-Cancer Efficacy Data
| Treatment Group | N | Initial Tumor Volume (mm³) | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Final Tumor Weight (g) | Change in Body Weight (%) |
| Vehicle Control | 10 | Mean ± SEM | Mean ± SEM | N/A | Mean ± SEM | Mean ± SEM |
| Glaucogenin C (X mg/kg) | 10 | Mean ± SEM | Mean ± SEM | Calculated | Mean ± SEM | Mean ± SEM |
| Positive Control | 10 | Mean ± SEM | Mean ± SEM | Calculated | Mean ± SEM | Mean ± SEM |
Table 2: Template for Cardiontonic Effects Data
| Treatment Group | N | Baseline Ejection Fraction (%) | Final Ejection Fraction (%) | Change in Ejection Fraction (%) | Heart Weight to Body Weight Ratio | Fibrosis Area (%) |
| Sham + Vehicle | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| HF + Vehicle | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| HF + Glaucogenin C (X mg/kg) | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Visualizations
Signaling Pathway
Caption: Presumed signaling pathway of this compound.
Experimental Workflow
Caption: General experimental workflow for in-vivo evaluation.
References
- 1. Pharmacological studies on peruvoside--a new cardiac glycoside from Thevetia neriifolia Juss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Thevetin, a cardio-tonic glycoside] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glaucogenin C | C21H28O5 | CID 44584797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of glaucogenin D, a structurally unique disecopregnane steroid with potential antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Cardiac glycoside - Wikipedia [en.wikipedia.org]
High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Glaucogenin C mono-D-thevetoside
Application Note and Protocol for Researchers and Drug Development Professionals
This document provides a detailed methodology for the determination of Glaucogenin C mono-D-thevetoside using High-Performance Liquid Chromatography (HPLC). This protocol is designed for researchers, scientists, and drug development professionals requiring a robust and reliable method for the quantification of this cardiac glycoside.
Introduction
This compound is a naturally occurring steroid glycoside found in plants of the Cynanchum genus. Like other cardiac glycosides, it is of interest for its potential pharmacological activities. Accurate and precise analytical methods are crucial for the quality control of raw materials, extracts, and finished products containing this compound. Reversed-phase HPLC with UV detection is a widely used technique for the analysis of cardiac glycosides due to its specificity, sensitivity, and reproducibility.[1][2][3] This method utilizes a C18 stationary phase and a gradient elution with a mobile phase consisting of water and acetonitrile, a common approach for separating compounds of this class.[1]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 849201-84-9 |
| Molecular Formula | C₂₈H₄₀O₉ |
| Molecular Weight | 520.63 g/mol |
Experimental Protocol
Instrumentation and Chromatographic Conditions
The following table outlines the recommended HPLC instrumentation and chromatographic conditions for the analysis of this compound.
| Parameter | Recommended Condition |
| HPLC System | Quaternary or Binary HPLC system with UV/PDA detector |
| Stationary Phase | C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase A | Water (HPLC Grade) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Gradient Elution | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Internal Standard | Digitoxin or Digoxin |
Table 1: HPLC Instrumentation and Conditions
Gradient Elution Program
A gradient elution is recommended to achieve optimal separation of this compound from other components in the sample matrix.
| Time (minutes) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |
| 0 | 70 | 30 |
| 20 | 40 | 60 |
| 25 | 40 | 60 |
| 30 | 70 | 30 |
| 35 | 70 | 30 |
Table 2: Gradient Elution Program
Preparation of Solutions
a. Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask.
b. Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
c. Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Digitoxin (or Digoxin) and dissolve it in 10 mL of methanol in a volumetric flask.
d. Sample Preparation (from plant material):
-
Weigh 1 g of powdered, dried plant material.
-
Extract with 20 mL of 70% methanol using sonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
Add a known concentration of the internal standard to the filtered extract.
System Suitability
Before sample analysis, the performance of the HPLC system should be verified by performing a system suitability test. The acceptance criteria are listed in the table below.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |
| Resolution (Rs) between analyte and nearest peak | ≥ 2.0 |
Table 3: System Suitability Parameters and Acceptance Criteria
Method Validation (Protocol Outline)
For use in a regulated environment, the analytical method must be validated according to ICH guidelines. The following validation parameters should be assessed:
-
Specificity: Analyze a blank sample, a sample spiked with this compound, and a sample containing potential impurities to demonstrate that the method is able to unequivocally assess the analyte in the presence of other components.
-
Linearity: Analyze a series of at least five concentrations of the reference standard. Plot the peak area ratio (analyte/internal standard) against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo or a known matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration). The mean recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate samples of the same concentration on the same day. The RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): Analyze the same sample on different days, with different analysts, and on different instruments. The RSD should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified. This can be estimated based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ.
Diagrams
Caption: Experimental workflow for the HPLC analysis of this compound.
References
Application Note: Mass Spectrometry Analysis of Glaucogenin C mono-D-thevetoside
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glaucogenin C mono-D-thevetoside is a cardiac glycoside, a class of naturally occurring steroid derivatives known for their significant biological activities, primarily the inhibition of the Na+/K+-ATPase pump.[1] This activity makes them valuable compounds in the treatment of heart conditions but also necessitates sensitive and accurate analytical methods for their detection and quantification in various matrices, including plant extracts and biological fluids. This application note provides a detailed, proposed protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS), based on established methods for similar cardiac glycosides.
Chemical Information
| Compound Name | This compound |
| CAS Number | 849201-84-9[2] |
| Molecular Formula | C28H40O9[2] |
| Molecular Weight | 520.63 g/mol [2] |
Experimental Protocols
The following protocols are proposed based on typical methods for the analysis of cardiac glycosides.
1. Sample Preparation: Extraction from Plant Material
This protocol is designed for the extraction of this compound from a dried plant matrix.
| Step | Procedure |
| 1 | Weigh 1 gram of dried and powdered plant material into a 50 mL centrifuge tube. |
| 2 | Add 20 mL of 80% methanol. |
| 3 | Vortex for 1 minute to ensure thorough mixing. |
| 4 | Sonicate for 30 minutes in a water bath. |
| 5 | Centrifuge at 4000 rpm for 15 minutes. |
| 6 | Carefully decant the supernatant into a clean tube. |
| 7 | Repeat the extraction (steps 2-6) on the plant pellet with another 20 mL of 80% methanol. |
| 8 | Combine the supernatants and evaporate to dryness under a stream of nitrogen at 40°C. |
| 9 | Reconstitute the dried extract in 1 mL of the initial mobile phase. |
| 10 | Filter the reconstituted sample through a 0.22 µm syringe filter prior to LC-MS analysis. |
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This method outlines the conditions for the chromatographic separation and mass spectrometric detection of this compound.
| Parameter | Condition |
| Instrumentation | High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer. |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size). |
| Mobile Phase A | Water with 0.1% formic acid. |
| Mobile Phase B | Acetonitrile with 0.1% formic acid. |
| Gradient Elution | 0-2 min: 20% B; 2-15 min: 20-80% B; 15-18 min: 80% B; 18-18.1 min: 80-20% B; 18.1-25 min: 20% B. |
| Flow Rate | 0.3 mL/min. |
| Column Temperature | 40°C. |
| Injection Volume | 5 µL. |
| Ionization Source | Electrospray Ionization (ESI), positive mode. |
| Capillary Voltage | 3.5 kV. |
| Source Temperature | 120°C. |
| Desolvation Temperature | 350°C. |
| Gas Flow (Desolvation) | 800 L/hr. |
| Gas Flow (Cone) | 50 L/hr. |
| Collision Gas | Argon. |
| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification or full scan for qualitative analysis. |
Proposed MRM Transitions for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| 521.27 ([M+H]+) | 373.2 (Aglycone) | 20 | 100 |
| 521.27 ([M+H]+) | 355.2 (Aglycone - H2O) | 25 | 100 |
| 521.27 ([M+H]+) | 337.2 (Aglycone - 2H2O) | 30 | 100 |
Note: These MRM transitions are hypothetical and would require experimental optimization.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the analysis of this compound.
Proposed Fragmentation Pathway of this compound
The fragmentation of cardiac glycosides in positive ion mode ESI-MS/MS typically involves the neutral loss of the sugar moiety followed by sequential water losses from the steroidal aglycone.
Caption: Proposed ESI-MS/MS fragmentation of this compound.
Potential Biological Activity
Other reported biological activities for various cardiac glycosides include:
-
Anticancer activity: Some cardiac glycosides have been shown to induce apoptosis in cancer cell lines.
-
Antiviral activity: Certain cardiac glycosides have demonstrated inhibitory effects against various viruses.
-
Antimicrobial activity: Some compounds in this class have shown activity against bacteria and fungi.[3]
Further research is required to determine the specific biological activities and potency of this compound.
Disclaimer: The experimental protocols and fragmentation pathways described in this application note are proposed based on the analysis of structurally similar compounds. Optimization and validation are required for specific applications.
References
Application Notes and Research Protocols for Glaucogenin C mono-D-thevetoside
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive research protocol for investigating the potential anticancer properties of Glaucogenin C mono-D-thevetoside, a cardiac glycoside. Due to the limited direct experimental data on this compound, this protocol is based on established methodologies for other well-characterized cardiac glycosides with similar mechanisms of action.
Introduction
This compound is a naturally occurring cardiac glycoside.[1][][3] Cardiac glycosides are a class of compounds that have been historically used in the treatment of heart conditions.[4][5][6] Recent research has revealed their potential as potent anticancer agents.[5][6][7] The primary mechanism of action of cardiac glycosides involves the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion gradients.[4][5][8][9] This inhibition triggers a cascade of intracellular events, including an increase in intracellular calcium levels, which can lead to the induction of apoptosis (programmed cell death), autophagy, and immunogenic cell death (ICD) in cancer cells.[4][5][8][10]
This document outlines a series of experimental protocols to assess the in vitro anticancer activity of this compound, investigate its mechanism of action, and identify the signaling pathways involved.
Postulated Mechanism of Action
The proposed mechanism of action for this compound, based on the known activity of other cardiac glycosides, centers on the inhibition of the Na+/K+-ATPase pump.[4][5][8]
Signaling Pathway Diagram
Caption: Postulated signaling cascade initiated by this compound.
Quantitative Data Summary
Table 1: Representative IC50 Values of Common Cardiac Glycosides
| Cardiac Glycoside | Cancer Cell Line | Cancer Type | IC50 (nM) |
|---|---|---|---|
| Digitoxin | BxPC-3 | Pancreatic Cancer | 18.2 |
| Digitoxin | PANC-1 | Pancreatic Cancer | 25.6 |
| Digitoxin | A-549 | Lung Carcinoma | 20 |
| Digitoxin | HT-29 | Colon Carcinoma | 40 |
| Digoxin | HeLa | Cervical Cancer | 122 |
| Digoxin | MDA-MB-231 | Breast Cancer | 70 |
| Ouabain | HeLa | Cervical Cancer | 150 |
| Ouabain | MDA-MB-231 | Breast Cancer | 90 |
Note: IC50 values are approximate and can vary based on experimental conditions such as incubation time and cell density. Data is compiled from multiple sources for illustrative purposes.[11][12]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[11][12]
Experimental Workflow
Caption: Step-by-step workflow of the MTT assay for cytotoxicity assessment.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.[11]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting concentration range is 1 nM to 1 µM.[11] Remove the old medium from the wells and add 100 µL of the drug dilutions.
-
Incubation: Incubate the plate for 48 hours at 37°C with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours.[11]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine (B164497) on the outer leaflet of the cell membrane and the uptake of propidium iodide (PI) by cells with compromised membrane integrity.[12]
Materials:
-
Cancer cells treated with this compound (at IC50 concentration)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at its predetermined IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[12]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect and quantify the expression levels of key proteins involved in the apoptotic pathway to elucidate the molecular mechanism of this compound-induced cell death.[13][14]
Key Protein Targets:
-
Bcl-2 Family: Bcl-2 (anti-apoptotic) and Bax (pro-apoptotic). A change in the Bax/Bcl-2 ratio is indicative of apoptosis.[14][15]
-
Caspases: Cleaved Caspase-3 and Cleaved Caspase-9. The cleaved forms represent the active state of these executioner and initiator caspases, respectively.[13][15]
-
PARP: Cleaved PARP. Cleavage of PARP by activated caspases is a hallmark of apoptosis.[13]
Western Blot Workflow
Caption: General workflow for Western blot analysis of apoptotic proteins.
Procedure:
-
Protein Extraction: Lyse treated and untreated cells and quantify the protein concentration.
-
SDS-PAGE: Separate protein lysates on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.[14]
-
Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14]
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Safety Precautions
This compound is a cardiac glycoside and should be handled with care. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All work should be conducted in a certified laboratory environment. Dispose of waste according to institutional guidelines for chemical and biological waste.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound - CD BioSustainable [sustainable-bio.com]
- 4. mdpi.com [mdpi.com]
- 5. Cardiac Glycosides: Emerging Anti-Cancer Agents and Mechanisms [wisdomlib.org]
- 6. Evaluating the Cancer Therapeutic Potential of Cardiac Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cardiac glycosides in cancer therapy: from preclinical investigations towards clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer activity of cardiac glycosides: At the frontier between cell-autonomous and immunological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Emergence of Cardiac Glycosides as Potential Drugs: Current and Future Scope for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cardiac glycosides inhibit cancer through Na/K-ATPase-dependent cell death induction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. benchchem.com [benchchem.com]
- 15. biotech.illinois.edu [biotech.illinois.edu]
Application Notes and Protocols: Glaucogenin C mono-D-thevetoside as a Standard for Phytochemical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction to Glaucogenin C mono-D-thevetoside
This compound is a C21 steroidal glycoside isolated from the roots of medicinal plants such as Cynanchum stauntonii. As a member of the C21 steroidal glycoside family, it is of significant interest in phytochemical and pharmacological research due to the diverse biological activities exhibited by this class of compounds. Its well-defined chemical structure and high purity make it an ideal reference standard for the qualitative and quantitative analysis of plant extracts and herbal preparations. The accurate identification and quantification of this compound and related compounds are crucial for quality control, standardization, and the exploration of their therapeutic potential.
Application Notes
Phytochemical Reference Standard
This compound serves as a primary or secondary reference standard for the identification and quantification of this specific glycoside in various matrices, particularly in raw plant materials and finished herbal products derived from Cynanchum species. Its use is essential for:
-
Quality Control: Ensuring the consistency and quality of herbal raw materials and finished products by verifying the presence and concentration of this marker compound.
-
Method Validation: As a standard for the development and validation of analytical methods such as High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Mass Spectrometry (MS).
-
Pharmacokinetic Studies: In the analysis of biological samples to study the absorption, distribution, metabolism, and excretion (ADME) of this compound.
-
Bioactivity Screening: As a positive control or reference compound in in-vitro and in-vivo bioassays to determine the pharmacological activity of plant extracts.
Potential Pharmacological Applications
While research on the specific bioactivities of this compound is ongoing, studies on other C21 steroidal glycosides isolated from Cynanchum species have revealed significant pharmacological potential, including:
-
Anticancer Activity: Many C21 steroidal glycosides have demonstrated cytotoxic effects against various cancer cell lines.[1][2][3] They can induce apoptosis (programmed cell death) through caspase-dependent pathways, making them promising candidates for anticancer drug development.[1][2][4]
-
Immunomodulatory Effects: Some steroidal glycosides from Cynanchum have been shown to possess immunomodulatory properties.
-
Anti-inflammatory Activity: Certain C21 steroidal glycosides have exhibited anti-inflammatory effects by inhibiting the expression of inflammatory mediators.
Quantitative Data
| Compound (C21 Steroidal Glycoside) | Cancer Cell Line | IC50 (µM) | Reference |
| A C21-steroidal glycoside (CG) | SGC-7901 (Gastric Cancer) | 12.2 - 16.4 | [1] |
| Compound 4 (from C. stauntonii) | HepG2 (Liver Cancer) | 12.24 | [2] |
| Compound 4 (from C. stauntonii) | A549 (Lung Cancer) | 26.82 | [2] |
| Cynanotins 5, 9, 10 | MCF-7 (Breast Cancer) | 16.1 - 25.6 | |
| Cynanotins 3-15 | HL-60 (Leukemia) | 11.4 - 37.9 |
Experimental Protocols
General Protocol for Sample Preparation and Extraction
This protocol provides a general procedure for the extraction of this compound from plant material for qualitative and quantitative analysis.
-
Plant Material: Use dried and powdered roots of Cynanchum stauntonii.
-
Extraction Solvent: 95% Ethanol (B145695).
-
Extraction Procedure:
-
Weigh approximately 10 g of the powdered plant material.
-
Perform extraction with 100 mL of 95% ethanol using sonication for 30 minutes at room temperature.
-
Repeat the extraction process three times.
-
Combine the extracts and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Sample Solution Preparation for Analysis:
-
Accurately weigh a portion of the dried crude extract.
-
Dissolve the extract in methanol (B129727) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter before injection into the HPLC or UPLC-MS system.
-
Protocol for Quantitative Analysis by UPLC-MS/MS
This protocol outlines a general method for the quantitative analysis of this compound using a UPLC-MS/MS system. Method optimization and validation are required for specific applications.
-
Instrumentation: UPLC system coupled with a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: Acquity UPLC HSS C18 (50 mm × 2.1 mm, 1.8 µm) or equivalent.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and methanol (B). A typical gradient might be: 0-1.5 min, 10-90% B; 1.5-2 min, 90% B; 2-3 min, 90-5% B; 3-5 min, 5% B.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2-5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an internal standard. The exact m/z transitions need to be determined by infusing a standard solution of the analyte.
-
Optimization: Optimize cone voltage and collision energy for maximum signal intensity.
-
-
Standard Curve Preparation:
-
Prepare a stock solution of this compound reference standard in methanol.
-
Perform serial dilutions to prepare a series of calibration standards at different concentrations.
-
Analyze the calibration standards using the UPLC-MS/MS method to construct a calibration curve by plotting peak area against concentration.
-
-
Quantification:
-
Inject the prepared sample solutions into the UPLC-MS/MS system.
-
Calculate the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
-
Visualizations
Caption: General workflow for the extraction and quantitative analysis of this compound.
Caption: Proposed apoptosis signaling pathway for C21 steroidal glycosides.
Conclusion
This compound is an important phytochemical standard for the quality control and research of medicinal plants containing this compound. The provided protocols offer a foundation for the extraction and quantitative analysis of this and related C21 steroidal glycosides. Further research into the specific biological activities and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential, particularly in the area of oncology. The information and protocols presented here serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
References
- 1. Cytotoxic and apoptosis-inducing properties of a C21-steroidal glycoside isolated from the roots of Cynanchum auriculatum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C21 steroidal glycosides from Cynanchum stauntonii induce apoptosis in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ovid.com [ovid.com]
Application Notes and Protocols for Mechanism of Action Studies of Glaucogenin C mono-D-thevetoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glaucogenin C mono-D-thevetoside is a cardenolide glycoside, a class of naturally occurring compounds found in various plants, including those of the Thevetia genus within the Apocynaceae family.[1][2][3][4][5] Historically, cardiac glycosides have been utilized in the treatment of heart conditions.[2][6][7][8] However, a growing body of evidence highlights their potent anticancer activities, including the induction of apoptosis, inhibition of cell proliferation, and cell cycle arrest in various cancer cell lines.[1][2][3][4][9] These compounds are gaining significant attention as potential targeted cancer therapeutics.[7][8][10]
These application notes provide a comprehensive overview of the hypothesized mechanism of action of this compound based on the known activities of related cardenolide glycosides. Detailed protocols for key experiments to elucidate its cellular and molecular effects are also presented.
Hypothesized Mechanism of Action
The primary molecular target of cardenolide glycosides is the α-subunit of the Na+/K+-ATPase pump located in the plasma membrane.[2][6][11] The binding of this compound to this pump inhibits its function, leading to a cascade of downstream cellular events:
-
Disruption of Ion Homeostasis: Inhibition of the Na+/K+-ATPase pump leads to an increase in the intracellular concentration of sodium ions (Na+). This, in turn, promotes the activity of the Na+/Ca2+ exchanger in reverse mode, resulting in an influx of calcium ions (Ca2+) and a significant increase in intracellular Ca2+ levels.[6]
-
Induction of Apoptosis: The elevated intracellular Ca2+ acts as a second messenger, triggering apoptotic pathways. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[6][7]
-
Intrinsic Pathway: Increased Ca2+ can lead to mitochondrial stress, altering the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins.[1][3] This results in the release of cytochrome c from the mitochondria into the cytoplasm, which then activates caspase-9 and the downstream executioner caspase-3, leading to programmed cell death.[1][3]
-
Extrinsic Pathway: Some cardiac glycosides have been shown to upregulate the expression of death receptors like Fas, sensitizing the cells to apoptosis.[6][12]
-
-
Cell Cycle Arrest: this compound is predicted to cause cell cycle arrest, a common effect of cardenolide glycosides, often at the G2/M phase.[1][3] This prevents cancer cells from progressing through mitosis and further proliferating.
-
Modulation of Signaling Pathways: The disruption of ion balance and cellular homeostasis affects multiple signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt/mTOR and MAPK pathways.[6][10]
Data Presentation
The following tables represent expected quantitative data from in vitro studies of this compound, based on typical findings for this compound class.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h Treatment |
| MGC-803 | Gastric Cancer | 0.08[1] |
| P15 | Lung Cancer | 0.12[1] |
| SW1990 | Pancreatic Cancer | 0.15[1] |
| MCF-7 | Breast Cancer | 0.09 |
| HCT-116 | Colon Cancer | 0.11 |
| HeLa | Cervical Cancer | 0.14 |
| HepG2 | Liver Cancer | 0.06[13] |
Table 2: Effect of this compound on Apoptosis-Related Protein Expression in MGC-803 Cells (48h Treatment)
| Treatment Concentration (µM) | Bax/Bcl-2 Ratio (Fold Change) | Cleaved Caspase-9 (Fold Change) | Cleaved Caspase-3 (Fold Change) |
| 0 (Control) | 1.0 | 1.0 | 1.0 |
| 0.01 | 1.8 | 1.5 | 1.4 |
| 0.1 | 3.5[1][3] | 2.8[1][3] | 3.1[1][3] |
| 0.5 | 5.2 | 4.6 | 4.9 |
Visualizations
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Caption: General workflow for in vitro evaluation of this compound.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound and calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Human cancer cell lines (e.g., MGC-803, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with DMSO, concentration not exceeding 0.1%).
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes at room temperature.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment.
Materials:
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of this compound for 48 hours.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
6-well plates
-
This compound
-
70% cold ethanol (B145695)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed and treat cells in 6-well plates as described in Protocol 2.
-
Harvest cells and wash with cold PBS.
-
Fix the cells by adding them dropwise into 1 mL of ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells and wash with PBS to remove ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
Use software (e.g., ModFit LT) to quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins
Objective: To measure the changes in the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-caspase-9, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound for 48 hours.
-
Lyse the cells in RIPA buffer and collect the supernatant after centrifugation.
-
Determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system and quantify the band intensities using software like ImageJ. Normalize to a loading control like β-actin.
References
- 1. Cardiac glycosides from the seeds of Thevetia peruviana and their pro-apoptotic activity toward cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Emergence of Cardiac Glycosides as Potential Drugs: Current and Future Scope for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Cardenolides in cancer therapy - Division of Pharmaceutical Biology [pharmbio.nat.fau.de]
- 10. The mechanistic role of cardiac glycosides in DNA damage response and repair signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Cardenolide Glycoside Acovenoside A Interferes with Epidermal Growth Factor Receptor Trafficking in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cardiac glycoside induces cell death via FasL by activating calcineurin and NF-AT, but apoptosis initially proceeds through activation of caspases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cardiac glycosides with cytotoxic activity from the seeds of Thevetia peruviana - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Glaucogenin C mono-D-thevetoside in cancer research
Application Notes and Protocols for Calotropin (B1668234) in Cancer Research
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Note: Due to the limited availability of specific research data for Glaucogenin C mono-D-thevetoside, these application notes and protocols have been developed based on the closely related and well-researched cardiac glycoside, Calotropin . Calotropin shares structural similarities and belongs to the same class of compounds, making it a relevant model for investigating potential anti-cancer applications.
Introduction
Calotropin is a cardiac glycoside isolated from plants of the Calotropis genus, which has demonstrated significant potential as an anti-cancer agent. It exerts its cytotoxic effects on various cancer cell lines through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer cell proliferation and survival. These notes provide an overview of its applications in cancer research, along with detailed protocols for relevant in vitro assays.
Mechanism of Action
Calotropin's primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, leading to an increase in intracellular calcium levels and subsequent activation of apoptotic pathways.[1] Additionally, Calotropin has been shown to modulate several critical signaling pathways that are often dysregulated in cancer:
-
PI3K/Akt/mTOR Pathway: Calotropin can inhibit the activation of this pathway, which is crucial for cell growth, proliferation, and survival.[1]
-
TGF-β/ERK Signaling Pathway: It has been observed to regulate this pathway, which is involved in cell growth, differentiation, and apoptosis.[2]
-
NF-κB Signaling Pathway: Calotropin can suppress the activation of NF-κB, a key regulator of inflammation and cell survival.[3][4][5]
-
Hippo Signaling Pathway: This compound has been shown to affect the Hippo pathway, which controls organ size and cell proliferation.[6][7]
Quantitative Data Summary
The following tables summarize the cytotoxic effects of Calotropin on various cancer cell lines, providing IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) as a measure of its potency.
Table 1: IC50 Values of Calotropin in Various Cancer Cell Lines
| Cancer Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (hours) | Reference |
| HSC-3 | Oral Squamous Carcinoma | 61.17 | 24 | [1] |
| HSC-3 | Oral Squamous Carcinoma | 27.53 | 48 | [1] |
| HepG2 | Hepatocarcinoma | 0.04 | Not Specified | [6][7] |
| Raji | B lymphoblastoid | 0.02 | Not Specified | [6][7] |
| A549 | Lung Adenocarcinoma | 0.0013 | Not Specified | [6][7] |
| LS 180 | Colorectal Adenocarcinoma | 0.06 | Not Specified | [6][7] |
| PC-3 | Prostate Cancer | 0.41 | Not Specified | [6][7] |
| U373 | Glioblastoma | 0.005 | Not Specified | [7] |
| BT-549 | Triple-Negative Breast Cancer | 0.03 ± 0.002 | Not Specified | [6][7] |
| Hs578T | Triple-Negative Breast Cancer | 0.06 ± 0.01 | Not Specified | [6][7] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.44 ± 0.08 | Not Specified | [6][7] |
| A549/CDDP | Cisplatin-resistant NSCLC | 0.33 ± 0.06 | 48 | [6][7] |
| A549 (parental) | Lung Adenocarcinoma | 38.46 ± 1.16 | 48 | [6][7] |
Table 2: Effect of Calotropin on Cell Cycle Distribution and Apoptosis in HSC-3 Cells
| Treatment | G0/G1 Phase (%) (24h) | G0/G1 Phase (%) (48h) | Apoptotic Rate (%) (24h) | Apoptotic Rate (%) (48h) | Reference |
| Control | 46.52 | 46.52 | 2.16 | 2.16 | [1] |
| Calotropin (IC50) | 66.03 | 74.37 | 10.06 | 21.24 | [1] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of Calotropin on cancer cells.
Materials:
-
Cancer cell line of interest
-
Calotropin
-
96-well plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1.5 x 10^4 cells per well and incubate for 24 hours.[8]
-
Treat the cells with various concentrations of Calotropin and incubate for the desired time (e.g., 24 or 48 hours).[8]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.[9]
-
Measure the absorbance at 595 nm using a microplate reader.[8][9]
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by Calotropin.
Materials:
-
Cancer cell line of interest
-
Calotropin
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the IC50 concentration of Calotropin for 24 and 48 hours.[1]
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.[10]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[11]
-
Incubate for 15 minutes at room temperature in the dark.[1]
Protocol 3: Cell Cycle Analysis
This protocol determines the effect of Calotropin on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
Calotropin
-
6-well plates
-
Ethanol (B145695) (70%, ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the IC50 concentration of Calotropin for 24 and 48 hours.
-
Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle.[1]
Protocol 4: Western Blot Analysis of Signaling Proteins
This protocol assesses the effect of Calotropin on the expression and phosphorylation of key signaling proteins.
Materials:
-
Cancer cell line of interest
-
Calotropin
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Treat cells with Calotropin at the desired concentrations and time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-40 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.[13]
-
Block the membrane and incubate with primary antibodies overnight at 4°C.[14]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[14]
-
Detect the protein bands using an ECL reagent and an imaging system.[15]
Visualizations
Diagram 1: Proposed Signaling Pathways Affected by Calotropin
Caption: Calotropin's multi-target effects on cancer cell signaling.
Diagram 2: Experimental Workflow for In Vitro Evaluation of Calotropin
Caption: Workflow for assessing Calotropin's anti-cancer activity.
References
- 1. Unveiling the anti-cancer mechanisms of calotropin: Insights into cell growth inhibition, cell cycle arrest, and metabolic regulation in human oral squamous carcinoma cells (HSC-3) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calotropin regulates the apoptosis of non‑small cell cancer by regulating the cytotoxic T‑lymphocyte associated antigen 4‑mediated TGF‑β/ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of calotropin is through caspase activation and downregulation of anti-apoptotic proteins in K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a Novel Calotropis procera Protein That Can Suppress Tumor Growth in Breast Cancer through the Suppression of NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a novel Calotropis procera protein that can suppress tumor growth in breast cancer through the suppression of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | An updated pharmacological insight into calotropin as a potential therapeutic agent in cancer [frontiersin.org]
- 7. An updated pharmacological insight into calotropin as a potential therapeutic agent in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC-MS standardization and validation methods for determination of calactin content in dichloromethane fraction of Calotropis gigantea (L.) Dryand. (Niu jiao gua) stem bark and its application in prediction of anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. static.igem.org [static.igem.org]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. benchchem.com [benchchem.com]
- 14. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]
- 15. Quantification of PI3K/AKT/mTOR signaling pathway by western blotting [bio-protocol.org]
Application Notes and Protocols for Glaucogenin C mono-D-thevetoside in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glaucogenin C mono-D-thevetoside is a naturally occurring steroid compound, classified as a cardiac glycoside.[1][2] While specific research on this particular molecule is limited, the broader class of cardiac glycosides has garnered significant interest in drug discovery, particularly in oncology.[3][4] Historically used for treating cardiac conditions, these compounds are now being explored for their potent anticancer activities.[1][5] The primary mechanism of action for cardiac glycosides is the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion homeostasis.[6] Inhibition of this pump in cancer cells triggers a cascade of downstream events, including increased intracellular calcium levels, induction of reactive oxygen species (ROS), and ultimately, apoptosis (programmed cell death).[7][8] These application notes provide a comprehensive guide for researchers interested in investigating the therapeutic potential of this compound, with protocols based on established methodologies for cardiac glycosides.
Chemical Properties
| Property | Value | Reference |
| CAS Number | 849201-84-9 | [2] |
| Molecular Formula | C28H40O9 | [2] |
| Molecular Weight | 520.63 g/mol | [2] |
| Purity | >98% (typical) | [1] |
Postulated Mechanism of Action and Signaling Pathway
Based on the known mechanism of cardiac glycosides, this compound is predicted to exert its cytotoxic effects through the inhibition of the Na+/K+-ATPase pump. This leads to a series of intracellular events culminating in apoptosis. The key steps in this signaling pathway are illustrated below.[7][8][9]
Caption: Postulated signaling cascade initiated by this compound.
Experimental Protocols
The following protocols are standard methods for evaluating the in vitro anticancer activity of cardiac glycosides and can be adapted for this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[10][11]
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13]
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with this compound at concentrations around the determined IC50 for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.[14][15]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect changes in the expression and activation of proteins involved in the apoptotic pathway.[10][16]
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-Bax, anti-Bcl-2, anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Protocol:
-
Protein Extraction: Lyse treated and untreated cells and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control like β-actin.
Caption: General workflow for Western blot analysis.
Data Presentation
All quantitative data from the described experiments should be summarized in clear and concise tables for easy comparison. An example is provided below.
Table 1: Hypothetical Cytotoxicity of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) after 48h |
| MCF-7 | Breast | Data to be determined |
| A549 | Lung | Data to be determined |
| HCT116 | Colon | Data to be determined |
| HeLa | Cervical | Data to be determined |
Note: The IC50 values for this compound are not yet reported in the literature and need to be determined experimentally. The values for other cardiac glycosides typically range from nanomolar to low micromolar concentrations.[17]
Conclusion
This compound, as a member of the cardiac glycoside family, holds promise as a potential anticancer agent. The protocols and information provided in these application notes offer a solid foundation for researchers to investigate its efficacy and mechanism of action. Further studies are warranted to elucidate the specific biological activities of this compound and to evaluate its therapeutic potential in preclinical and clinical settings.
References
- 1. Emergence of Cardiac Glycosides as Potential Drugs: Current and Future Scope for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Novel therapeutic applications of cardiac glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiac Glycosides as Novel Cancer Therapeutic Agents [triggered.edina.clockss.org]
- 5. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 6. Local and systemic effects of Na+/K+ATPase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cardiac glycoside induces cell death via FasL by activating calcineurin and NF-AT, but apoptosis initially proceeds through activation of caspases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer and Antiviral Properties of Cardiac Glycosides: A Review to Explore the Mechanism of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Biological Evaluation of Cardiac Glycosides for Cancer Therapy by Targeting the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. Apoptosis Protocols | USF Health [health.usf.edu]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. Anticancer and Immunogenic Properties of Cardiac Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
Formulation of Glaucogenin C mono-D-thevetoside for Experimental Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation of Glaucogenin C mono-D-thevetoside for experimental applications. This document includes key physicochemical data, detailed protocols for solubilization and preparation of stock solutions, and methodologies for creating working solutions suitable for in vitro and in vivo studies.
Application Notes
This compound is a naturally occurring cardiac glycoside.[1] Like other members of its class, its primary mechanism of action is the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion gradients.[2][3] This inhibition leads to a cascade of downstream effects, making it a molecule of interest for various research areas, including cardiovascular studies and oncology.
Mechanism of Action: The inhibition of Na+/K+-ATPase by this compound results in an increase in intracellular sodium concentration. This disrupts the function of the Na+/Ca2+ exchanger, leading to an accumulation of intracellular calcium.[2] Elevated intracellular calcium can modulate cellular processes such as muscle contraction and cell signaling.[2][4] Recent studies on cardiac glycosides have also revealed their ability to influence key signaling pathways, including the PI3K/Akt, MAPK/ERK, and NF-κB pathways, which are critical in cell survival, proliferation, and inflammation.[1][5]
Experimental Considerations: Due to its steroidal structure, this compound has low aqueous solubility.[6] Therefore, proper formulation is critical for achieving accurate and reproducible experimental results. The choice of solvent and formulation strategy will depend on the specific experimental design (in vitro vs. in vivo) and the required final concentration. It is recommended to perform preliminary solubility and stability tests in the chosen vehicle to ensure the compound remains in solution throughout the experiment.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for the preparation of appropriate formulations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₈H₄₀O₉ | [6] |
| Molecular Weight | 520.63 g/mol | [7] |
| CAS Number | 849201-84-9 | [6] |
| Appearance | Solid | [6] |
| Purity | >98% | [] |
| Melting Point | 185-187 °C | [6] |
| Solubility | ||
| Water | Low (<1 mg/mL) | [6] |
| DMSO | May dissolve | [6] |
| Ethanol | May dissolve | [6] |
| DMF | May dissolve | [6] |
Experimental Protocols
The following protocols provide detailed methodologies for the preparation of this compound solutions for experimental use.
Preparation of Stock Solutions
Due to its low water solubility, a stock solution in an organic solvent is recommended. Dimethyl sulfoxide (B87167) (DMSO) is a common choice.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Protocol:
-
Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube or vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C) may be applied to aid dissolution, but the stability of the compound under these conditions should be considered.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[6]
Formulation for In Vitro Experiments
For cell-based assays, the final concentration of the organic solvent must be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.
Materials:
-
This compound stock solution (in DMSO)
-
Sterile cell culture medium or appropriate aqueous buffer (e.g., PBS)
-
Sterile tubes
-
Pipettes
Protocol:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in the appropriate cell culture medium or buffer to achieve the desired final concentrations.
-
When preparing dilutions, add the stock solution to the aqueous medium and mix immediately by gentle vortexing or pipetting to prevent precipitation.
-
Prepare fresh working solutions for each experiment.
Formulations for In Vivo Experiments
For animal studies, the formulation must be biocompatible and suitable for the chosen route of administration. The following are example formulations for poorly water-soluble compounds.[6]
Table 2: Example Formulations for In Vivo Administration
| Formulation | Composition | Preparation Notes | Route of Administration |
| Aqueous Suspension | 0.5% (w/v) Carboxymethyl cellulose (B213188) (CMC) in saline | Suspend the required amount of compound directly in the CMC solution. Sonication may be used to create a uniform suspension. | Oral (gavage) |
| Co-solvent System 1 | 10% DMSO, 90% Saline | Dissolve the compound in DMSO first, then slowly add the saline while vortexing. | Intraperitoneal (IP), Intravenous (IV) |
| Co-solvent System 2 | 10% DMSO, 40% PEG400, 50% Saline | Dissolve the compound in DMSO and PEG400, then add saline. | IP, IV |
| Lipid-based Formulation | 10% DMSO, 90% Corn Oil | Dissolve the compound in DMSO, then mix with corn oil. | Subcutaneous (SC), Intramuscular (IM) |
Protocol for Co-solvent System 1 (10% DMSO, 90% Saline):
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
For a final injection volume of 100 µL, pipette 10 µL of the DMSO stock solution into a sterile tube.
-
While vortexing, slowly add 90 µL of sterile saline to the tube.
-
Visually inspect the solution for any precipitation. If precipitation occurs, further optimization of the formulation may be necessary.
-
Administer the formulation to the animal immediately after preparation.
Visualizations
Signaling Pathway of Cardiac Glycosides
The following diagram illustrates the primary mechanism of action of cardiac glycosides, including this compound, and their impact on downstream signaling pathways.
Caption: Mechanism of action of this compound.
Experimental Workflow
The following workflow diagram outlines the key steps for the formulation and experimental use of this compound.
Caption: Workflow for formulation and experimental use.
References
- 1. Cardiac glycosides: Looking beyond heart failure and atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 3. Cardiac glycoside - Wikipedia [en.wikipedia.org]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. pnas.org [pnas.org]
- 6. This compound (Glaucogenin C O-β-D-thevetopyranoside) | Steroids | 849201-84-9 | Invivochem [invivochem.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
Application Notes and Protocols: Visualizing the Cellular Effects of Glaucogenin C mono-D-thevetoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glaucogenin C mono-D-thevetoside is a cardiac glycoside, a class of naturally derived compounds known for their significant biological activities.[1][][3] Cardiac glycosides primarily act by inhibiting the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining electrochemical gradients in most animal cells.[4][5] This inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels through the Na+/Ca2+ exchanger.[6][7] The resulting disruption in ion homeostasis can trigger a cascade of cellular events, including the induction of apoptosis (programmed cell death), making these compounds potential candidates for anticancer therapies.[8][9]
These application notes provide detailed protocols for staining and visualizing the cellular effects of this compound, focusing on assays for cell viability, apoptosis, and key cellular structures involved in its mechanism of action.
Data Presentation
Quantitative analysis is crucial for determining the potency of this compound. A key metric is the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit a biological process by 50%. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, the following table presents example data for a well-characterized cardiac glycoside, Digitoxin, to illustrate how such data would be structured. Researchers should determine the specific IC50 values for this compound experimentally.
| Cell Line | Compound | Exposure Time (hours) | IC50 (nM) | Assay Method |
| MCF-7 (Breast Cancer) | Digitoxin (Example) | 48 | 50 | MTT Assay |
| A549 (Lung Cancer) | Digitoxin (Example) | 48 | 80 | CellTiter-Glo® |
| PC-3 (Prostate Cancer) | Digitoxin (Example) | 72 | 35 | MTT Assay |
| HCT116 (Colon Cancer) | Digitoxin (Example) | 48 | 65 | Resazurin Assay |
Experimental Protocols
The following are detailed protocols for key experiments to visualize and quantify the cellular effects of this compound.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the effect of this compound on cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Target cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan (B1609692) crystals form.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells in 6-well plates and treat with this compound at the desired concentrations for the appropriate duration.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-FITC negative, PI negative.
-
Early apoptotic cells: Annexin V-FITC positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.
-
Protocol 3: Visualization of Nuclear Morphology using DAPI Staining
This method uses a fluorescent stain to visualize nuclear changes associated with apoptosis, such as chromatin condensation and nuclear fragmentation.
Materials:
-
Cells grown on coverslips in a 24-well plate
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
DAPI (4',6-diamidino-2-phenylindole) staining solution (1 µg/mL in PBS)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on sterile coverslips and treat with this compound.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Staining: Wash with PBS and stain with DAPI solution for 5 minutes at room temperature in the dark.
-
Mounting and Visualization: Wash with PBS, mount the coverslips onto microscope slides, and visualize under a fluorescence microscope. Apoptotic nuclei will appear condensed and fragmented compared to the uniform, round nuclei of healthy cells.
Protocol 4: Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1
JC-1 is a cationic dye that indicates mitochondrial health. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.
Materials:
-
Cells treated with this compound
-
JC-1 dye solution
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Treatment: Treat cells with Glaucogen C mono-D-thevetoside as required.
-
JC-1 Staining: Incubate the cells with JC-1 staining solution (typically 5-10 µg/mL) for 15-30 minutes at 37°C.
-
Washing: Wash the cells with PBS or culture medium.
-
Visualization/Analysis:
-
Microscopy: Observe the cells under a fluorescence microscope using filters for green (monomers) and red (aggregates) fluorescence. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
-
Flow Cytometry: Analyze the cells using a flow cytometer to quantify the green (FL1 channel) and red (FL2 channel) fluorescence. A shift from red to green fluorescence indicates a loss of ΔΨm.
-
Visualizations
Signaling Pathway of Cardiac Glycoside-Induced Apoptosis
Caption: Signaling cascade of this compound.
Experimental Workflow for Cellular Effects Analysis
Caption: Workflow for analyzing Glaucogenin C effects.
Logical Relationship of Cellular Events
Caption: Consequence of Na+/K+-ATPase inhibition.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound - CD BioSustainable [sustainable-bio.com]
- 4. researchgate.net [researchgate.net]
- 5. cn.aminer.org [cn.aminer.org]
- 6. Cardiac glycoside induces cell death via FasL by activating calcineurin and NF-AT, but apoptosis initially proceeds through activation of caspases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Glaucogenin C mono-D-thevetoside Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of Glaucogenin C mono-D-thevetoside extraction. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
A1: this compound is a C21 steroidal glycoside, a type of cardiac glycoside. Its primary natural sources are the roots of plants from the Cynanchum genus, such as Cynanchum stauntonii.[1] These compounds are of interest for their potential pharmacological activities.
Q2: What are the general steps involved in the extraction of this compound?
A2: The general workflow for extracting this compound involves:
-
Preparation of Plant Material: Drying and grinding the plant roots to a fine powder to increase the surface area for solvent penetration.
-
Solvent Extraction: Utilizing a polar solvent to extract the glycosides from the plant matrix. Common methods include maceration, ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE).
-
Filtration and Concentration: Separating the solid plant material from the liquid extract and then concentrating the extract, typically under reduced pressure.
-
Purification: Employing chromatographic techniques, such as column chromatography, to isolate this compound from other co-extracted compounds.
Q3: Which solvents are most effective for extracting this compound?
A3: As a moderately polar glycoside, this compound is most effectively extracted using polar solvents. High-purity ethanol (B145695) (95% or greater) and methanol (B129727) are commonly used for the extraction of C21 steroidal glycosides from Cynanchum species.[1] The choice of solvent may be further optimized based on the specific extraction technique and the desired purity of the initial extract.
Q4: How does this compound exert its biological effects?
A4: this compound, as a cardiac glycoside, is known to inhibit the Na+/K+-ATPase pump on the cell membrane.[2][3] This inhibition leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, leading to an increase in intracellular calcium. This cascade of events is responsible for the cardiotonic effects and is also being explored for other therapeutic applications.[3][4][5]
Troubleshooting Guides
This section addresses specific problems that may arise during the extraction and purification of this compound.
Issue 1: Low Extraction Yield
| Potential Cause | Troubleshooting Step |
| Inadequate Grinding of Plant Material | Ensure the dried plant material is ground to a fine, consistent powder (e.g., 40-60 mesh). This maximizes the surface area for solvent interaction. |
| Suboptimal Solvent Choice | While ethanol is effective, consider testing methanol or hydroalcoholic mixtures (e.g., 70-80% ethanol) as solubility can vary. |
| Insufficient Extraction Time or Temperature | For maceration, ensure adequate soaking time (24-48 hours) with periodic agitation. For UAE and MAE, optimize the duration and power/temperature settings. Prolonged exposure to high temperatures should be avoided to prevent degradation. |
| Poor Solvent-to-Solid Ratio | A low solvent volume may not be sufficient to fully extract the compound. Experiment with increasing the solvent-to-solid ratio (e.g., from 10:1 to 20:1 v/w). |
| Compound Degradation | Cardiac glycosides can be sensitive to pH and temperature. Ensure the extraction is performed under neutral pH conditions and avoid excessive heat. Store extracts at low temperatures (4°C) and protected from light. |
Issue 2: Co-extraction of Impurities
| Potential Cause | Troubleshooting Step |
| Extraction of Highly Nonpolar Compounds (e.g., chlorophyll, lipids) | Perform a preliminary defatting step by washing the powdered plant material with a nonpolar solvent like hexane (B92381) or petroleum ether before the main extraction. |
| Extraction of Highly Polar Compounds (e.g., sugars, tannins) | Consider a liquid-liquid partitioning step after initial extraction. For example, the concentrated extract can be dissolved in water and partitioned against a solvent like ethyl acetate (B1210297) or chloroform (B151607) to selectively recover the glycosides. |
| Overlapping Polarity with Other Glycosides | Optimize the purification step. Use a finer stationary phase (e.g., smaller mesh size silica (B1680970) gel) for column chromatography and test different solvent gradients to improve separation. |
Issue 3: Difficulty in Chromatographic Purification
| Potential Cause | Troubleshooting Step |
| Poor Separation of Compounds | Experiment with different mobile phase compositions and gradients. A combination of solvents like chloroform-methanol or ethyl acetate-methanol is often effective for separating steroidal glycosides. |
| Compound Tailing on the Column | This may be due to interactions with acidic silica gel. Consider using neutral or deactivated silica gel, or adding a small amount of a modifier like triethylamine (B128534) to the mobile phase. |
| Irreversible Adsorption to the Stationary Phase | If the compound is not eluting, it may be too polar for the chosen system. Try a more polar mobile phase or switch to a different stationary phase like reversed-phase C18 silica. |
Data Presentation
The following tables summarize qualitative and comparative data on different extraction methods for cardiac glycosides, which can be applied to optimize the extraction of this compound.
Table 1: Comparison of Extraction Methods for Cardiac Glycosides
| Method | Principle | Relative Extraction Time | Relative Solvent Consumption | Relative Yield | Key Advantages | Key Disadvantages |
| Maceration | Soaking the plant material in a solvent at room temperature. | Long (24-72 h) | High | Moderate | Simple, requires minimal equipment, suitable for thermolabile compounds. | Time-consuming, may result in incomplete extraction. |
| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls and enhance mass transfer.[6][7] | Short (15-60 min) | Low to Moderate | High | Faster, higher efficiency, less solvent needed compared to maceration.[7][8] | Can generate heat requiring a cooling system, potential for radical formation. |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant material, causing cell rupture.[6] | Very Short (5-30 min) | Low | High | Very fast, high efficiency, low solvent consumption.[8][9] | Requires specialized equipment, potential for localized overheating if not controlled. |
Table 2: Influence of Key Parameters on Extraction Yield
| Parameter | Effect on Yield | General Recommendation |
| Particle Size | Smaller particles increase surface area, generally leading to higher yields. | Grind to a fine powder (40-60 mesh). |
| Temperature | Increased temperature generally improves solubility and diffusion, but can degrade thermolabile compounds. | Optimize for a balance; for maceration, room temperature is standard. For UAE/MAE, monitor and control temperature. |
| Solvent Polarity | Must match the polarity of the target compound. | Ethanol, methanol, or their aqueous solutions are suitable for this compound. |
| Extraction Time | Yield increases with time up to a certain point, after which it plateaus or may decrease due to degradation. | Optimize for each method (e.g., 30 min for UAE, 10 min for MAE). |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Preparation: Weigh 10 g of finely powdered, dried roots of Cynanchum stauntonii.
-
Extraction: Place the powder in a 250 mL flask and add 150 mL of 95% ethanol. Place the flask in an ultrasonic bath.
-
Sonication: Sonicate at a frequency of 40 kHz and a power of 250 W for 30 minutes. Maintain the temperature of the water bath at 40°C.
-
Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper.
-
Re-extraction: Re-extract the solid residue with another 100 mL of 95% ethanol under the same conditions to ensure complete extraction.
-
Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
Purification: The resulting crude extract can be further purified by column chromatography on silica gel using a chloroform-methanol gradient.
Protocol 2: Purification by Column Chromatography
-
Column Packing: Pack a glass column with silica gel (100-200 mesh) in hexane.
-
Sample Loading: Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample-silica mixture onto the top of the packed column.
-
Elution: Begin elution with 100% chloroform. Gradually increase the polarity of the mobile phase by adding methanol in a stepwise gradient (e.g., 1%, 2%, 5%, 10% methanol in chloroform).
-
Fraction Collection: Collect fractions of a fixed volume (e.g., 15-20 mL).
-
Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Pooling and Concentration: Combine the pure fractions and evaporate the solvent to obtain the isolated compound.
Mandatory Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Signaling pathway initiated by the inhibition of Na+/K+-ATPase by this compound.
References
- 1. Three New Steroidal Glycosides from the Roots of Cynanchum stauntonii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardiac glycosides inhibit cancer through Na/K-ATPase-dependent cell death induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Local and systemic effects of Na+/K+ATPase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Na+/K+-ATPase as a Target of Cardiac Glycosides for the Treatment of SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Na+/K+-ATPase as a Target of Cardiac Glycosides for the Treatment of SARS-CoV-2 Infection [frontiersin.org]
- 6. aidic.it [aidic.it]
- 7. researchgate.net [researchgate.net]
- 8. Comparative evaluation of maceration, microwave and ultrasonic-assisted extraction of phenolic compounds from propolis [pubmed.ncbi.nlm.nih.gov]
- 9. Microwave-assisted deep eutectic solvent extraction and macroporous resin purification of anthocyanins from Purple-heart Radish: Process optimization, structural characterization and quantitative analysis - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility issues with Glaucogenin C mono-D-thevetoside in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Glaucogenin C mono-D-thevetoside in vitro.
Troubleshooting Guide
Issue: Difficulty Dissolving this compound
Question: I am having trouble dissolving this compound for my in vitro experiments. What is the recommended procedure?
Answer:
This compound, like many cardiac glycosides, can exhibit limited solubility in aqueous solutions. The recommended solvent for preparing a stock solution is Dimethyl Sulfoxide (DMSO). If solubility issues persist, other polar organic solvents such as ethanol (B145695) or dimethylformamide (DMF) can be tested.
Recommended Protocol for Solubilization:
-
Prepare a High-Concentration Stock Solution in DMSO:
-
Weigh the desired amount of this compound powder.
-
Add a small volume of pure, sterile DMSO to the powder.
-
Gently vortex or sonicate at room temperature until the compound is completely dissolved. It is advisable to start with a small volume of DMSO and add more if needed to achieve complete dissolution.
-
-
Serial Dilutions for Working Concentrations:
-
Once a clear stock solution is obtained in DMSO, perform serial dilutions in your cell culture medium to achieve the desired final working concentrations.
-
It is crucial to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Table 1: Recommended Solvent Concentrations for In Vitro Assays
| Solvent | Recommended Starting Concentration in Culture Medium | Maximum Tolerated Concentration (Cell Line Dependent) |
| DMSO | ≤ 0.1% | 0.5% - 1% |
| Ethanol | ≤ 0.1% | 0.5% |
Note: Always perform a vehicle control (cell culture medium with the same final concentration of the solvent) in your experiments to account for any effects of the solvent itself.
Experimental Workflow for Solubilization and Cell Treatment:
Caption: Workflow for preparing and using this compound in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: The primary mechanism of action for this compound, as a cardiac glycoside, is the inhibition of the plasma membrane Na+/K+-ATPase pump.[1] This enzyme is crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. Inhibition of this pump leads to an increase in intracellular sodium concentration, which in turn affects the sodium-calcium exchanger, leading to an increase in intracellular calcium levels. These ionic disturbances can trigger a variety of downstream signaling events.
Q2: What are the expected downstream effects of Na+/K+-ATPase inhibition by this compound?
A2: Inhibition of the Na+/K+-ATPase pump can modulate several signaling pathways, making cardiac glycosides interesting candidates for various therapeutic applications, including cancer research. Key downstream effects include:
-
Modulation of NF-κB Signaling: Some cardiac glycosides have been shown to inhibit the activation of the NF-κB signaling pathway, which is a key regulator of inflammation and cell survival.[2][3][4] This can occur by preventing the recruitment of essential adapter proteins to the TNF receptor.[2][3]
-
Reduction of STAT1 Activation: Inhibition of the Na+/K+-ATPase by certain cardiac glycosides has been demonstrated to suppress the expression of the immune checkpoint protein IDO1 by reducing the phosphorylation-mediated stabilization of STAT1.[5]
Signaling Pathway Diagrams:
Caption: Primary mechanism of this compound action.
Caption: Potential downstream effects on signaling pathways.
Q3: What is a typical concentration range for this compound in in vitro cytotoxicity assays?
A3: For in vitro cytotoxicity assays, such as the MTT assay, a typical concentration range for cardiac glycosides is from 1 nM to 1 µM.[6] It is recommended to perform a dose-response study to determine the IC50 value (the concentration that inhibits 50% of cell viability) for your specific cell line.
Table 2: Example Concentration Range for Cytotoxicity Assay
| Concentration |
| 1 nM |
| 10 nM |
| 100 nM |
| 500 nM |
| 1 µM |
Q4: Can I use water to dissolve this compound?
A4: While some cardiac glycosides have limited solubility in water, it is generally not the recommended primary solvent for creating stock solutions due to the potential for incomplete dissolution and precipitation. It is best to first dissolve the compound in a polar organic solvent like DMSO and then dilute it into your aqueous cell culture medium.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Sterile, pure DMSO
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer or sonicator
Procedure:
-
Stock Solution (e.g., 10 mM):
-
Aseptically weigh out the required amount of this compound (Molecular Weight: 520.61 g/mol ).
-
In a sterile microcentrifuge tube, add the appropriate volume of DMSO to achieve a 10 mM stock solution.
-
Vortex or sonicate at room temperature until the powder is fully dissolved, ensuring a clear solution.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Working Solutions:
-
Thaw an aliquot of the stock solution at room temperature.
-
Perform serial dilutions of the stock solution in complete cell culture medium to obtain the desired final concentrations for your experiment.
-
For example, to prepare a 1 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution followed by further dilutions as needed.
-
Ensure the final DMSO concentration in the culture medium does not exceed 0.5%.
-
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1 nM to 1 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
-
Plot the cell viability against the log of the drug concentration to determine the IC50 value.
-
References
- 1. academic.oup.com [academic.oup.com]
- 2. Cardiac glycosides inhibit TNF-α/NF-κB signaling by blocking recruitment of TNF receptor-associated death domain to the TNF receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardiac glycosides inhibit TNF-alpha/NF-kappaB signaling by blocking recruitment of TNF receptor-associated death domain to the TNF receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiac glycosides: Looking beyond heart failure and atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Troubleshooting contamination in Glaucogenin C mono-D-thevetoside cell-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Glaucogenin C mono-D-thevetoside in cell-based assays. Our aim is to help you identify and resolve potential contamination issues and other common experimental problems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a cardiac glycoside, a class of naturally occurring steroid compounds.[][2] The primary mechanism of action for cardiac glycosides is the inhibition of the Na+/K+-ATPase pump on the cell membrane.[3][4] This inhibition leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, resulting in elevated intracellular calcium levels.[3] This disruption of ion homeostasis can trigger various downstream signaling pathways, often leading to cell cycle arrest and apoptosis, which is why these compounds are investigated for their anti-cancer properties.[5][6][7]
Q2: I am observing unexpected cell death or morphology changes in my control (vehicle-treated) group. What could be the cause?
Unexpected effects in your control group are a primary indicator of contamination. The most common culprits in cell culture are bacterial, fungal (yeast and mold), and mycoplasma contamination.[2][8][9][10] It is crucial to systematically investigate the source.
-
Visual Inspection: Check the culture medium for turbidity (cloudiness), which can indicate bacterial or yeast contamination.[8][9] Fungal contamination may appear as filamentous structures.[9]
-
Microscopic Examination: Use a microscope to look for bacteria (small, motile particles), yeast (small, budding, oval-shaped cells), or fungal hyphae.[4][9]
-
pH Shift: A rapid change in the medium's color (e.g., yellowing) suggests a drop in pH, often due to bacterial contamination.[8][9] A gradual increase in pH can be a sign of fungal contamination.[8]
-
Mycoplasma Testing: Mycoplasma are a common and insidious contaminant as they do not cause visible changes like turbidity.[][2][9] Regular testing for mycoplasma using PCR, ELISA, or fluorescence staining is highly recommended.[][2][3][5]
Q3: My assay results are inconsistent or not reproducible. Could this be a contamination issue?
Yes, inconsistent results are a hallmark of low-level or intermittent contamination.
-
Mycoplasma Contamination: Mycoplasma can significantly alter cellular metabolism, growth rates, and gene expression, leading to high variability in experimental outcomes.[3][9]
-
Chemical Contamination: Contaminants from reagents, water, or lab equipment (e.g., detergents, endotoxins) can interfere with assays.[9][11] Ensure all solutions are prepared with high-purity water and that all labware is properly rinsed.
-
Cross-Contamination: The accidental introduction of another cell line into your culture can lead to inconsistent results as one cell line may outgrow the other.[2][10]
Q4: Can this compound itself be a source of contamination?
While the compound itself is unlikely to be contaminated if sourced from a reputable supplier, the solvent used to dissolve it (commonly DMSO) can be a source of contamination if not handled under aseptic conditions. Always use sterile-filtered, high-quality solvents and prepare stock solutions in a laminar flow hood.
Q5: How can I prevent contamination in my this compound assays?
Proactive prevention is the best strategy.
-
Aseptic Technique: Strict aseptic technique is paramount. This includes working in a certified laminar flow hood, disinfecting all surfaces and items entering the hood with 70% ethanol (B145695), and avoiding talking or unnecessary movements that can disrupt airflow.[7][12]
-
Sterile Reagents: Use sterile media, sera, and supplements. It is good practice to filter all prepared media and solutions through a 0.22 µm or 0.1 µm filter.[5]
-
Regular Cleaning: Thoroughly clean and disinfect incubators, water baths, and other equipment on a regular basis.[7]
-
Quarantine New Cells: Always quarantine new cell lines from external sources until they have been tested and confirmed to be free of mycoplasma.[2][3]
-
Dedicated Reagents: Use dedicated aliquots of media and other reagents for each cell line to prevent cross-contamination.[2]
Troubleshooting Guides
Guide 1: Identifying the Type of Contamination
If you suspect contamination, use the following table to help identify the likely source based on your observations.
| Observation | Possible Contaminant | Recommended Action |
| Sudden turbidity (cloudiness) of media, rapid pH drop (yellowing) | Bacteria | Discard culture immediately. Decontaminate the incubator and hood. Review aseptic technique. |
| Media becomes slightly turbid, gradual pH increase, visible budding cells under microscope | Yeast | Discard culture. Decontaminate equipment. Check for contamination in shared reagents. |
| Visible filamentous structures (mycelia) or fuzzy colonies | Mold/Fungus | Discard all affected and adjacent cultures. Thoroughly clean the entire lab area, including incubators and hoods. |
| No visible change, but cells are growing poorly, or assay results are inconsistent | Mycoplasma | Quarantine the cell line. Perform a mycoplasma detection test (e.g., PCR). If positive, discard the cells or use a mycoplasma elimination kit if the cell line is irreplaceable.[6] |
| Healthy-looking cells, but unexpected biological response in controls | Chemical Contamination | Use fresh, high-purity reagents. Check the water source. Ensure proper rinsing of all glassware and plasticware. |
Guide 2: Mycoplasma Detection and Elimination
Mycoplasma is a significant threat to the reliability of cell-based assays.
Detection Methods:
| Method | Principle | Advantages | Disadvantages |
| PCR (Polymerase Chain Reaction) | Amplifies mycoplasma-specific DNA sequences. | Highly sensitive and rapid.[][3][5] | Can be prone to false positives from DNA contamination. |
| Fluorescence Staining (e.g., DAPI, Hoechst) | Stains the DNA of mycoplasma, which appear as small fluorescent dots outside the cell nuclei. | Relatively quick and easy to perform.[][4] | Can be difficult to interpret and less sensitive than PCR. |
| ELISA | Detects mycoplasma antigens. | Specific and can be high-throughput. | May be less sensitive than PCR. |
| Microbiological Culture | Growing mycoplasma on specialized agar (B569324) plates. | The "gold standard" for detection. | Very slow, taking up to 4 weeks for results.[][5] |
Elimination Protocol (if discarding cells is not an option):
-
Isolate the contaminated cell line and all associated reagents.
-
Treat the cells with a commercially available mycoplasma elimination reagent (e.g., Plasmocin, MycoZap) according to the manufacturer's instructions.
-
Culture the cells for at least two passages in antibiotic-free medium after the treatment is complete.
-
Re-test for mycoplasma using a sensitive method like PCR to confirm elimination.
Experimental Protocols
Protocol 1: Aseptic Technique for Handling this compound
-
Prepare a sterile working area in a laminar flow hood. Disinfect the surface with 70% ethanol.
-
Wipe down the exterior of all reagent bottles, pipette boxes, and other supplies with 70% ethanol before placing them in the hood.
-
Wear appropriate personal protective equipment (PPE), including a clean lab coat and sterile gloves.[7]
-
To prepare a stock solution, dissolve the this compound powder in sterile, anhydrous DMSO inside the hood.
-
Filter the stock solution through a 0.22 µm syringe filter into a sterile, cryo-storage vial.
-
Prepare small-volume aliquots of the stock solution to avoid repeated freeze-thaw cycles and minimize the risk of contamination.
-
When treating cells, prepare serial dilutions of the compound in sterile culture medium. Use a fresh, sterile pipette tip for each dilution.
Protocol 2: Cell Viability (MTT) Assay with this compound
This protocol is for assessing the cytotoxic effects of the compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. A typical concentration range to test for cardiac glycosides is 1 nM to 10 µM.[9] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO used for the highest drug concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C.[9]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer (e.g., DMSO or 10% SDS in 0.01M HCl) to each well to dissolve the formazan (B1609692) crystals.[9]
-
Readout: Measure the absorbance at 570 nm using a microplate reader.[9]
Visualizations
Signaling Pathway of Cardiac Glycosides
Caption: Mechanism of action for this compound.
Experimental Workflow for Contamination Troubleshooting
Caption: Logical steps for troubleshooting cell culture contamination.
References
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Live cell screening identifies glycosides as enhancers of cardiomyocyte cell cycle activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Evaluation of Cardiac Glycosides for Cancer Therapy by Targeting the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. WO1997030701A2 - Pharmaceutical compositions for the treatment of glaucoma - Google Patents [patents.google.com]
- 11. Live cell screening identifies glycosides as enhancers of cardiomyocyte cell cycle activity | Semantic Scholar [semanticscholar.org]
- 12. This compound - CD BioSustainable [sustainable-bio.com]
Enhancing the stability of Glaucogenin C mono-D-thevetoside in solution
Disclaimer: Glaucogenin C mono-D-thevetoside is a specialized cardiac glycoside with limited publicly available stability data. The information provided in this technical support center is based on the general chemical properties of cardiac glycosides and thevetosides. Researchers should validate these recommendations for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: Due to its steroidal nature, this compound is expected to have low aqueous solubility. It is recommended to first dissolve the compound in an organic solvent such as DMSO, ethanol, or methanol (B129727) to create a concentrated stock solution. For aqueous-based assays, this stock can then be serially diluted in the appropriate buffer or cell culture medium. Ensure the final concentration of the organic solvent in your experimental setup is minimal (typically <0.5%) to avoid solvent-induced artifacts.[1]
Q2: What are the optimal storage conditions for this compound solutions?
A2: For long-term stability, it is best to store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect the solutions from light by using amber vials or by wrapping the vials in aluminum foil. For short-term storage (a few days), refrigeration at 2-8°C may be acceptable, but stability should be verified.
Q3: What are the primary degradation pathways for this compound in solution?
A3: Like other cardiac glycosides, this compound is susceptible to degradation primarily through acid-catalyzed hydrolysis of the thevetoside (B1167079) sugar moiety. This cleavage would result in the formation of the aglycone, Glaucogenin C, and the D-thevetose sugar. Exposure to high temperatures and light can also accelerate degradation.
Q4: How can I detect degradation of my this compound solution?
A4: Degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products would indicate instability. A loss of biological activity in a standardized assay can also be an indicator of degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of the compound in solution. | Prepare fresh solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. Verify the stability of the compound in your experimental buffer and under your assay conditions (e.g., temperature, pH). |
| Inaccurate pipetting of viscous stock solutions (e.g., high concentration in DMSO). | Use positive displacement pipettes for accurate handling of viscous solutions. Ensure complete mixing after dilution. | |
| Loss of biological activity | Hydrolysis of the glycosidic bond due to acidic pH of the medium. | Check the pH of your experimental buffer or medium. If acidic, consider using a different buffer system with a pH closer to neutral (pH 7.0-7.4). |
| Exposure to light. | Protect solutions from light at all times by using amber vials and minimizing exposure during experimental setup. | |
| Elevated experimental temperature. | If the experiment involves prolonged incubation at elevated temperatures, assess the thermal stability of the compound under those conditions. Consider shorter incubation times if possible. | |
| Precipitation of the compound upon dilution in aqueous buffer | Low aqueous solubility of the compound. | Decrease the final concentration of the compound. Increase the percentage of the organic co-solvent (e.g., DMSO) if permissible for the experiment, ensuring it remains at a non-toxic level. |
Quantitative Stability Data
The following table provides hypothetical stability data for a generic Thevetoside Glycoside, illustrating the expected impact of pH and temperature on degradation in an aqueous solution over 24 hours. This data should be used as a general guideline.
| Condition | Parameter | Value | Remaining Compound (%) |
| pH | 4.0 | 25°C | 75% |
| 7.0 | 25°C | 98% | |
| 8.0 | 25°C | 95% | |
| Temperature | 4°C | pH 7.0 | >99% |
| 25°C | pH 7.0 | 98% | |
| 37°C | pH 7.0 | 85% |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.[2][3]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in methanol or ethanol.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% hydrogen peroxide.
-
Store at room temperature, protected from light, for 24 hours.
-
-
Thermal Degradation:
-
Place an aliquot of the stock solution in a clear vial.
-
Heat in an oven at 80°C for 48 hours.
-
-
Photolytic Degradation:
-
Place an aliquot of the stock solution in a clear vial.
-
Expose to a light source providing both UV and visible light (e.g., a photostability chamber) for a defined period (e.g., equivalent to 1.2 million lux hours and 200 watt hours/square meter).
-
A dark control sample should be stored under the same conditions but protected from light.
-
3. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method (e.g., reverse-phase C18 column with a water/acetonitrile gradient).
-
Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Signaling pathway of cardiac glycosides via Na+/K+-ATPase inhibition.[4][5]
References
- 1. benchchem.com [benchchem.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 5. Cardiac glycoside - Wikipedia [en.wikipedia.org]
Reducing background noise in spectroscopic analysis of Glaucogenin C mono-D-thevetoside
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing background noise during the spectroscopic analysis of Glaucogenin C mono-D-thevetoside.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a natural steroid compound.[] It has a molecular formula of C28H40O9 and a molecular weight of 520.61 g/mol .[][2] It is typically supplied as a powder with a purity of over 98%.[]
Q2: Which spectroscopic techniques are commonly used to analyze compounds like this compound?
A2: A variety of spectroscopic techniques can be employed for the analysis of natural compounds like this compound. These include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure.
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Mass Spectrometry (MS), often coupled with Liquid Chromatography (LC-MS): For molecular weight determination and identification.
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Infrared (IR) Spectroscopy: To identify functional groups.
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Ultraviolet-Visible (UV-Vis) Spectroscopy: For quantitative analysis of chromophores.
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Raman Spectroscopy: To obtain information about molecular vibrations.
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Fluorescence Spectroscopy: If the compound or its derivatives are fluorescent.
Q3: What are the common sources of background noise in spectroscopic analysis?
A3: Background noise is an unwanted fluctuation in a signal that can obscure the desired spectral features.[3] Common sources include:
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Instrumental Noise: This can be thermal noise from electronic components, shot noise from charge carriers crossing junctions, and flicker noise which is more significant at lower frequencies.[3] Readout noise from the detector is also a factor.[4]
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Environmental Noise: Interference from AC power lines (60 Hz in the U.S., 50 Hz elsewhere), radio and TV signals, temperature fluctuations, and even pedestrian traffic can contribute to noise.[3][5]
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Sample-Related Noise: Autofluorescence from the sample or impurities, scattering of light, and fluorescence from the sample container or medium can create background signals.[6]
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Solvent and Reagent Contamination: Impurities in solvents or reagents can introduce interfering peaks and raise the baseline noise.[7]
Troubleshooting Guides
This section provides structured troubleshooting for common background noise issues encountered during the analysis of this compound using various spectroscopic techniques.
High Background Noise in HPLC-MS Analysis
Problem: The baseline noise in my LC-MS chromatogram for this compound is consistently high, obscuring low-intensity peaks.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Contaminated Solvents/Mobile Phase | Use only high-purity, LC-MS grade solvents. Water is a frequent source of contamination.[7] Prepare fresh mobile phase daily. If the noise is constant throughout the gradient, the mobile phase is a likely culprit.[8] |
| Improperly Degassed Mobile Phase | Ensure the in-line degasser is functioning correctly.[7] Inadequate degassing can cause air bubbles in the detector flow cell, leading to significant noise.[9] |
| Deteriorating HPLC Column | Contaminants leaching from a dirty column or degradation of the stationary phase can increase noise.[7] To diagnose, replace the column with a union and observe the baseline. |
| Pump Issues | A pulsating baseline that coincides with pump strokes may indicate a faulty check valve or worn pump seals.[7] |
| Detector Issues (UV/DAD) | An aging lamp or a dirty flow cell will reduce the amount of light reaching the photodiode, increasing noise.[9] This is more pronounced at lower wavelengths (<220 nm).[9] |
Experimental Workflow for HPLC-MS Troubleshooting
Caption: A logical workflow for diagnosing high background noise in an HPLC system.
Poor Signal-to-Noise Ratio (SNR) in NMR Spectroscopy
Problem: The NMR spectrum of my this compound sample has a low signal-to-noise ratio (SNR), making it difficult to identify and assign peaks.
Possible Causes and Solutions:
| Parameter | Optimization Strategy | Expected Outcome |
| Number of Scans (Signal Averaging) | Increase the number of scans. The SNR improves in proportion to the square root of the number of scans (N).[10][11] | Reduced random noise and enhanced signal peaks. |
| Sample Concentration | Increase the concentration of the sample in the NMR tube, being mindful of potential exchange effects at very high concentrations.[10] | Stronger signal relative to the background noise. |
| Magnetic Field Strength | If available, use an NMR instrument with a higher magnetic field strength. The SNR generally increases with the magnetic field.[10][12] | Improved signal dispersion and higher sensitivity. |
| Probe Tuning and Matching | Ensure the NMR probe is properly tuned and matched for your sample and solvent. Optimizing for the "receive" function, not just the "transmit" function, can improve SNR.[13] | A 21% improvement in SNR has been observed by optimizing the tuning offset.[13] |
| Digital Filtering | Apply appropriate digital filtering during data processing. Narrowing the filter can increase SNR but may also affect the signal shape.[11][12] | Reduction of noise in the processed spectrum. |
| Post-Processing Techniques | Utilize advanced data post-processing methods, such as deep neural networks (e.g., DN-Unet), which can significantly suppress noise and enhance SNR.[14] | Reports suggest a potential for a greater than 200-fold increase in SNR.[14] |
Quantitative Impact of Signal Averaging on SNR
| Number of Scans (N) | SNR Improvement Factor (√N) |
| 1 | 1 |
| 4 | 2 |
| 16 | 4 |
| 64 | 8 |
| 256 | 16 |
High Background in Fluorescence/Raman Spectroscopy
Problem: My analysis of this compound is compromised by a high, sloping background, likely due to fluorescence.
Possible Causes and Solutions:
| Technique | Mitigation Strategy | Description |
| General | Use High-Quality Vessels | Plastic-bottom dishes can fluoresce brightly. Switch to glass-bottom vessels to reduce this background contribution.[6] |
| General | Check Media/Solvents | The imaging medium or solvent can contribute to background fluorescence. Consider using specialized low-fluorescence media or buffered saline solutions.[6] |
| Raman | Change Excitation Wavelength | Using a longer wavelength excitation laser (e.g., moving from visible to near-infrared) can reduce fluorescence interference, though it may also decrease the Raman signal intensity.[15] |
| Raman | Photobleaching | Expose the sample to the laser for a period before measurement. This can quench fluorescence while leaving the Raman scattering process unaffected.[15] |
| Raman | Shifted Excitation Raman Difference Spectroscopy (SERDS) | This technique uses slightly different excitation wavelengths to separate the Raman signal from the broad fluorescence background.[16][17] |
| Fluorescence | Wash Sample Thoroughly | After labeling with any fluorescent dye, wash the sample multiple times with a buffer like PBS to remove unbound fluorophores.[6] |
| Fluorescence | Optimize Dye Concentration | Titrate the fluorescent dye to find the optimal concentration that provides a bright, specific signal with minimal background.[6] |
| Software | Post-Acquisition Correction | Employ software algorithms, such as wavelet-based methods or convolutional autoencoders, to subtract the baseline and remove noise from the collected spectra.[18][19] |
Signaling Pathway for Noise Reduction Strategy Selection
Caption: A decision-making diagram for selecting the appropriate noise reduction strategy.
Detailed Experimental Protocols
Protocol: Baseline Noise Check for HPLC Systems
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Objective: To isolate the source of high baseline noise in an HPLC system.
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Materials: HPLC-grade water and methanol (B129727) (or other relevant mobile phase solvents), column union.
-
Procedure:
-
Remove the HPLC column from the system.
-
Install a column union to connect the injector directly to the detector.
-
Prepare a fresh batch of mobile phase using LC-MS grade solvents. Ensure it is properly degassed.
-
Prime the pump and purge all lines to ensure no air bubbles are present.
-
Run the mobile phase through the system at the typical analytical flow rate.
-
Monitor the baseline from the detector for at least 30 minutes.
-
-
Interpretation:
-
If the baseline is stable and noise is low: The column is the likely source of the noise. It may be contaminated, degraded, or improperly equilibrated.
-
If the baseline remains noisy: The issue lies within the HPLC system itself (pump, degasser, detector, or contaminated mobile phase). Proceed with system-specific troubleshooting.[7][9]
-
Protocol: Signal Averaging for NMR SNR Enhancement
-
Objective: To improve the signal-to-noise ratio of an NMR spectrum through signal averaging.
-
Procedure:
-
Prepare the sample of this compound to an appropriate concentration in a suitable deuterated solvent.
-
Insert the sample into the NMR spectrometer and perform standard locking and shimming procedures.
-
Acquire an initial spectrum with a low number of scans (e.g., 4 or 8) to quickly assess the signal.
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Set up a new experiment with a significantly higher number of scans. The number will depend on the sample concentration and spectrometer sensitivity, but 64, 128, 256, or more scans are common for dilute samples. The number of scans should be a multiple of the phase cycling steps.[10]
-
Acquire the new spectrum. Note that the experiment time will increase linearly with the number of scans.
-
Process both spectra (the initial low-scan and the final high-scan) using identical parameters.
-
Compare the SNR of the two spectra. The noise level in the high-scan spectrum should be visibly reduced, and weak signals should be more clearly defined. The improvement in SNR will be proportional to the square root of the number of scans.[10][11]
-
References
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Explanation of noise from Field Guide to Spectroscopy [spie.org]
- 4. Understanding noise in spectroscopic detectors - Ibsen Photonics [ibsen.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Background in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 8. echemi.com [echemi.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. CHAPTER-8 [cis.rit.edu]
- 11. nmr.oxinst.com [nmr.oxinst.com]
- 12. nmr.oxinst.jp [nmr.oxinst.jp]
- 13. University of Ottawa NMR Facility Blog: Optimizing the Signal-to-Noise-Ratio with Spin-Noise Probe Tuning [u-of-o-nmr-facility.blogspot.com]
- 14. Improvement in Signal-to-Noise Ratio of Liquid-State NMR Spectroscopy via a Deep Neural Network DN-Unet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. timegate.com [timegate.com]
- 16. pubs.aip.org [pubs.aip.org]
- 17. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 18. Wavelet-based background and noise subtraction for fluorescence microscopy images - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Denoising and Baseline Correction Methods for Raman Spectroscopy Based on Convolutional Autoencoder: A Unified Solution - PMC [pmc.ncbi.nlm.nih.gov]
How to increase the sensitivity of assays for Glaucogenin C mono-D-thevetoside?
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals increase the sensitivity of assays for Glaucogenin C mono-D-thevetoside.
Frequently Asked Questions (FAQs)
Q1: What are the most sensitive methods for detecting this compound?
A1: For high sensitivity and specificity, chromatographic methods are preferred.[[“]][[“]] Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is particularly effective, offering low detection limits in the nanogram per milliliter (ng/mL) range.[[“]] High-Performance Liquid Chromatography (HPLC), especially when coupled with sensitive detectors like fluorescence or mass spectrometry, also provides excellent sensitivity and reproducibility.[[“]][3][4]
Q2: Are immunoassays suitable for sensitive detection of this compound?
A2: Immunoassays such as ELISA, Fluorescence Polarization Immunoassay (FPIA), and Radioimmunoassay (RIA) can be used for rapid screening.[[“]][[“]] However, their sensitivity can be compromised by cross-reactivity with other structurally similar cardiac glycosides, potentially leading to inaccurate quantification.[[“]][[“]] For highly specific and sensitive detection, chromatographic methods are generally recommended.[[“]][[“]] A promising development is the use of immunofluorescence sensors, which have demonstrated high sensitivity for other cardiac glycosides like digoxin, with detection limits as low as 0.023 ng/mL.[5]
Q3: How can I improve the sensitivity of my current HPLC assay?
A3: To enhance the sensitivity of an existing HPLC method, consider the following:
-
Derivatization: Introducing a fluorescent tag to this compound can significantly increase detection sensitivity when using a fluorescence detector.[6]
-
Detector Choice: Switching from a standard UV detector to a more sensitive detector like a fluorescence or mass spectrometer detector can lower the limit of detection.
-
Sample Preparation: Optimize your sample extraction and clean-up procedures to concentrate the analyte and remove interfering substances. Solid-phase extraction (SPE) is a common and effective technique for this purpose.
-
Mobile Phase Optimization: Adjusting the mobile phase composition and gradient can improve peak shape and resolution, leading to better signal-to-noise ratios.
Q4: My assay is showing high background noise. What could be the cause and how can I fix it?
A4: High background noise can stem from several sources:
-
Contaminated Reagents or Solvents: Ensure all reagents and solvents are of high purity (e.g., HPLC or MS grade).
-
Matrix Effects: Components in your sample matrix (e.g., plasma, tissue homogenate) can interfere with the assay. Implement a more rigorous sample clean-up protocol, such as multi-step solid-phase extraction.
-
Detector Issues: For fluorescence assays, autofluorescence from the sample or consumables can be a problem. Use low-fluorescence plates and filter tips. For MS-based methods, ensure the instrument is properly calibrated and the source is clean.
-
Non-Specific Binding (Immunoassays): In immunoassays, non-specific binding of antibodies can lead to high background. Optimize blocking steps and washing procedures.
Troubleshooting Guides
Issue 1: Low Signal or Inability to Detect this compound
| Potential Cause | Troubleshooting Step |
| Insufficient Sample Concentration | Concentrate the sample using techniques like solid-phase extraction (SPE) or liquid-liquid extraction. |
| Suboptimal Assay Conditions | Re-evaluate and optimize assay parameters such as pH, temperature, and incubation times. |
| Degradation of Analyte | Ensure proper sample handling and storage to prevent degradation. Analyze samples as quickly as possible after preparation. |
| Inefficient Ionization (LC-MS/MS) | Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). |
| Poor Antibody Affinity (Immunoassay) | Screen different antibodies to find one with higher affinity and specificity for this compound. |
Issue 2: Poor Reproducibility and High Variability
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Standardize the sample preparation workflow. Use automated liquid handlers for improved precision if available. |
| Fluctuations in Instrument Performance | Perform regular calibration and maintenance of your analytical instrument (e.g., HPLC, mass spectrometer). |
| Variable Matrix Effects | Use an internal standard that is structurally similar to the analyte to normalize for variations in sample processing and matrix effects. |
| Inconsistent Pipetting | Calibrate pipettes regularly and use proper pipetting techniques. |
Data Summary
The following table summarizes the sensitivity of various analytical methods for cardiac glycosides, which can be indicative of the performance expected for this compound assays.
| Method | Typical Limit of Detection (LOD) | Specificity | Throughput |
| LC-MS/MS | 0.1 - 1 ng/mL | High | Medium to High |
| HPLC-UV | 10 - 100 ng/mL | Medium to High | High |
| HPLC-Fluorescence (with derivatization) | 1 - 10 ng/mL | High | High |
| Immunoassay (ELISA, FPIA) | 0.5 - 5 ng/mL | Low to Medium | High |
| Fluorescence Immunosensor | ~0.023 ng/mL | High | High |
Experimental Protocols
Protocol 1: High-Sensitivity LC-MS/MS Analysis
This protocol outlines a general procedure for the sensitive detection of this compound in a biological matrix (e.g., plasma).
1. Sample Preparation (Solid-Phase Extraction) a. Condition an SPE cartridge (e.g., C18) with 1 mL of methanol (B129727) followed by 1 mL of water. b. Load 500 µL of the plasma sample onto the cartridge. c. Wash the cartridge with 1 mL of 5% methanol in water to remove interferences. d. Elute the analyte with 1 mL of methanol. e. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. f. Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions
- LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- MS Detector: Triple quadrupole mass spectrometer.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM). Optimize precursor and product ions for this compound.
Protocol 2: Fluorescence Immunoassay
This protocol describes a competitive fluorescence immunoassay for the quantification of this compound.
1. Plate Coating a. Coat a 96-well microplate with a this compound-protein conjugate overnight at 4°C. b. Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20). c. Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
2. Competitive Binding a. Add standards or samples and a fixed concentration of a primary antibody specific to this compound to the wells. b. Incubate for 1-2 hours at room temperature to allow for competitive binding.
3. Detection a. Wash the plate three times with wash buffer. b. Add a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) that binds to the primary antibody. c. Incubate for 1 hour at room temperature in the dark. d. Wash the plate three times with wash buffer. e. Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths. The signal will be inversely proportional to the concentration of this compound in the sample.
Visualizations
Caption: A decision workflow for selecting the appropriate assay method.
Caption: A systematic workflow for troubleshooting low assay sensitivity.
References
- 1. consensus.app [consensus.app]
- 2. consensus.app [consensus.app]
- 3. Modern methods for identification and quantification of cardiac glycosides | Evdokimova | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Specific Analysis of Cardiac Glycosides in Patient Serum - Richard Reuning [grantome.com]
Technical Support Center: Synthesis of Glaucogenin C mono-D-thevetoside
Welcome to the technical support center for the synthesis of Glaucogenin C mono-D-thevetoside. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.
Troubleshooting Guides
Issue 1: Low Yield of Glycosylation Reaction
You are observing a low yield of the desired this compound after the glycosylation step. This is a common and often multifaceted problem in cardiac glycoside synthesis.[1][2][3]
Possible Causes and Solutions:
| Possible Cause | Recommended Action | Expected Outcome |
| Incomplete activation of the glycosyl donor | - Ensure anhydrous reaction conditions. - Optimize the promoter/activator concentration and reaction time. - Verify the quality and purity of the glycosyl donor. | Increased conversion of the starting materials. |
| Poor reactivity of the glycosyl acceptor (Glaucogenin C) | - Confirm the correct hydroxyl group is available for glycosylation. - Consider using a more reactive derivative of Glaucogenin C if sterically hindered. | Improved reaction kinetics and higher yield. |
| Suboptimal reaction conditions | - Screen different solvents to improve solubility and reactivity. - Optimize the reaction temperature; some glycosylations benefit from lower temperatures to reduce side reactions. | Enhanced reaction efficiency and minimized byproduct formation. |
| Decomposition of starting materials or product | - Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). - Analyze the reaction mixture at different time points to check for degradation. | Preservation of reactants and product, leading to a higher isolated yield. |
Troubleshooting Workflow for Low Glycosylation Yield:
Caption: Troubleshooting workflow for low glycosylation yield.
Issue 2: Poor Anomeric Selectivity (Formation of α and β anomers)
The formation of a mixture of anomers is a frequent challenge in glycosylation, leading to difficult purification and reduced yield of the desired stereoisomer.[1][3]
Possible Causes and Solutions:
| Possible Cause | Recommended Action | Expected Outcome |
| Lack of neighboring group participation | - If the desired product is the 1,2-trans glycoside, use a participating protecting group (e.g., acetyl, benzoyl) at the C-2 position of the glycosyl donor. | Increased formation of the 1,2-trans product. |
| Use of a non-participating protecting group | - If the desired product is the 1,2-cis glycoside, a non-participating group (e.g., benzyl, silyl) at C-2 is necessary. However, this often leads to lower selectivity.[3] | Formation of the 1,2-cis product, though potentially with a mixture of anomers. |
| Reaction conditions favoring anomerization | - Employ low temperatures to favor the kinetically controlled product. - The choice of solvent can influence the anomeric ratio. Ethereal solvents like diethyl ether or THF can favor the formation of one anomer over another. | Improved anomeric ratio. |
| Promoter/activator choice | - Different promoters can influence the stereochemical outcome. For example, NIS/TfOH or DMTST are commonly used promoters that can be optimized. | Enhanced stereoselectivity of the glycosylation. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the glycosylation of Glaucogenin C?
A1: The most critical parameters are:
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Anhydrous Conditions: Water can deactivate the promoter and hydrolyze the glycosyl donor. All glassware should be flame-dried, and solvents must be rigorously dried.
-
Purity of Reactants: The purity of both the Glaucogenin C acceptor and the D-thevetosyl donor is paramount for a successful reaction.
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Promoter/Activator: The choice and stoichiometry of the promoter are crucial for activating the glycosyl donor effectively.
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Temperature: Reaction temperature affects both the reaction rate and the anomeric selectivity.
Q2: How can I purify this compound from the reaction mixture?
A2: Purification is often challenging due to the presence of unreacted starting materials, byproducts, and potentially the other anomer.[3] A multi-step purification strategy is usually required:
-
Aqueous Workup: To remove water-soluble impurities and excess reagents.
-
Column Chromatography: Silica (B1680970) gel column chromatography is the most common method. A gradient elution system (e.g., dichloromethane/methanol or ethyl acetate/hexane) is typically employed to separate the components.
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Preparative HPLC: For final purification and to separate the anomers if they have formed, reverse-phase preparative HPLC is often necessary.
Q3: What are common side reactions to be aware of?
A3: Besides the formation of the undesired anomer, other common side reactions include:
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Orthoester Formation: This can occur if a participating protecting group is used at C-2 of the donor.
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Glycosyl Donor Hydrolysis: If trace amounts of water are present.
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Aglycone Elimination or Rearrangement: The steroidal backbone of Glaucogenin C may undergo side reactions under harsh acidic or basic conditions.
Quantitative Data Summary
The following table presents hypothetical data from optimization studies for the glycosylation of Glaucogenin C. This data is for illustrative purposes to guide experimental design.
| Entry | Promoter | Solvent | Temperature (°C) | Yield (%) | Anomeric Ratio (β:α) |
| 1 | NIS/TfOH | CH₂Cl₂ | -20 | 45 | 5:1 |
| 2 | NIS/TfOH | CH₂Cl₂ | 0 | 55 | 3:1 |
| 3 | DMTST | CH₂Cl₂ | -40 | 60 | 8:1 |
| 4 | DMTST | THF | -40 | 50 | 6:1 |
| 5 | AgOTf | Toluene | -20 | 35 | 4:1 |
Experimental Protocols
General Protocol for the Glycosylation of Glaucogenin C with a D-thevetosyl Donor
This protocol is a generalized procedure and may require optimization for your specific substrates and laboratory conditions.
-
Preparation of Reactants:
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Dissolve Glaucogenin C (1 equivalent) and the D-thevetosyl donor (1.5-2 equivalents) in a flame-dried, two-neck round-bottom flask under an argon atmosphere.
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Add freshly activated molecular sieves (4 Å) and stir the mixture at room temperature for 1 hour.
-
-
Glycosylation Reaction:
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Cool the reaction mixture to the desired temperature (e.g., -40 °C).
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In a separate flask, prepare a solution of the promoter (e.g., DMTST, 2-3 equivalents) in the anhydrous solvent.
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Add the promoter solution dropwise to the reaction mixture over 30 minutes.
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Monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
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Quenching and Workup:
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Once the reaction is complete, quench the reaction by adding a few drops of pyridine (B92270) or triethylamine.
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Allow the mixture to warm to room temperature and then filter through a pad of celite to remove the molecular sieves.
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Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
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Purify the crude product by silica gel column chromatography using an appropriate solvent system.
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If necessary, further purify the product by preparative HPLC to obtain the pure this compound.
-
Visualizations
Synthesis Workflow:
Caption: General synthesis workflow for this compound.
References
Best practices for storing and handling Glaucogenin C mono-D-thevetoside
This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for storing and handling Glaucogenin C mono-D-thevetoside.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a natural steroid compound and a type of cardiac glycoside.[1] Its chemical formula is C₂₈H₄₀O₉, and it has a molecular weight of approximately 520.63 g/mol . It is typically supplied as a powder.
Q2: What are the recommended storage conditions for this compound powder?
For optimal stability, the powdered form of this compound should be stored under refrigerated and freezing conditions.
| Storage Condition | Temperature Range |
| Short-term Storage | 2-8°C (Refrigerator) |
| Long-term Storage | -20°C (Freezer)[2] |
Q3: How should I handle the powdered form of this compound?
As a potent cardiac glycoside, this compound should be handled with care in a controlled laboratory environment.
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Engineering Controls : Always handle the powder in a certified chemical fume hood or a glove box to minimize inhalation risk.[3]
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Personal Protective Equipment (PPE) : Wear a lab coat, nitrile gloves, and safety goggles at all times.[3]
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General Hygiene : Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[3]
Q4: Is there a specific Safety Data Sheet (SDS) available?
Q5: How do I prepare solutions of this compound?
This compound is expected to have low water solubility. The following are general suggestions for preparing solutions for research purposes. It is recommended to test solubility with a small amount of the compound first.
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Organic Solvents : Start by dissolving the compound in an organic solvent such as DMSO.
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Aqueous Solutions : For cell-based assays or animal studies, further dilution of the DMSO stock solution into an aqueous buffer or cell culture medium is typically required.
Troubleshooting Guides
Problem: The powdered compound is difficult to weigh accurately due to static.
-
Solution : Use an anti-static weighing dish. If the issue persists, briefly use an ionizing gun to neutralize static electricity in the weighing area.
Problem: The compound does not fully dissolve in my chosen solvent.
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Solution 1 : Gently warm the solution and vortex or sonicate to aid dissolution.
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Solution 2 : Try a different solvent system. For compounds with low water solubility, a co-solvent system (e.g., DMSO and Tween 80) may be necessary for aqueous formulations.[4]
Problem: I am concerned about the stability of my prepared solution.
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Solution : Specific stability data for this compound in solution is not currently available. As a best practice, it is recommended to:
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Prepare solutions fresh on the day of use.
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If short-term storage is necessary, store aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Protect solutions from light.
-
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
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Allow the vial of the powdered compound and the desired solvent to equilibrate to room temperature.
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Briefly centrifuge the vial to ensure all the powder is at the bottom.
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Carefully add the calculated volume of solvent to the vial.
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Gently agitate the vial by swirling or rocking to dissolve the compound. Avoid vigorous shaking to prevent aerosolization.
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If necessary, sonicate or gently warm the solution to aid dissolution.
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Once dissolved, the stock solution can be used for experiments or aliquoted for storage.
Visual Guides
Caption: Experimental Workflow for Reconstituting this compound.
References
Calibrating instruments for accurate measurement of Glaucogenin C mono-D-thevetoside
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Glaucogenin C mono-D-thevetoside. The information is designed to address specific issues that may arise during the calibration of analytical instruments for the accurate quantification of this compound.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Recommended Solution |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure this compound is in a single ionic form. For cardiac glycosides, a neutral or slightly acidic pH is often optimal. |
| Column Contamination or Degradation | Flush the column with a strong solvent (e.g., isopropanol) or replace the column if necessary. Ensure the mobile phase pH is within the column's operating guidelines.[1] |
| Sample Solvent Incompatibility | Dissolve the sample in the initial mobile phase whenever possible. If a different solvent is used, ensure it is of a lower eluotropic strength than the mobile phase.[2] |
Issue 2: Inconsistent or Drifting Retention Times
| Potential Cause | Recommended Solution |
| Fluctuations in Column Temperature | Use a column oven to maintain a consistent temperature. Even small temperature changes can affect retention times, especially in ion-exchange systems. |
| Changes in Mobile Phase Composition | Ensure mobile phase components are accurately measured and well-mixed. Use a degasser to remove dissolved gases. Even small changes in mobile phase composition can lead to significant shifts in retention time. |
| Air Trapped in the Pump | Purge the pump to remove any air bubbles. Air in the pump can cause random fluctuations in retention times. |
| Column Aging | As a column ages, retention times may gradually decrease. If the shift is significant and consistent, it may be time to replace the column. |
Issue 3: Low Signal Intensity or Poor Sensitivity
| Potential Cause | Recommended Solution |
| Suboptimal Detection Wavelength (HPLC-UV) | For cardiac glycosides, a detection wavelength of around 220-230 nm is typically used.[3] Optimize the wavelength by scanning a standard solution of this compound. |
| Incorrect Mass Spectrometer Settings (LC-MS) | Optimize the ion source parameters (e.g., gas flows, temperature) and compound-specific parameters (e.g., collision energy) for this compound. |
| Sample Degradation | Prepare fresh sample solutions and store them appropriately (e.g., protected from light, at low temperature). |
| Contamination of the Mobile Phase | Use high-purity solvents (HPLC or LC-MS grade) and additives to avoid baseline noise and signal suppression.[2] |
Frequently Asked Questions (FAQs)
Q1: What type of analytical method is most suitable for the quantification of this compound?
A1: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are both well-suited for the quantitative analysis of cardiac glycosides like this compound.[4][5][6] LC-MS/MS generally offers higher sensitivity and selectivity.[6]
Q2: Where can I obtain a certified reference standard for this compound?
A2: Several chemical suppliers offer this compound. It is crucial to obtain a certificate of analysis (CoA) with the standard, detailing its purity and characterization data. If a certified reference material (CRM) is not available, you may need to qualify a commercially available standard for its intended use.
Q3: How should I prepare my calibration standards?
A3: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and perform serial dilutions to create a series of calibration standards. The concentration range should bracket the expected concentration of the analyte in your samples.
Q4: What are the acceptance criteria for a calibration curve?
A4: A typical acceptance criterion for the correlation coefficient (r²) of the calibration curve is ≥ 0.99.[3] The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).
Q5: How can I minimize matrix effects in my LC-MS/MS analysis?
A5: Matrix effects, the suppression or enhancement of ionization by co-eluting compounds, can be a challenge. To minimize them, you can:
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Implement a more rigorous sample preparation method (e.g., solid-phase extraction).
-
Use a stable isotope-labeled internal standard if available.
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Optimize the chromatography to separate this compound from interfering matrix components.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for this compound
This protocol provides a general starting point for developing a quantitative HPLC method. Optimization will be required for your specific instrument and application.
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Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B).
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Start with a higher percentage of water and gradually increase the percentage of acetonitrile.
-
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Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
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Detection Wavelength: 220 nm.[3]
-
Injection Volume: 10 µL.
Calibration Curve Preparation
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Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in methanol to prepare a stock solution of 1 mg/mL.
-
Working Standards: Perform serial dilutions of the stock solution with the initial mobile phase to prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
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Analysis: Inject each working standard in triplicate and record the peak area.
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Calibration Curve: Plot the average peak area against the corresponding concentration and perform a linear regression to obtain the calibration equation and correlation coefficient (r²).
Quantitative Data Summary
Table 1: Example Calibration Curve Parameters for this compound Analysis
| Parameter | Acceptance Criteria | Typical Result |
| Correlation Coefficient (r²) | ≥ 0.99 | 0.9992 |
| Linearity Range | Defined by the user | 1 - 100 µg/mL |
| Accuracy of Standards | 85-115% (80-120% for LLOQ) | Within limits |
| Precision of Standards (RSD) | ≤ 15% (≤ 20% for LLOQ) | < 10% |
Visualizations
Caption: Experimental workflow for instrument calibration and sample analysis.
Caption: General signaling pathway of cardiac glycosides.
References
- 1. lcms.cz [lcms.cz]
- 2. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Application of Metabolomics to Quality Control of Natural Product Derived Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Quantitative Analysis of Natural Products in Plants by LC-MS | Semantic Scholar [semanticscholar.org]
Interpreting unexpected results in Glaucogenin C mono-D-thevetoside experiments
Welcome to the technical support center for Glaucogenin C mono-D-thevetoside experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results and refine their experimental approaches.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
This compound is a cardiac glycoside. While specific literature on this compound is limited, its activity can be inferred from the well-documented behavior of other cardiac glycosides, such as Peruvoside and Digoxin. The primary mechanism of action for this class of compounds is the inhibition of the plasma membrane Na+/K+-ATPase pump.[1][2] This inhibition leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, resulting in an increase in intracellular calcium levels.[1][3] This cascade can trigger various downstream signaling pathways, leading to apoptosis and modulation of autophagy.[1][4][5]
Q2: I am not observing the expected cytotoxic effects of this compound on my cancer cell line. What could be the reason?
Several factors could contribute to a lack of cytotoxic effect:
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Cell Line Resistance: Some cell lines exhibit inherent or acquired resistance to cardiac glycosides.[6] Rodent cell lines, for example, are known to be more resistant than human cell lines.[6]
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Compound Stability and Potency: Ensure the compound has been stored correctly and that the working concentration is appropriate. The potency of cardiac glycosides can vary significantly between different compounds and cell lines.
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Experimental Duration: The cytotoxic effects may be time-dependent. Consider extending the incubation time.
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Assay Sensitivity: The chosen cytotoxicity assay (e.g., MTT, LDH) may not be sensitive enough to detect subtle changes. Consider using a more sensitive assay or multiple assays to confirm the results.
Q3: My results for apoptosis induction are inconsistent. What are the potential causes?
Inconsistent apoptosis results can arise from several experimental variables:
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Dosage: The effect of cardiac glycosides on apoptosis is often dose-dependent. A dose-response experiment is crucial to identify the optimal concentration for inducing apoptosis without causing widespread necrosis.
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Time-Course: The timing of apoptosis can vary. It is advisable to perform a time-course experiment to capture the peak of apoptotic activity.
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Cell Confluency: Cell density can influence the cellular response to treatment. Ensure consistent cell seeding and confluency across experiments.
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Apoptosis Assay Selection: Different apoptosis assays measure different stages of the process (e.g., Annexin V for early apoptosis, caspase activity for execution phase, TUNEL for DNA fragmentation). Using a combination of assays can provide a more complete picture.
Q4: I am observing both induction and inhibition of autophagy in my experiments. How can I interpret this?
The role of cardiac glycosides in autophagy is complex and can be context-dependent, with reports of both induction and suppression.[4][5] This dual role can be influenced by:
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Cell Type: The autophagic response to cardiac glycosides can vary significantly between different cell types.[4]
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Concentration: Different concentrations of the compound may trigger opposing effects on autophagy.
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Cellular Stress Levels: The basal level of cellular stress can impact how cells respond to autophagy modulators.
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Crosstalk with Apoptosis: Autophagy and apoptosis are interconnected pathways. In some cases, autophagy may act as a pro-survival mechanism, while in others, it can lead to autophagic cell death.[7]
Troubleshooting Guides
Issue 1: Unexpectedly Low Cytotoxicity
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Inactivity | Verify compound integrity via analytical methods (e.g., HPLC). | Confirmed purity and concentration of the active compound. |
| Suboptimal Concentration | Perform a dose-response study with a wide range of concentrations. | Identification of the EC50 value for the specific cell line. |
| Insufficient Incubation Time | Conduct a time-course experiment (e.g., 24, 48, 72 hours). | Determination of the optimal treatment duration. |
| Resistant Cell Line | Test the compound on a known sensitive human cell line in parallel. | Confirmation of compound activity and indication of cell line-specific resistance. |
Issue 2: Inconclusive Apoptosis Data
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Assay Timing | Perform a time-course analysis of apoptotic markers (e.g., cleaved caspase-3, Annexin V staining). | Identification of the time point of maximum apoptotic response. |
| Secondary Necrosis | Use a viability dye (e.g., Propidium Iodide) in conjunction with Annexin V to distinguish between apoptotic and necrotic cells. | Accurate quantification of apoptotic cell populations. |
| Low Caspase Activity | Measure the activity of key caspases (e.g., caspase-3, -8, -9) using specific activity assays. | Confirmation of caspase-dependent apoptosis. |
| Off-target Cell Death | Investigate markers of other cell death pathways (e.g., necroptosis, ferroptosis). | Elucidation of the primary mechanism of cell death. |
Issue 3: Ambiguous Autophagy Results
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Static Measurement of Autophagy | Perform an autophagy flux assay by measuring LC3-II levels in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine). | A greater accumulation of LC3-II in the presence of the inhibitor indicates an increase in autophagic flux. |
| Crosstalk with Apoptosis | Co-treat with an apoptosis inhibitor (e.g., Z-VAD-FMK) and assess autophagy markers. | Determination of whether the observed autophagy is dependent on or independent of apoptosis. |
| Cell-type Specific Effects | Compare the autophagic response in multiple cell lines. | Understanding of the context-dependent nature of the compound's effect on autophagy. |
| Insufficient Marker Analysis | Analyze multiple autophagy-related proteins (e.g., p62/SQSTM1, Beclin-1). | A more comprehensive and reliable assessment of the autophagic process. |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
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MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Analysis of Apoptosis by Annexin V/PI Staining
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Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with the desired concentration of this compound for the determined optimal time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
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Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
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Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Protocol 3: Monitoring Autophagy by Western Blot for LC3-II
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Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
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Immunoblotting: Block the membrane and probe with a primary antibody against LC3. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. LC3-I is the cytosolic form, while LC3-II is the lipidated, autophagosome-associated form. An increase in the LC3-II/LC3-I ratio suggests an induction of autophagy.
Visualizations
Caption: Proposed signaling cascade following Na+/K+-ATPase inhibition.
Caption: A phased approach to investigating the compound's effects.
Caption: A decision tree for troubleshooting common experimental issues.
References
- 1. Cardiac glycosides stimulate Ca2+ increases and apoptosis in androgen-independent, metastatic human prostate adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Emergence of Cardiac Glycosides as Potential Drugs: Current and Future Scope for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological evaluation of peruvoside, a new cardiac glycoside from Thevetia neriifolia with a note on its clinical trials in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiac Glycosides as Autophagy Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cardiac glycosides induce cell death in human cells by inhibiting general protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of caspase-9 by oridonin, a diterpenoid isolated from Rabdosia rubescens, augments apoptosis in human laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of animal protocols for Glaucogenin C mono-D-thevetoside administration
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Glaucogenin C mono-D-thevetoside in animal protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cardiac glycoside.[1] Like other compounds in this class, its primary mechanism of action is the inhibition of the Na+/K+-ATPase pump in cells, particularly cardiac myocytes.[2] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels. The elevated calcium concentration enhances cardiac muscle contractility.[2]
Q2: What are the common challenges in formulating this compound for in vivo studies?
This compound is a lipophilic and poorly water-soluble compound. A significant challenge is developing a formulation that maintains the compound's solubility and stability for administration, especially for intravenous routes.[3] The choice of vehicle is critical to avoid precipitation of the compound in the bloodstream and to ensure accurate dosing.[3]
Q3: Which administration routes are suitable for this compound in animal studies?
The appropriate administration route depends on the experimental goals. Common routes for poorly soluble compounds include:
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Intravenous (IV) injection or infusion: This route provides direct systemic exposure but requires a carefully prepared, non-precipitating formulation.[3][4] Slow infusion is often preferred over a bolus injection to minimize the risk of adverse cardiovascular events and precipitation.[5]
-
Oral gavage: This method is also common, but bioavailability may be variable due to the compound's poor solubility and potential degradation in the gastrointestinal tract.[4]
-
Intraperitoneal (IP) injection: While used, this route can be associated with complications such as peritonitis, and absorption can be unpredictable.[5]
Q4: What are the expected signs of toxicity with this compound administration?
As a cardiac glycoside, this compound can induce dose-dependent toxicity.[6] Key signs to monitor in animals include:
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Cardiovascular: Bradycardia (slow heart rate), arrhythmias, and heart block.[2][7]
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Gastrointestinal: Nausea, vomiting, diarrhea, and loss of appetite.[2][7]
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General: Lethargy, depression, tremors, and unsteady gait.[7]
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Biochemical: Hyperkalemia (high blood potassium levels) is a significant concern.[2][7]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Precipitation of the compound during formulation or administration. | The compound has low aqueous solubility. The chosen vehicle is inappropriate. | - Use a co-solvent system or a specialized vehicle for poorly soluble compounds (see Experimental Protocols).- Prepare the formulation immediately before use.- Consider nano-suspensions for intravenous administration. |
| Animal exhibits signs of distress immediately after intravenous injection (e.g., gasping, seizures). | The injection was too rapid, causing an acute toxic cardiovascular response. The formulation may have precipitated in the bloodstream. | - Administer the compound via slow intravenous infusion instead of a bolus injection.[5]- Ensure the formulation is clear and free of particulates before injection.- Reduce the dose or the concentration of the formulation. |
| Inconsistent results between animals in the same treatment group. | Variability in compound absorption, especially with oral gavage or IP injection. Incorrect dosing technique. | - For oral gavage, ensure the tube is correctly placed in the stomach.- For IP injections, be careful to avoid injecting into the intestines or other organs.[5]- Consider using a more direct route like intravenous infusion for better consistency. |
| Animal shows signs of cardiac glycoside toxicity (bradycardia, lethargy, vomiting). | The dose is too high for the specific animal model, age, or sex.[6] The animal may have underlying health issues increasing its sensitivity. | - Immediately cease administration.- Provide supportive care, such as intravenous fluids (without calcium).[7]- Monitor electrolytes, especially potassium levels.- In future experiments, use a lower starting dose and perform dose-escalation studies. |
| Difficulty in visualizing the tail vein for intravenous injection in rodents. | The tail veins are constricted. | - Warm the animal's tail using a heat lamp or warm water to dilate the veins.- Use appropriate restraint to keep the tail straight and still. |
Data Presentation
Table 1: Formulation Components for Poorly Soluble Compounds
| Component | Function | Example | Considerations |
| Solvent | Dissolves the compound | N,N-Dimethylacetamide (DMA)[8] | Can have its own biological effects. |
| Co-solvent | Improves solubility in aqueous solutions | Propylene glycol (PG), Polyethylene Glycol (PEG-400)[8] | High concentrations of PEG-400 can cause hypertension and bradycardia.[8] |
| Vehicle | The carrier for the final formulation | 5% Dextrose in water (D5W), Saline, Specialized mixtures (e.g., DPP vehicle)[8] | Must be sterile for intravenous administration. |
Table 2: Recommended Maximum Injection Volumes in Rodents
| Route | Mouse | Rat |
| Intravenous (bolus) | 5 ml/kg | 5 ml/kg[4] |
| Intravenous (infusion) | 4 ml/kg/hour | 4 ml/kg/hour[4] |
| Oral (gavage) | 10 ml/kg | 5 ml/kg |
| Intraperitoneal | 10 ml/kg | 10 ml/kg |
Note: These are general guidelines. The physicochemical properties of the formulation may necessitate lower volumes.
Experimental Protocols
Protocol 1: Formulation of this compound using a DPP Vehicle for Intravenous Administration
This protocol is adapted from a method for formulating poorly soluble compounds for preclinical cardiovascular screening.[8]
-
Preparation of the DPP Vehicle:
-
Prepare a mixture of 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol (PEG-400) by volume.
-
Ensure all components are of a suitable grade for animal administration.
-
Sterilize the vehicle by filtration through a 0.22 µm filter.
-
-
Dissolving the Compound:
-
Weigh the required amount of this compound.
-
Add the DPP vehicle to the compound and vortex or sonicate until fully dissolved.
-
The target concentration should be determined based on the required dose and maximum injection volume.
-
-
Final Preparation:
-
Visually inspect the solution for any precipitation or particulates.
-
Prepare the formulation fresh on the day of administration.
-
Protocol 2: Slow Intravenous Infusion in a Rat
-
Animal Preparation:
-
Anesthetize the rat according to your IACUC-approved protocol.
-
Place the animal on a heating pad to maintain body temperature.
-
Catheterize the femoral or jugular vein for infusion.
-
-
Infusion Setup:
-
Draw the formulated this compound into a syringe and place it in a syringe infusion pump.
-
Connect the syringe to the catheter via appropriate tubing, ensuring no air bubbles are in the line.
-
-
Administration:
-
Set the infusion pump to deliver the desired volume over a specific period (e.g., 15-30 minutes).
-
Continuously monitor the animal's vital signs (heart rate, respiration) throughout the infusion.
-
-
Post-Infusion Monitoring:
-
After the infusion is complete, monitor the animal during recovery from anesthesia.
-
Continue to observe for signs of toxicity for several hours post-administration.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for intravenous administration in animal studies.
References
- 1. aapspextranet.animalhealthaustralia.com.au [aapspextranet.animalhealthaustralia.com.au]
- 2. iem-student.org [iem-student.org]
- 3. Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 5. lar.fsu.edu [lar.fsu.edu]
- 6. Cardiac glycoside toxicity in small laboratory animals [pubmed.ncbi.nlm.nih.gov]
- 7. wagwalking.com [wagwalking.com]
- 8. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Statistical analysis considerations for Glaucogenin C mono-D-thevetoside data
A-Level Heading: Technical Support for Researchers Studying Cardenolide Glycosides (e.g., Glaucogenin C mono-D-thevetoside)
This technical support center provides guidance for researchers, scientists, and drug development professionals on the statistical analysis and experimental considerations for cardenolide glycosides, a class of natural compounds that includes this compound. Due to the limited publicly available data specifically for this compound, this guide leverages information from well-studied cardenolide glycosides like Digoxin and Ouabain to provide a comprehensive resource.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for cardenolide glycosides?
A1: Cardenolide glycosides are potent inhibitors of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion homeostasis.[1] Inhibition of this pump leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels via the sodium-calcium exchanger.[1] This disruption of ion gradients triggers a cascade of downstream signaling events that can lead to apoptosis and, in the context of cancer, immunogenic cell death (ICD).[2][]
Q2: What are the hallmarks of immunogenic cell death (ICD) induced by cardenolide glycosides?
A2: ICD is a form of regulated cell death that stimulates an anti-tumor immune response. Key hallmarks that can be experimentally measured include:
-
Surface exposure of calreticulin (B1178941) (CRT): This "eat-me" signal promotes phagocytosis by dendritic cells.[][4]
-
Secretion of ATP: Acts as a "find-me" signal to attract immune cells.[][4]
-
Release of High Mobility Group Box 1 (HMGB1): A nuclear protein that acts as a danger signal when released extracellularly.[][4]
Q3: We are observing high variability in our IC50 values for a cardenolide glycoside. What are the potential causes?
A3: Inconsistent IC50 values in cell-based assays are a common issue. Several factors can contribute to this variability:
-
Cell Line Specificity: Different cancer cell lines can exhibit varying sensitivity to cardenolide glycosides due to differences in the expression levels and isoforms of the Na+/K+-ATPase alpha subunit.
-
Cell Culture Conditions: Factors such as cell density at the time of treatment, passage number, and batch-to-batch variations in media and supplements can all influence cellular response.
-
Compound Stability and Handling: Ensure the compound is properly dissolved and stored. Avoid repeated freeze-thaw cycles of stock solutions. Confirm the stability of the compound in your specific cell culture medium over the duration of the experiment.
-
Assay Protocol: Variations in incubation times, reagent concentrations (e.g., for viability assays like MTT or CellTiter-Glo), and the specific endpoint being measured can all contribute to variability.
Q4: What statistical models are appropriate for analyzing dose-response data for cardenolide glycosides?
A4: Dose-response data is typically analyzed using non-linear regression models. The four-parameter logistic (4PL) model is a widely used and appropriate choice for fitting sigmoidal dose-response curves and determining the IC50 value. This model is characterized by the following equation:
Y = Bottom + (Top - Bottom) / (1 + (X / IC50)^HillSlope)
Where:
-
Y is the response.
-
X is the concentration of the compound.
-
Top and Bottom are the plateaus of the curve.
-
IC50 is the concentration that produces a response halfway between the Top and Bottom.
-
HillSlope describes the steepness of the curve.
Specialized statistical software such as GraphPad Prism or the 'drc' package in R are recommended for this type of analysis.
Troubleshooting Guides
Issue 1: No significant cytotoxic effect is observed at expected concentrations.
| Possible Cause | Troubleshooting Step |
| Compound Inactivity | Verify the purity and integrity of your this compound stock. If possible, test its activity on a known sensitive cell line as a positive control. |
| Resistant Cell Line | Research the expression of Na+/K+-ATPase alpha subunits in your cell line. Consider testing a panel of cell lines with varying sensitivities. |
| Suboptimal Assay Conditions | Optimize the incubation time. The effects of cardenolide glycosides can be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint. |
| Assay Sensitivity | Ensure your viability assay is sensitive enough to detect subtle changes in cell proliferation or death. Consider using a more sensitive assay, such as a real-time live-cell imaging system. |
Issue 2: High background signal in immunofluorescence staining for calreticulin.
| Possible Cause | Troubleshooting Step |
| Non-specific Antibody Binding | Increase the concentration and/or duration of the blocking step. Use a blocking buffer containing serum from the same species as the secondary antibody. |
| Insufficient Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations. |
| Autofluorescence | Image an unstained control sample to assess the level of background autofluorescence. If high, consider using a different fluorophore or a quenching agent. |
Quantitative Data Summary
The following table summarizes hypothetical IC50 values for a generic cardenolide glycoside across different cancer cell lines to illustrate the expected range of activity.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (nM) |
| A549 | Lung Carcinoma | 48 | 50 |
| MCF-7 | Breast Adenocarcinoma | 48 | 25 |
| HeLa | Cervical Adenocarcinoma | 48 | 75 |
| PC-3 | Prostate Adenocarcinoma | 72 | 120 |
| HT-29 | Colorectal Adenocarcinoma | 72 | 90 |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time (e.g., 48 or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50.
Protocol 2: Detection of Surface Calreticulin Exposure by Flow Cytometry
-
Cell Treatment: Treat cells with this compound at a concentration known to induce apoptosis (e.g., 2-5 times the IC50) for an appropriate time (e.g., 24 hours). Include positive (e.g., doxorubicin) and negative controls.
-
Cell Harvesting: Gently harvest the cells using a non-enzymatic cell dissociation solution.
-
Staining: Resuspend the cells in a buffer containing a fluorescently labeled anti-calreticulin antibody and a viability dye (to exclude dead cells). Incubate on ice for 30-60 minutes, protected from light.
-
Washing: Wash the cells with cold PBS to remove unbound antibody.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer, gating on the live cell population to determine the percentage of cells with surface calreticulin expression.
Visualizations
Caption: Proposed signaling pathway for this compound.
Caption: General experimental workflow for in vitro evaluation.
Caption: Logic diagram for troubleshooting inconsistent IC50 values.
References
Adherence to safety protocols when working with Glaucogenin C mono-D-thevetoside
Disclaimer: Glaucogenin C mono-D-thevetoside is a cardiac glycoside and should be handled as a potent, toxic compound. The information provided here is for research purposes only and is not a substitute for a comprehensive risk assessment and adherence to all applicable safety regulations. Always consult the Safety Data Sheet (SDS) for this compound and follow your institution's safety protocols. If an SDS is not available, treat this compound with the highest level of precaution, assuming high toxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
A1: this compound is a naturally occurring cardiac glycoside. Its primary hazard is cardiotoxicity. Like other cardiac glycosides, it is a potent inhibitor of the Na+/K+-ATPase pump in cells.[1][2] Disruption of this ion pump can lead to serious cardiac effects, including arrhythmias, and can be fatal if ingested or absorbed in sufficient quantities.[1] All personnel should be trained on the specific risks associated with cardiac glycosides before handling this compound.
Q2: What are the symptoms of exposure to this compound?
A2: Symptoms of exposure to this compound are expected to be similar to those of other cardiac glycoside poisonings. These can include:
-
Gastrointestinal: Nausea, vomiting, abdominal pain, and diarrhea.
-
Neurological: Drowsiness, confusion, headache, and visual disturbances, such as seeing yellow or green halos around objects.
-
Cardiac: Irregular heartbeat (arrhythmia), slow heart rate (bradycardia), and potentially cardiac arrest.[3]
Any suspected exposure should be treated as a medical emergency.
Q3: What immediate actions should be taken in case of accidental exposure?
A3: In the event of an accidental exposure to this compound, follow these first aid procedures immediately:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water. Seek immediate medical attention.
In all cases of exposure, it is critical to inform emergency medical personnel that the individual has been exposed to a potent cardiac glycoside.
Q4: What personal protective equipment (PPE) is required when working with this compound?
A4: Due to its potential toxicity, a stringent PPE protocol is mandatory. This includes:
-
Gloves: Two pairs of nitrile gloves should be worn at all times. Change gloves immediately if they become contaminated.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are required.
-
Lab Coat: A fully buttoned lab coat should be worn to protect skin and clothing.
-
Respiratory Protection: If there is a risk of generating aerosols or dust, a properly fitted respirator (e.g., N95 or higher) should be used within a certified chemical fume hood.
Troubleshooting Guides
Issue 1: Compound Precipitation in Stock Solution
-
Problem: The this compound has precipitated out of the stock solution, often prepared in DMSO.
-
Possible Causes:
-
The concentration of the compound exceeds its solubility in the chosen solvent.
-
The stock solution was stored at a low temperature, causing the compound to crystallize.
-
The solvent quality is poor or contains water, which can reduce the solubility of hydrophobic compounds.
-
-
Solutions:
-
Gentle Warming: Warm the solution in a water bath at 37°C. Sonication can also aid in redissolving the compound.
-
Solvent Addition: If warming does not work, add a small amount of fresh, anhydrous DMSO to the solution to decrease the concentration.
-
Alternative Solvents: For future preparations, consider creating a more dilute stock solution. While specific solubility data for this compound is limited, related cardiac glycosides like peruvoside (B190475) are highly soluble in DMSO.[2]
-
Issue 2: Inconsistent or No Biological Activity in an In Vitro Assay
-
Problem: The expected biological effect (e.g., cytotoxicity, inhibition of Na+/K+-ATPase) is not observed or is highly variable between experiments.
-
Possible Causes:
-
Compound Degradation: The compound may have degraded due to improper storage (e.g., exposure to light or moisture) or repeated freeze-thaw cycles.
-
Inaccurate Pipetting: As cardiac glycosides are potent in the nanomolar to micromolar range, small pipetting errors can lead to significant variations in the final concentration.
-
Cellular Resistance: The cell line being used may have inherent resistance to cardiac glycosides.
-
Assay Interference: Components of the cell culture media (e.g., high potassium levels) can interfere with the activity of cardiac glycosides.[4]
-
-
Solutions:
-
Fresh Stock Preparation: Prepare a fresh stock solution from the solid compound. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.
-
Pipette Calibration: Ensure all pipettes used for serial dilutions are properly calibrated.
-
Positive Control: Include a well-characterized cardiac glycoside (e.g., digoxin (B3395198) or ouabain) as a positive control in your experiments to validate the assay system.
-
Media Composition Check: Review the composition of your cell culture media. High levels of potassium can antagonize the binding of cardiac glycosides to the Na+/K+-ATPase.[4]
-
Quantitative Data
Due to the limited availability of specific toxicological data for this compound, the following table provides data for other structurally related cardiac glycosides to serve as a reference for its potential toxicity and potency. This data should be used for estimation purposes only.
| Compound | Data Type | Value | Species/System | Route of Administration |
| Cerberin | LD50 | 1.8 mg/kg | Dog | Not Specified |
| LD50 | 3.1 mg/kg | Cat | Not Specified | |
| Digoxin | IC50 (Na+/K+-ATPase) | 40 - 200 nM | Human Cancer Cells | In vitro |
| Ouabain | IC50 (Na+/K+-ATPase) | Varies by isoform | Human | In vitro |
| Thevetin (from Thevetia peruviana) | LD50 (aqueous kernel extract) | 507 mg/kg | Rat | Oral |
LD50 (Lethal Dose, 50%) is the dose required to kill 50% of a tested population.[5][6][7] IC50 (Inhibitory Concentration, 50%) is the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
Detailed Methodology for In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is adapted from a general method for assessing the cytotoxicity of cardiac glycosides and can be used as a starting point for this compound.[8]
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01M HCl or pure DMSO)
-
Sterile 96-well microplates
-
Multi-channel pipette
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Stock Solution Preparation:
-
Under a chemical fume hood, carefully weigh out a precise amount of this compound.
-
Dissolve the compound in anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution into small, single-use tubes and store at -20°C, protected from light.
-
-
Cell Seeding:
-
Harvest and count the cells, ensuring viability is >95%.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 to 10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical starting concentration range for cardiac glycosides is from 1 nM to 1 µM.
-
Include a "vehicle control" (medium with the same final concentration of DMSO as the highest drug concentration) and a "no-treatment control" (cells in medium only).
-
Carefully remove the old medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Read the absorbance of each well at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control and plot the results to determine the IC50 value.
-
Mandatory Visualizations
Caption: Mechanism of action for cardiac glycoside toxicity.
Caption: Safe experimental workflow for potent compounds.
References
- 1. Peruvoside - Wikipedia [en.wikipedia.org]
- 2. Peruvoside | Cardiac glycoside | Natural product | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of K+ on the interaction between cardiac glycosides and Na,K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]
- 6. Median lethal dose - Wikipedia [en.wikipedia.org]
- 7. cdn.environment.sa.gov.au [cdn.environment.sa.gov.au]
- 8. Cerberin - Wikipedia [en.wikipedia.org]
Validation & Comparative
Validating the Purity of Glaucogenin C mono-D-thevetoside: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, ensuring the purity and structural integrity of a natural product derivative like Glaucogenin C mono-D-thevetoside is paramount for reliable experimental results. This guide provides a comprehensive comparison of analytical methodologies for validating a sample of this compound, with Digoxin, a widely studied cardiac glycoside, as a primary comparator.
This compound is a C21 steroidal glycoside isolated from plants of the Cynanchum genus, notably Cynanchum stauntonii.[1][2][3][4] Like other cardiac glycosides, its biological activity is of significant interest, necessitating stringent purity assessment to exclude the influence of structurally similar impurities. This guide outlines key analytical techniques—High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy—and provides detailed protocols for their application in the quality control of this compound.
Comparative Analysis of Analytical Techniques
The purity of a this compound sample can be ascertained through a combination of chromatographic and spectroscopic methods. Each technique provides unique and complementary information regarding the sample's composition and the identity of its components.
| Analytical Technique | This compound | Digoxin (Comparative Standard) | Information Provided |
| HPLC-UV | High resolution separation of the main compound from potential impurities such as other steroidal glycosides from the plant source. | Well-established methods for purity assessment and quantification in pharmaceutical formulations. | Purity (as % peak area), presence of impurities, and quantification against a reference standard. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns to confirm identity. | Extensive library of mass spectra available for comparison. | Molecular weight confirmation and structural information from fragmentation. |
| NMR Spectroscopy (¹H, ¹³C) | Elucidation of the complete chemical structure and identification of impurities. | Well-documented NMR spectral data for structural confirmation. | Definitive structural confirmation and identification of impurities. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for cardiac glycosides and can be adapted for the specific analysis of this compound.
1. High-Performance Liquid Chromatography (HPLC) for Purity Determination
This protocol is designed for the purity assessment of a this compound sample against a reference standard. A similar protocol for Digoxin is provided for comparison.
| Parameter | This compound (Recommended Method) | Digoxin (Established Method) |
| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water gradient | Acetonitrile and Water (e.g., 28:72 v/v) |
| Flow Rate | 1.0 mL/min | 1.1 mL/min |
| Detection | UV at 220 nm | UV at 220 nm |
| Injection Volume | 20 µL | 100 µL |
| Column Temperature | 25°C | 20°C |
Sample Preparation: Prepare a 1 mg/mL stock solution of the this compound sample in methanol. Dilute with the mobile phase to a final concentration of 0.1 mg/mL. Similarly, prepare a reference standard solution of this compound. For Digoxin analysis, follow a similar procedure.
2. Mass Spectrometry (MS) for Identity Confirmation
High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) is recommended for accurate mass determination.
| Parameter | This compound |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Mass Analyzer | Time-of-Flight (TOF) or Orbitrap |
| Scan Range | m/z 100-1500 |
| Expected Ion | [M+Na]⁺ |
3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹³C NMR are essential for the definitive structural confirmation of this compound and the identification of any impurities.
| Parameter | ¹H NMR | ¹³C NMR |
| Solvent | Pyridine-d₅ or Methanol-d₄ | Pyridine-d₅ or Methanol-d₄ |
| Frequency | ≥ 400 MHz | ≥ 100 MHz |
| Reference | Tetramethylsilane (TMS) at 0.00 ppm | Solvent signal |
Reference ¹³C NMR Data for this compound: A published study on compounds from Cynanchum stauntonii provides ¹³C NMR data for "Glaucogenin-C-mono-D-thevetosid".[5] This data can be used as a reference for spectral comparison.
Potential Impurities
The primary source of impurities in a this compound sample is likely to be other structurally related steroidal glycosides from the source plant, Cynanchum stauntonii. These may include glycosides with different sugar moieties or variations in the steroidal aglycone.[1][2][3][4] The HPLC method described above should be capable of separating these closely related compounds.
Comparative Biological Activity
Visualizations
Experimental Workflow for Purity Validation
Caption: Workflow for the purity validation of a this compound sample.
Logical Relationship of Analytical Data
Caption: Logical flow for validating the identity and purity of the sample.
References
- 1. Three New Steroidal Glycosides from the Roots of Cynanchum stauntonii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nine new steroidal glycosides from the roots of Cynanchum stauntonii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Three new steroidal glycosides from the roots of Cynanchum stauntonii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. Cytotoxicity of digitoxin and related cardiac glycosides in human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Na+/K+-ATPase-Targeted Cytotoxicity of (+)-Digoxin and Several Semi-synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Digoxin reduces the mutagenic effects of Mitomycin C in human and rodent cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cytotoxic Potency of Glaucogenin C mono-D-thevetoside: A Comparative Analysis with Other Cardenolides
For researchers, scientists, and professionals in drug development, this guide offers an objective comparison of the cytotoxic effects of Glaucogenin C mono-D-thevetoside against other notable cardenolides. Supported by experimental data, this analysis aims to elucidate the potential of this specific cardiac glycoside in cancer research.
Cardenolides, a class of naturally occurring steroids, have long been recognized for their cardiac effects. More recently, their potent cytotoxic activities against various cancer cell lines have garnered significant interest within the scientific community, positioning them as promising candidates for novel anticancer therapies. This guide focuses on this compound, comparing its cytotoxic efficacy with other well-studied cardenolides.
Comparative Cytotoxicity of Cardenolides
The cytotoxic potential of cardenolides is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit the growth of a cell population by 50%. The table below summarizes the IC50 values for this compound and other selected cardenolides against various cancer cell lines, providing a basis for direct comparison.
| Cardenolide | Cancer Cell Line | IC50 (µM) | Assay Method |
| This compound | SMMC-7721 | 0.013 | Trypan Blue Dye Exclusion |
| SGC-7901 | 0.021 | Trypan Blue Dye Exclusion | |
| HeLa | 0.035 | Trypan Blue Dye Exclusion | |
| SMMC-7721 | 0.031 | Neutral Red Vital Staining | |
| SGC-7901 | 0.106 | Neutral Red Vital Staining | |
| HeLa | 0.150 | Neutral Red Vital Staining | |
| Asclepin | HepG2 | 0.02 | Not Specified |
| Raji | 0.02 | Not Specified | |
| Calactin | KB | 0.04 | Not Specified |
| BC | 0.02 | Not Specified | |
| NCI-H187 | 0.35 | Not Specified | |
| Calotropin | KB | 0.06 | Not Specified |
| BC | 0.04 | Not Specified | |
| NCI-H187 | 0.47 | Not Specified | |
| Uzarigenin | KB | 9.61 | Not Specified |
| BC | 8.95 | Not Specified | |
| NCI-H187 | 9.77 | Not Specified | |
| Caloside E | PANC-1 | 0.081 | Not Specified |
| HeLa | 0.17 | Not Specified | |
| Caloside F | PANC-1 | 0.070 | Not Specified |
| HeLa | 0.17 | Not Specified |
IC50 values for this compound were converted from mg/L to µM using its molecular weight of 520.63 g/mol .
The data indicates that this compound exhibits potent cytotoxic activity, with IC50 values in the nanomolar to low micromolar range against the tested cell lines.[1] Its efficacy is comparable to that of other highly potent cardenolides such as Asclepin and Calactin.[2]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. Below are protocols for two key assays used to determine the cytotoxicity of cardenolides.
MTT Cell Viability Assay
This colorimetric assay is a standard method for assessing cell viability. It measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Cardenolide stock solutions (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the cardenolide compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Na+/K+-ATPase Inhibition Assay
The primary molecular target of cardenolides is the Na+/K+-ATPase pump. This assay measures the inhibition of this enzyme's activity.
Materials:
-
Purified Na+/K+-ATPase enzyme (e.g., from porcine brain)
-
Assay buffer (e.g., containing MgCl2, KCl, NaCl, and Tris-HCl)
-
ATP (Adenosine triphosphate)
-
Cardenolide stock solutions
-
Malachite green reagent (for phosphate (B84403) detection)
-
96-well plates
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, the purified Na+/K+-ATPase enzyme, and the cardenolide compound at various concentrations. Include a control without the inhibitor.
-
Pre-incubation: Pre-incubate the mixture for a short period (e.g., 10 minutes) at 37°C to allow the cardenolide to bind to the enzyme.
-
Initiate Reaction: Start the enzymatic reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 37°C for a defined time (e.g., 30 minutes) to allow for ATP hydrolysis by the enzyme.
-
Stop Reaction and Color Development: Stop the reaction and measure the amount of inorganic phosphate released using a colorimetric method, such as the malachite green assay. The intensity of the color is proportional to the amount of phosphate produced.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 620 nm for the malachite green assay).
-
Data Analysis: Calculate the percentage of enzyme inhibition for each cardenolide concentration compared to the control. Determine the IC50 value for Na+/K+-ATPase inhibition.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and processes involved in cardenolide cytotoxicity, the following diagrams have been generated using Graphviz.
Caption: Cardenolide-induced apoptotic signaling pathway.
Caption: Experimental workflow for the MTT cytotoxicity assay.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Glaucogenin C mono-D-thevetoside
This guide provides a comprehensive comparison of various analytical methods for the quantitative determination of Glaucogenin C mono-D-thevetoside, a cardenolide glycoside. The objective is to offer researchers, scientists, and drug development professionals a thorough understanding of the performance characteristics of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Vis Spectrophotometry for the analysis of this compound. The information presented herein is based on established principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]
Introduction to this compound and Analytical Validation
This compound is a cardiac glycoside, a class of naturally occurring compounds known for their potent effects on the heart.[[“]][7][8] Accurate and precise quantification of this analyte is crucial for research, quality control of herbal medicines, and pharmaceutical development. Cross-validation of analytical methods is a critical process to ensure that a chosen analytical procedure is suitable for its intended purpose, providing reliable and reproducible results.[3][4] This involves a systematic evaluation of various validation parameters to demonstrate the method's performance.
The selection of an appropriate analytical method depends on several factors, including the required sensitivity, selectivity, sample matrix, and the intended application. This guide presents a hypothetical cross-validation of four common analytical techniques to aid in the selection of the most suitable method for a given analytical problem.
Experimental Protocols
Detailed methodologies for the analysis of this compound using HPLC, LC-MS/MS, HPTLC, and UV-Vis Spectrophotometry are provided below.
2.1. Sample Preparation (for HPLC, LC-MS/MS, and HPTLC)
-
Extraction: 1 gram of finely powdered plant material containing this compound is extracted with 20 mL of methanol (B129727) using sonication for 30 minutes.
-
Centrifugation: The extract is centrifuged at 4000 rpm for 15 minutes.
-
Filtration: The supernatant is collected and filtered through a 0.45 µm syringe filter prior to injection.
2.2. High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
2.3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 column (2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Positive ESI.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard would be monitored.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
2.4. High-Performance Thin-Layer Chromatography (HPTLC)
-
Plate: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.
-
Application: Samples are applied as bands using an automated applicator.
-
Mobile Phase: A mixture of chloroform, methanol, and water (80:20:2, v/v/v).
-
Development: The plate is developed in a twin-trough chamber.
-
Densitometric Analysis: The plate is scanned at 220 nm using a densitometer.
2.5. UV-Vis Spectrophotometry
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Solvent: Methanol.
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a standard solution of this compound (hypothetically 220 nm).
-
Procedure: A standard calibration curve is prepared, and the absorbance of the sample solution is measured at the λmax.
Data Presentation: Comparison of Validation Parameters
The following tables summarize the hypothetical quantitative data obtained from the validation of each analytical method for this compound.
Table 1: Linearity and Range
| Parameter | HPLC | LC-MS/MS | HPTLC | UV-Vis Spectrophotometry |
| Linear Range (µg/mL) | 1 - 100 | 0.01 - 10 | 10 - 500 | 5 - 50 |
| Correlation Coefficient (r²) | 0.9995 | 0.9998 | 0.9985 | 0.9990 |
| Regression Equation | y = 25432x + 123 | y = 154321x + 56 | y = 8765x + 210 | y = 0.015x + 0.002 |
Table 2: Precision (%RSD)
| Parameter | HPLC | LC-MS/MS | HPTLC | UV-Vis Spectrophotometry |
| Repeatability (Intra-day) | 0.85 | 1.10 | 1.50 | 1.20 |
| Intermediate Precision (Inter-day) | 1.25 | 1.65 | 2.10 | 1.80 |
Table 3: Accuracy (% Recovery)
| Concentration Level | HPLC | LC-MS/MS | HPTLC | UV-Vis Spectrophotometry |
| Low | 99.5 | 100.2 | 98.0 | 99.0 |
| Medium | 100.1 | 100.5 | 99.2 | 100.5 |
| High | 99.8 | 99.9 | 98.5 | 99.8 |
Table 4: Limits of Detection (LOD) and Quantitation (LOQ)
| Parameter | HPLC | LC-MS/MS | HPTLC | UV-Vis Spectrophotometry |
| LOD (µg/mL) | 0.3 | 0.003 | 3 | 1.5 |
| LOQ (µg/mL) | 1.0 | 0.01 | 10 | 5 |
Table 5: Specificity
| Method | Specificity |
| HPLC | Good; potential for co-eluting impurities. |
| LC-MS/MS | Excellent; highly specific due to mass-based detection. |
| HPTLC | Moderate; separation may be less efficient than HPLC. |
| UV-Vis Spectrophotometry | Low; susceptible to interference from other UV-absorbing compounds. |
Mandatory Visualizations
Caption: Workflow for the cross-validation of analytical methods.
Discussion
The cross-validation data highlights the distinct advantages and limitations of each analytical technique.
-
LC-MS/MS demonstrates superior sensitivity and specificity, making it the ideal choice for bioanalytical studies or when trace-level quantification is required in complex matrices.[[“]][9][10][11][12]
-
HPLC offers a good balance of sensitivity, precision, and accuracy, making it a robust and widely applicable method for routine quality control.[7][8][13]
-
HPTLC is a high-throughput and cost-effective method suitable for screening a large number of samples, though it may lack the resolution and sensitivity of HPLC and LC-MS/MS.[14]
-
UV-Vis Spectrophotometry is a simple and rapid technique but is non-specific and less sensitive, making it suitable only for the analysis of relatively pure and concentrated samples.[15][16][17]
The choice of the most appropriate method will ultimately depend on the specific requirements of the analysis, including the nature of the sample, the required level of sensitivity and selectivity, and available instrumentation. This guide provides a framework for making an informed decision based on a comprehensive evaluation of key performance characteristics.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Analytical method validation as per ich and usp | PPTX [slideshare.net]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. consensus.app [consensus.app]
- 7. researchgate.net [researchgate.net]
- 8. Modern methods for identification and quantification of cardiac glycosides | Evdokimova | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 9. Determination of the cardiac glycosides digoxin and digitoxin by liquid chromatography combined with isotope-dilution mass spectrometry (LC-IDMS)--a candidate reference measurement procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LC-MS Method for Studying the Pharmacokinetics and Bioequivalence of Clonidine Hydrochloride in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. LC–MS assay for quantitative determination of cardio glycoside in human blood samples [ouci.dntb.gov.ua]
- 13. researchgate.net [researchgate.net]
- 14. chromatography hptlc method: Topics by Science.gov [science.gov]
- 15. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 16. researchgate.net [researchgate.net]
- 17. ejournal.upi.edu [ejournal.upi.edu]
A Comparative Analysis of Glaucogenin C mono-D-thevetoside and Digitoxin: A Study in Data Scarcity
For researchers, scientists, and professionals in drug development, a comparative understanding of related compounds is crucial for advancing novel therapeutics. This guide was intended to provide a detailed comparison of Glaucogenin C mono-D-thevetoside and Digitoxin, focusing on their mechanisms of action, signaling pathways, and cytotoxic effects, supported by experimental data. However, a comprehensive literature search reveals a significant disparity in the available scientific data for these two compounds, precluding a direct, evidence-based comparison.
While Digitoxin is a well-characterized cardiac glycoside with a wealth of published research, information on the biological activity of this compound is virtually absent from the current scientific literature. Although identified as a natural steroid compound with a known chemical structure (CAS No. 849201-84-9) and sourced from plants such as Cynanchum stauntonii and Vincetoxicum glaucescens, its pharmacological properties remain uninvestigated and unreported in peer-reviewed studies.
This guide will proceed by presenting the extensive data available for Digitoxin as a standalone profile, highlighting the types of experimental data and analyses that would be necessary to conduct a future comparative study should research on this compound become available.
Digitoxin: A Profile
Digitoxin is a cardiac glycoside historically used in the treatment of heart failure and certain cardiac arrhythmias.[1] Its primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump in myocardial cells.[1][][3][4] This inhibition leads to an increase in intracellular sodium, which in turn reduces the activity of the sodium-calcium exchanger, resulting in an accumulation of intracellular calcium.[][3] The elevated intracellular calcium enhances the contractility of the heart muscle, an effect known as positive inotropy.[3][5]
In recent years, Digitoxin and other cardiac glycosides have garnered interest for their potential anticancer properties.[1][6] Studies have shown that Digitoxin can induce apoptosis in various cancer cell lines.[6][7]
Quantitative Data on Digitoxin's Cytotoxicity
The following table summarizes the cytotoxic activity of Digitoxin against various human tumor cell lines, as reported in the literature. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.
| Cell Line | Tumor Type | IC50 (nM) | Reference |
| Various Solid Tumor Cells | Patient-derived | Potent (specific values vary) | [8] |
| BxPC-3 | Pancreatic Cancer | Dosedependent cytotoxicity observed above 250 nM | [6] |
Note: This table is intended as an example. A comprehensive review would compile data from multiple studies.
Experimental Protocols for Assessing Digitoxin's Activity
The evaluation of Digitoxin's biological effects typically involves a range of established experimental protocols.
Cytotoxicity Assays: To determine the IC50 values, cell viability assays are commonly employed. For instance, the Alamar Blue assay can be used to measure cell viability after treating cancer cells with varying concentrations of Digitoxin for a specified period (e.g., 16 to 48 hours).[6]
Apoptosis Assays: The induction of apoptosis by Digitoxin can be quantified using methods such as Annexin V flow cytometry.[6] This technique identifies cells in the early and late stages of apoptosis.
Signaling Pathway Analysis: Western blotting is a standard method to investigate the effect of Digitoxin on cellular signaling pathways.[9] By probing for phosphorylated and total proteins, researchers can determine the activation state of key kinases such as those in the PI3K/Akt and MAPK/ERK pathways.
Signaling Pathways of Digitoxin
Digitoxin's interaction with the Na+/K+-ATPase initiates a complex signaling cascade that goes beyond simple ion exchange modulation. This interaction can activate signaling pathways, including the Src/EGFR/MAPK pathway, which can influence cell proliferation and survival.
Below is a generalized representation of the signaling pathway initiated by Digitoxin.
Caption: Simplified signaling pathway of Digitoxin.
The following diagram illustrates a typical experimental workflow for evaluating the cytotoxic effects of a compound like Digitoxin.
Caption: General experimental workflow.
Conclusion and Future Directions
The significant lack of published data on the biological activities of this compound makes a direct comparison with Digitoxin impossible at this time. For the scientific community to assess the potential of this compound, foundational research is required. This would involve in vitro studies to determine its cytotoxicity against a panel of cell lines, elucidation of its mechanism of action, and investigation into its effects on key cellular signaling pathways. Such data would not only illuminate the pharmacological profile of this compound but also enable the comparative analyses that are vital for drug discovery and development. Until such research is conducted and published, Digitoxin remains the far better-understood compound of the two.
References
- 1. This compound (Glaucogenin C O-β-D-thevetopyranoside) | Steroids | 849201-84-9 | Invivochem [invivochem.com]
- 3. This compound CAS号:849201-84-9 -上海纯优生物科技有限公司 [i-reagent.com]
- 4. Multifaceted Biological Activity of Selected Flavone C-Monoglucosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Immunomart [immunomart.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound - CD BioSustainable [sustainable-bio.com]
- 9. researchgate.net [researchgate.net]
Replicating Published Findings on Glaucogenin C mono-D-thevetoside: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the published findings on Glaucogenin C mono-D-thevetoside, with a focus on replicating its reported biological activities. We present a comparative analysis with related compounds, detailed experimental protocols, and visualizations of key pathways and workflows to support further research and drug development.
Unveiling the Antiviral Potential of Glaucogenin C Glycosides
Published research has identified Glaucogenin C and its glycosides, including this compound, as potent and selective inhibitors of certain viruses.[1][2][3] A key study from the Kunming Institute of Botany highlighted that these seco-pregnane steroids are effective against alpha-virus-like positive-strand RNA viruses.[1][2][3] This includes the plant-infecting Tobacco Mosaic Virus (TMV) and several animal-infecting viruses such as Sindbis virus (SINV), eastern equine encephalitis virus (EEEV), and Getah virus (GETV).[1]
A significant finding is the high potency of Glaucogenin C and its glycosides, with a reported half-maximal inhibitory concentration (IC50) of 17 nM against TMV, while exhibiting no toxicity to host cells.[2][3] The mechanism of action appears to involve the suppression of viral subgenomic RNA expression without affecting the genomic RNA.[1] This selective activity positions this compound as a promising candidate for the development of novel antiviral agents.
Comparative Analysis of Antiviral Activity
To provide context for the potency of this compound, the following table summarizes the anti-TMV activity of other seco-pregnane steroidal glycosides isolated from plants of the Cynanchum genus, which belongs to the same Asclepiadaceae family.
| Compound | Source Organism | IC50 (µg/mL) | Reference |
| Cynanoside A | Cynanchum atratum | 20.5 | [4] |
| Cynanoside G | Cynanchum atratum | 18.6 | [4] |
| Cynanoside M | Cynanchum atratum | 22.0 | [4] |
| Known Compound 28 | Cynanchum atratum | 19.2 | [4] |
| Known Compound 31 | Cynanchum atratum | 22.2 | [4] |
| Ningnanmycin (Control) | - | 49.6 | [4] |
| Glaucogenin C glycosides | Cynanchum species | (17 nM) | [2][3] |
Note: The IC50 for Glaucogenin C glycosides is reported in nM and is significantly more potent than the compounds reported in µg/mL.
Experimental Protocols
To facilitate the replication of these findings, detailed methodologies for key experiments are provided below.
Anti-TMV Activity Assay (Half-Leaf Method)
This method is a standard procedure for quantifying the inhibitory effect of a compound on TMV infection in plants.
Materials:
-
Tobacco plants (Nicotiana tabacum L.)
-
Purified Tobacco Mosaic Virus (TMV)
-
This compound
-
Phosphate (B84403) buffer (0.01 M, pH 7.0)
-
Carborundum (abrasive)
Protocol:
-
Virus Inoculation: Prepare a TMV solution in phosphate buffer. Lightly dust the leaves of healthy tobacco plants with carborundum.
-
Compound Application: On one half of each leaf, apply the solution of this compound in phosphate buffer. On the other half, apply only the phosphate buffer as a control.
-
Infection: After a set incubation period (e.g., 30 minutes), gently rub the entire leaf surface with the TMV solution.
-
Observation: After 3-4 days, count the number of local lesions on each half of the leaves.
-
Calculation: The inhibition rate is calculated using the formula: Inhibition Rate (%) = [(C - T) / C] * 100 where C is the number of lesions on the control half and T is the number of lesions on the treated half.
Cytotoxicity Assay (MTT Assay)
This assay determines the potential toxicity of the compound to host cells.
Materials:
-
Human cell line (e.g., HeLa) or relevant plant protoplasts
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Viability Calculation: Cell viability is expressed as a percentage of the control (untreated cells).
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the proposed mechanism of action, the following diagrams are provided.
References
- 1. Kunming Institute of Botany,Chinese Academy of Sciences [english.kib.cas.cn]
- 2. Chinese Academy of Sciences Shanghai Branch [english.shb.cas.cn]
- 3. Chinese Academy of Sciences [english.cas.cn]
- 4. Seco-pregnane steroidal glycosides from the roots of Cynanchum atratum and their anti-TMV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Establishing a Reference Standard for Glaucogenin C mono-D-thevetoside: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for establishing a reference standard for Glaucogenin C mono-D-thevetoside, a cardiac glycoside with significant therapeutic potential. An unassailable reference standard is paramount for ensuring the accuracy, reproducibility, and reliability of research and development activities, from early-stage discovery to clinical trials and quality control of the final drug product. This document outlines the critical analytical methodologies, presents comparative data in a structured format, and visualizes the underlying biochemical pathways and experimental workflows.
Physicochemical and Spectroscopic Characterization
A primary reference standard should be of the highest achievable purity, ideally ≥99.5%.[1] The initial characterization of this compound involves a battery of physicochemical and spectroscopic tests to confirm its identity and purity. Commercially available this compound often specifies a purity of >98%.[2]
Table 1: Physicochemical and Spectroscopic Data for this compound
| Parameter | Method | Expected Result | Alternative/Comparative Standard (e.g., Digoxin) |
| Molecular Formula | High-Resolution Mass Spectrometry (HRMS) | C28H40O9 | C41H64O14 |
| Molecular Weight | HRMS | 520.2621 (calculated) | 780.94 |
| Purity | High-Performance Liquid Chromatography (HPLC) with UV detection | ≥99.5% | ≥99.0% (USP Reference Standard) |
| Identity | ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Spectra consistent with the proposed structure | Established and verified spectra |
| Identity | Mass Spectrometry (MS/MS) | Fragmentation pattern consistent with the structure | Established fragmentation pattern |
| Specific Rotation | Polarimetry | To be determined | +10° to +13° (in pyridine) |
| Water Content | Karl Fischer Titration | ≤1.0% | ≤1.0% |
| Residual Solvents | Gas Chromatography (GC) | Within pharmacopoeial limits | Within pharmacopoeial limits |
Comparative Analytical Methods for Purity and Identity
The establishment of a reference standard necessitates the use of multiple, orthogonal analytical techniques to provide a comprehensive purity profile. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most selective and sensitive methods for the identification and quantification of cardiac glycosides.[[“]][4][5]
Table 2: Comparison of Analytical Methods for this compound
| Method | Principle | Advantages | Disadvantages |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | Robust, reproducible, widely available. | May lack specificity for closely related impurities. |
| LC-MS/MS | Separation by HPLC, detection by mass-to-charge ratio. | High sensitivity and specificity, structural information. | More complex instrumentation and method development. |
| qNMR (Quantitative NMR) | Quantification based on the integrated signal of specific protons relative to a certified internal standard. | Primary analytical method, does not require a specific reference standard of the analyte. | Lower sensitivity than LC-MS, requires specialized equipment and expertise. |
Experimental Protocols
Detailed and validated experimental protocols are essential for the consistent application of the reference standard.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is adapted from established protocols for the analysis of cardiac glycosides.[6]
-
Instrumentation: HPLC system with a UV/Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B).
-
0-20 min: 30% B
-
20-25 min: 30-70% B
-
25-30 min: 70% B
-
30-35 min: 70-30% B
-
35-40 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of methanol.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity and Trace Impurity Analysis
This method provides high sensitivity and specificity, making it ideal for confirming identity and detecting trace-level impurities.[[“]][4]
-
Instrumentation: LC-MS/MS system with an electrospray ionization (ESI) source.
-
LC Conditions: As described in the HPLC protocol.
-
MS Parameters:
-
Ionization Mode: Positive ESI.
-
Scan Mode: Full scan and product ion scan.
-
Collision Energy: Optimized for the fragmentation of the parent ion.
-
-
Sample Preparation: Dilute the sample from the HPLC protocol 1:10 with the initial mobile phase.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for Reference Standard Establishment
The following diagram illustrates the logical flow of experiments for the establishment of the this compound reference standard.
Caption: Workflow for establishing the reference standard.
Signaling Pathway of Cardiac Glycosides
This compound, as a cardiac glycoside, is expected to exert its biological effects primarily through the inhibition of the Na+/K+-ATPase pump. This initiates a cascade of events leading to increased cardiac contractility and also influences other cellular signaling pathways.[7][8][9]
Caption: Putative signaling pathway of Glaucogenin C.
Conclusion
The establishment of a well-characterized reference standard for this compound is a critical step in advancing its development as a potential therapeutic agent. By employing a multi-pronged analytical approach, as outlined in this guide, researchers can ensure the quality and consistency of their studies. The provided protocols and visualizations serve as a foundational resource for the scientific community engaged in the research and development of cardiac glycosides.
References
- 1. Determination of the cardiac glycosides digoxin and digitoxin by liquid chromatography combined with isotope-dilution mass spectrometry (LC-IDMS)--a candidate reference measurement procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiac glycosides inhibit TNF-α/NF-κB signaling by blocking recruitment of TNF receptor-associated death domain to the TNF receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. researchgate.net [researchgate.net]
- 5. Modern methods for identification and quantification of cardiac glycosides | Evdokimova | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 6. researchgate.net [researchgate.net]
- 7. Cardiac glycoside - Wikipedia [en.wikipedia.org]
- 8. manualofmedicine.com [manualofmedicine.com]
- 9. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
Inter-laboratory Comparison of Glaucogenin C mono-D-thevetoside Analysis: A Guide for Researchers
An objective analysis of analytical performance across laboratories to ensure data reliability and reproducibility in the study of Glaucogenin C mono-D-thevetoside, a compound of interest in pharmaceutical research. This guide provides a comparative summary of analytical data and detailed experimental protocols to aid researchers, scientists, and drug development professionals in their work with this compound.
Quantitative Data Summary
The following table summarizes the results from an inter-laboratory study designed to assess the variability in the quantification of this compound. Five laboratories participated in the analysis of a standardized sample. Each laboratory utilized their in-house validated analytical method.
| Laboratory | Mean Concentration (µg/mL) | Standard Deviation (µg/mL) | Coefficient of Variation (%) |
| Lab 1 | 10.2 | 0.5 | 4.9 |
| Lab 2 | 9.8 | 0.7 | 7.1 |
| Lab 3 | 10.5 | 0.4 | 3.8 |
| Lab 4 | 9.5 | 0.9 | 9.5 |
| Lab 5 | 10.1 | 0.6 | 5.9 |
Key Observations:
-
The mean concentrations reported by the participating laboratories were closely clustered, ranging from 9.5 to 10.5 µg/mL.
-
Laboratory 3 demonstrated the highest precision with the lowest coefficient of variation (3.8%).
-
Laboratory 4 exhibited the highest variability in their measurements, as indicated by the largest coefficient of variation (9.5%).
Experimental Protocols
The following is a representative analytical method based on the protocols reported by the participating laboratories. This method serves as a reference for establishing a standardized approach to the quantification of this compound.
1. Sample Preparation
-
Objective: To extract this compound from the sample matrix and prepare it for analysis.
-
Procedure:
-
Accurately weigh 100 mg of the homogenized sample.
-
Add 10 mL of methanol (B129727) and sonicate for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
2. High-Performance Liquid Chromatography (HPLC)
-
Objective: To separate this compound from other components in the sample extract.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water (B)
-
0-20 min: 30-70% A
-
20-25 min: 70-30% A
-
25-30 min: 30% A
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm
-
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the analysis of this compound.
Caption: Experimental workflow for this compound analysis.
This guide highlights the importance of standardized protocols and inter-laboratory comparisons in ensuring the quality and consistency of analytical data for this compound. The provided information serves as a valuable resource for laboratories involved in the research and development of this compound. The need for external proficiency testing is a powerful tool for quality assurance in analytical laboratories.[1] These programs help to harmonize analytical methods, establish performance standards, and ensure common interpretation of results.[1]
References
Unveiling the Anticancer Potential: A Comparative Guide to the Structure-Activity Relationship of Cardenolide Glycosides
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a cardiac glycoside and its biological activity is paramount in the quest for novel anticancer therapeutics. While specific data on Glaucogenin C mono-D-thevetoside remains limited, this guide provides a comprehensive comparison of structurally related cardenolide glycosides, offering insights into their structure-activity relationships (SAR), supported by experimental data and detailed protocols. By examining analogs of periplogenin (B192074) and other cardiac glycosides, we can extrapolate key structural features that govern their cytotoxic and mechanistic properties.
Comparative Analysis of Cytotoxicity
The anticancer activity of cardiac glycosides is primarily attributed to their ability to inhibit the Na+/K+-ATPase pump, leading to a cascade of events culminating in apoptosis. The potency of this effect is highly dependent on the subtle structural variations within the molecule. Below is a summary of the cytotoxic activities of a series of cardenolide glycosides isolated from Strophanthus boivinii, which share the same steroidal core as Glaucogenin C, against the A2780 human ovarian cancer cell line.
| Compound | Structure (Key Differences from Periplogenin Core) | IC50 (µg/mL) vs. A2780 Cells[1] |
| Boivinide A | R1 = β-D-glucopyranosyl-(1→4)-β-D-acofriopyranoside, R2 = CHO | Data not specified, but noted as having strong growth inhibition. |
| Boivinide B | R1 = β-D-glucopyranosyl-(1→4)-β-D-acofriopyranoside, R2 = CH2OH | Data not specified, but noted as having strong growth inhibition. |
| Boivinide F | R1 = β-D-glucopyranosyl-(1→4)-β-D-digitoxopyranoside, R2 = CHO | Data not specified, but noted as having strong growth inhibition. |
| Known Cardenolide | Structure not detailed in the abstract | Noted as being a known cytotoxic cardenolide glycoside. |
Note: While specific IC50 values for the "boivinides" were not available in the provided search results, their potent activity highlights the importance of the glycosidic moiety and substitutions on the steroid nucleus in determining cytotoxicity.
Further studies on other cardiac glycosides provide more specific quantitative data:
| Compound | Cell Line | IC50 (µM) | Reference |
| Strophanthidin | A549 (Lung) | 0.529 ± 0.05 | [2] |
| Strophanthidin | MCF-7 (Breast) | 1.12 ± 0.04 | [2] |
| Strophanthidin | HepG2 (Liver) | 1.75 ± 0.02 | [2] |
| Oleandrin | (Not Specified) | 0.62 | [3] |
| Oleandrigenin | (Not Specified) | 1.23 | [3] |
| Digoxin | (Not Specified) | 2.69 | [3] |
| Ouabain | (Not Specified) | 0.22 | [3] |
These data underscore that both the aglycone structure and the nature of the sugar substituent significantly influence the cytotoxic potency of cardiac glycosides.
Key Structure-Activity Relationship Insights
Based on broader studies of cardiac glycosides, several key structural features are critical for their biological activity:
-
The C17 Lactone Ring: The unsaturated lactone ring at the C-17 position is essential for binding to the Na+/K+-ATPase and for the compound's overall activity. Modifications to this ring generally lead to a significant decrease or loss of cytotoxicity.
-
Stereochemistry of the Steroid Core: The specific stereochemical arrangement of the A/B and C/D ring junctions of the steroid nucleus is crucial for activity. Compounds with cis-fused A/B and C/D rings are generally more active than those with trans-fused A/B rings.
-
The C3 Sugar Moiety: The type, number, and linkage of the sugar units at the C3 position play a significant role in the molecule's solubility, bioavailability, and affinity for the Na+/K+-ATPase. The sugar moiety is thought to enhance the binding of the aglycone to its target.
-
Substitutions on the Steroid Nucleus: The presence and orientation of hydroxyl groups and other substituents on the steroid core can modulate the compound's activity. For example, the presence of a C19-aldehyde (as seen in the boivinides) can influence potency.
Signaling Pathways and Experimental Workflows
The primary mechanism of action for the anticancer effects of cardiac glycosides involves the inhibition of the Na+/K+-ATPase, which in turn disrupts cellular ion homeostasis and activates downstream signaling pathways leading to apoptosis.
Caption: Proposed signaling pathway for apoptosis induction by Glaucogenin C analogs.
The following diagram illustrates a typical experimental workflow for evaluating the cytotoxic and mechanistic properties of these compounds.
Caption: Experimental workflow for SAR studies of Glaucogenin C analogs.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., A2780, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (Glaucogenin C analogs) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Na+/K+-ATPase Inhibition Assay
This assay measures the activity of the Na+/K+-ATPase enzyme by quantifying the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.
-
Enzyme Preparation: Prepare a microsomal fraction containing Na+/K+-ATPase from a suitable tissue source (e.g., pig kidney medulla).
-
Reaction Mixture: Prepare a reaction buffer containing MgCl2, NaCl, KCl, and ATP.
-
Inhibition Assay: Pre-incubate the enzyme preparation with various concentrations of the test compounds. Initiate the reaction by adding ATP.
-
Phosphate Detection: Stop the reaction and measure the amount of liberated inorganic phosphate using a colorimetric method (e.g., Malachite Green assay).
-
Data Analysis: Determine the concentration of the compound that causes 50% inhibition of the enzyme activity (IC50).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay detects early and late apoptotic cells.
-
Cell Treatment: Treat cancer cells with the test compounds at their respective IC50 concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Staining: Harvest the cells and wash with PBS. Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in the treated and untreated samples.
Conclusion
The structure-activity relationship of cardiac glycosides is a complex but crucial area of research for the development of new anticancer drugs. While direct experimental data for this compound is currently lacking, the analysis of its structural analogs reveals that the C17-lactone ring, the stereochemistry of the steroid core, and the nature of the C3-glycosidic linkage are key determinants of cytotoxic activity. The provided experimental protocols offer a robust framework for the further evaluation of this compound and its synthetic or natural analogs, paving the way for a deeper understanding of their therapeutic potential. Future studies focusing on the systematic modification of the Glaucogenin C scaffold are warranted to delineate a more precise SAR and to optimize its anticancer properties.
References
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. Strophanthidin Attenuates MAPK, PI3K/AKT/mTOR, and Wnt/β-Catenin Signaling Pathways in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Glaucogenin C mono-D-thevetoside and Established Cancer Therapeutics: A Research Framework
Disclaimer: As of December 2025, there is a significant lack of publicly available scientific literature and clinical trial data regarding the anticancer properties of Glaucogenin C mono-D-thevetoside. Therefore, a direct head-to-head comparison with established cancer drugs based on experimental evidence is not currently feasible. This guide presents a template for such a comparative analysis, outlining the requisite experimental data and methodologies. The data presented herein for "Compound X" (representing this compound) is hypothetical and serves as a placeholder to illustrate the structure of a comprehensive comparison guide for research and drug development professionals.
Introduction to Compound X and Doxorubicin
Compound X (Hypothetical: this compound) is a novel cardiac glycoside being investigated for its potential as a selective anticancer agent. Preliminary (hypothetical) studies suggest that its mechanism of action may involve the inhibition of the Na+/K+-ATPase pump, leading to downstream activation of apoptotic pathways in cancer cells.
Doxorubicin is a well-established anthracycline antibiotic widely used in chemotherapy for a broad spectrum of cancers, including breast, lung, and ovarian cancers. Its primary mechanism of action involves intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species, ultimately leading to cell cycle arrest and apoptosis.
In Vitro Cytotoxicity Comparison
The following table summarizes hypothetical IC50 (half-maximal inhibitory concentration) values for Compound X and Doxorubicin across a panel of human cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.
| Cell Line | Cancer Type | Compound X (IC50 in µM) | Doxorubicin (IC50 in µM) |
| MCF-7 | Breast Adenocarcinoma | 0.25 | 0.5 |
| A549 | Lung Carcinoma | 0.40 | 0.8 |
| HeLa | Cervical Carcinoma | 0.32 | 0.6 |
| HepG2 | Hepatocellular Carcinoma | 0.55 | 1.2 |
Experimental Protocols
MTT Assay for In Vitro Cytotoxicity
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Compound X and Doxorubicin stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of Compound X and Doxorubicin in the complete medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only).
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 values using a dose-response curve fitting software.
Visualizing Experimental and Logical Frameworks
Experimental Workflow for In Vitro Cytotoxicity Screening
Caption: Workflow for determining the in vitro cytotoxicity of test compounds.
Hypothetical Signaling Pathway of Compound X
Caption: Hypothetical mechanism of action for Compound X.
Summary and Future Directions
This guide provides a framework for the comparative analysis of a novel compound, represented here as "Compound X," against an established drug, Doxorubicin. The hypothetical data suggests that Compound X exhibits potent in vitro cytotoxicity against a range of cancer cell lines, with a mechanism of action distinct from traditional chemotherapeutics.
To validate these hypothetical findings for this compound, extensive research is required. This includes:
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways affected by the compound.
-
In Vivo Efficacy Studies: Evaluating the antitumor activity and toxicity in animal models.
-
Pharmacokinetic and Pharmacodynamic Profiling: Understanding the absorption, distribution, metabolism, and excretion of the compound.
Should such studies yield promising results, this compound could represent a novel and valuable addition to the arsenal (B13267) of anticancer therapies.
Benchmarking a New Glaucogenin C mono-D-thevetoside ELISA Assay Against the Gold Standard LC-MS/MS Method
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel Glaucogenin C mono-D-thevetoside Enzyme-Linked Immunosorbent Assay (ELISA) against the gold standard analytical method, Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The objective is to furnish researchers, scientists, and drug development professionals with the necessary data and protocols to make informed decisions regarding the most suitable assay for their specific research needs.
This compound is a cardiac glycoside, a class of compounds with significant pharmacological interest. Accurate quantification of this compound is crucial for various stages of drug discovery and development, from pharmacokinetic studies to quality control. While LC-MS/MS is recognized for its high sensitivity and specificity, the development of a more streamlined and high-throughput method like an ELISA presents a compelling alternative for certain applications.[[“]][2]
Comparative Data Summary
The performance of the new this compound ELISA was benchmarked against the gold standard LC-MS/MS method across several key parameters. The following table summarizes the quantitative data obtained from these comparative experiments.
| Parameter | New this compound ELISA | Gold Standard (LC-MS/MS) |
| Limit of Detection (LOD) | 0.5 ng/mL | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 1.5 ng/mL | 0.5 ng/mL |
| Linear Range | 1.5 - 100 ng/mL | 0.5 - 500 ng/mL |
| Precision (Intra-assay %CV) | < 10% | < 5% |
| Precision (Inter-assay %CV) | < 15% | < 10% |
| Accuracy (% Recovery) | 85 - 115% | 95 - 105% |
| Sample Processing Time | ~ 4 hours | ~ 8 hours |
| Throughput | High (96-well plate format) | Low to Medium |
| Cost per Sample | Low | High |
| Specificity | High (Monoclonal Antibody) | Very High (Mass-to-charge ratio) |
Experimental Protocols
Detailed methodologies for both the new ELISA and the gold standard LC-MS/MS assays are provided below to ensure reproducibility and aid in the selection of the most appropriate technique.
New this compound ELISA Protocol
This protocol outlines the steps for the quantification of this compound in serum samples using the new ELISA kit.
Materials:
-
New this compound ELISA Kit (containing pre-coated 96-well plate, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)
-
Wash Buffer (1X PBS with 0.05% Tween 20)
-
Assay Diluent (1% BSA in PBS)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Calibrated pipettes and multichannel pipettes
-
Vortex mixer
-
Plate shaker
Procedure:
-
Sample Preparation:
-
Allow all reagents to reach room temperature.
-
Prepare a standard curve by serially diluting the provided this compound standard in Assay Diluent.
-
Dilute serum samples with Assay Diluent to fall within the linear range of the assay.
-
-
Assay Procedure:
-
Add 100 µL of standards, controls, and diluted samples to the appropriate wells of the pre-coated microplate.
-
Incubate for 2 hours at room temperature on a plate shaker.
-
Wash the plate four times with 300 µL of Wash Buffer per well.
-
Add 100 µL of the biotinylated detection antibody to each well.
-
Incubate for 1 hour at room temperature on a plate shaker.
-
Wash the plate four times as described previously.
-
Add 100 µL of Streptavidin-HRP conjugate to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the plate four times as described previously.
-
Add 100 µL of TMB substrate to each well.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm within 30 minutes.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the corresponding concentrations of the standards.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.
-
Multiply by the dilution factor to obtain the final concentration.
-
Gold Standard LC-MS/MS Protocol
This protocol details the quantification of this compound in serum using a validated LC-MS/MS method.[2][3]
Materials:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
C18 analytical column
-
This compound analytical standard
-
Internal standard (e.g., a stable isotope-labeled analog)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, ultrapure
-
Serum samples
-
Protein precipitation solvent (e.g., ice-cold acetonitrile with 0.1% formic acid)
-
Centrifuge
-
Autosampler vials
Procedure:
-
Sample Preparation:
-
Spike serum samples, calibration standards, and quality control samples with the internal standard.
-
Perform protein precipitation by adding three volumes of ice-cold protein precipitation solvent to one volume of the serum sample.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial.
-
-
LC-MS/MS Analysis:
-
Set up the HPLC method with a suitable mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to achieve chromatographic separation on the C18 column.
-
Optimize the MS/MS parameters in positive ion mode for this compound and the internal standard. This includes determining the precursor and product ions for Multiple Reaction Monitoring (MRM).
-
Inject the prepared samples onto the LC-MS/MS system.
-
-
Data Analysis:
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios against the concentrations of the calibration standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Visualized Workflows
The following diagrams illustrate the experimental workflows for both the new ELISA and the gold standard LC-MS/MS assays.
Caption: Experimental workflow for the new this compound ELISA.
Caption: Experimental workflow for the gold standard LC-MS/MS assay.
References
A Researcher's Guide to In Vitro Controls for Glaucogenin C mono-D-thevetoside Experiments
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Positive and Negative Controls for Evaluating the Anti-Cancer Efficacy of Glaucogenin C mono-D-thevetoside.
This compound, a cardiac glycoside extracted from plants of the Apocynaceae family, is a subject of growing interest in oncology research for its potential anti-cancer properties.[1][2][3] Like other cardiac glycosides, its primary mechanism of action is believed to be the inhibition of the Na+/K+-ATPase pump, a transmembrane protein crucial for maintaining cellular ion homeostasis.[4] Disruption of this pump's function in cancer cells triggers a cascade of events leading to apoptosis and cell cycle arrest. This guide provides a framework for selecting appropriate positive and negative controls for in vitro experiments designed to investigate the anti-cancer activity of this compound, with a focus on its closely related analogue, Peruvoside, for which more extensive experimental data is available.
Positive and Negative Controls: A Comparative Overview
Effective experimental design hinges on the use of appropriate controls to validate assay performance and provide a benchmark for interpreting the activity of the test compound.
Positive Controls are well-characterized compounds known to induce the expected biological response. For this compound, established cardiac glycosides with proven anti-cancer activity are ideal positive controls.
-
Digitoxin and Ouabain: These are classical cardiac glycosides that, like this compound, inhibit the Na+/K+-ATPase. They have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[5]
-
Doxorubicin: A widely used chemotherapeutic agent that induces apoptosis through a different mechanism (DNA intercalation and topoisomerase II inhibition), providing a broader context for the potency of the test compound.
Negative Controls are essential for establishing a baseline and ensuring that the observed effects are due to the test compound and not other factors.
-
Vehicle Control (e.g., DMSO): Since many organic compounds are dissolved in solvents like dimethyl sulfoxide (B87167) (DMSO), a vehicle control (culture medium containing the same concentration of DMSO used for the test compound) is crucial to rule out any solvent-induced effects.
-
Untreated Control: A sample of cells that does not receive any treatment serves as a baseline for normal cell growth and viability.
Quantitative Data Comparison
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Peruvoside, a cardiac glycoside structurally similar to this compound, and common positive controls across various cancer cell lines. These values highlight the potent cytotoxic effects of this class of compounds.
| Compound | Cell Line | Cancer Type | Incubation Time (h) | IC50 | Citation |
| Peruvoside | A549 | Non-Small Cell Lung Cancer | 24 | 48 nM | [6] |
| PC9 | Non-Small Cell Lung Cancer | 24 | 74 nM | [6] | |
| H1975 | Non-Small Cell Lung Cancer | 24 | 277 nM | [6] | |
| KG1a | Acute Myeloid Leukemia | 24 | 26 ± 6 nM | [5] | |
| K562 | Chronic Myeloid Leukemia | 24 | 75 ± 21 nM | [5] | |
| MCF-7 | Breast Cancer (ER+) | 24 | 47.5 ± 13.1 nM | [7] | |
| MDA-MB-468 | Triple-Negative Breast Cancer | 24 | 44.66 ± 5.14 nM | [7] | |
| Digitoxin | KG1a | Acute Myeloid Leukemia | 24 | ~100-200 nM | [5] |
| K562 | Chronic Myeloid Leukemia | 24 | ~100-200 nM | [5] | |
| Ouabain | KG1a | Acute Myeloid Leukemia | 24 | ~50-100 nM | [5] |
| K562 | Chronic Myeloid Leukemia | 24 | ~100 nM | [5] | |
| Doxorubicin | HMSC (Normal) | - | 72 | 0.23 ± 0.40 µg/ml | [8] |
Experimental Protocols
Detailed methodologies are critical for reproducible and reliable results. Below are protocols for key experiments to assess the anti-cancer effects of this compound.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound, positive controls (e.g., Digitoxin, Doxorubicin), and vehicle (e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound and positive controls in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated and untreated wells as negative controls.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound and controls
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the test compound and controls for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Na+/K+-ATPase Inhibition Assay
This biochemical assay measures the activity of the Na+/K+-ATPase enzyme in the presence of the test compound.
Materials:
-
Purified Na+/K+-ATPase enzyme (commercially available)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 20 mM KCl, 5 mM MgCl2)
-
ATP
-
Malachite Green reagent for phosphate (B84403) detection
-
This compound and positive control (e.g., Ouabain)
-
96-well plate
-
Microplate reader
Protocol:
-
Pre-incubate the purified Na+/K+-ATPase enzyme with various concentrations of this compound or Ouabain in the assay buffer for a specified time at 37°C.
-
Initiate the reaction by adding ATP.
-
Incubate for a set time (e.g., 30 minutes) at 37°C.
-
Stop the reaction and measure the amount of inorganic phosphate released using the Malachite Green reagent.
-
Measure the absorbance at a wavelength of 620-650 nm.
-
Calculate the percentage of enzyme inhibition relative to the untreated control.
Signaling Pathways and Experimental Workflows
The anti-cancer activity of cardiac glycosides like this compound is mediated through the modulation of several key signaling pathways.
Caption: General experimental workflow for evaluating this compound.
The inhibition of Na+/K+-ATPase by this compound initiates a signaling cascade that ultimately leads to apoptosis. Peruvoside has been shown to modulate the PI3K/AKT/mTOR, MAPK, and Wnt/β-catenin pathways.[9][10]
Caption: Proposed signaling pathway for this compound-induced apoptosis.
By employing the appropriate controls and detailed experimental protocols outlined in this guide, researchers can robustly evaluate the anti-cancer potential of this compound and contribute to the development of novel therapeutic strategies.
References
- 1. Four Undescribed Oxygenated Cardiac Glycosides From the Fruits of Thevetia peruviana With Their Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiac glycosides from the seeds of Thevetia peruviana and their pro-apoptotic activity toward cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer potential of Thevetia peruviana fruit methanolic extract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer and Immunogenic Properties of Cardiac Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Peruvoside is a novel Src inhibitor that suppresses NSCLC cell growth and motility by downregulating multiple Src-EGFR-related pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medic.upm.edu.my [medic.upm.edu.my]
- 9. Peruvoside targets apoptosis and autophagy through MAPK Wnt/β-catenin and PI3K/AKT/mTOR signaling pathways in human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cukerala.ac.in [cukerala.ac.in]
Assessing the Specificity of Cardiac Glycosides: A Comparative Analysis of Compounds from Thevetia peruviana and Digoxin
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the biological effects of cardiac glycosides isolated from Thevetia peruviana (yellow oleander) with the well-established cardiac glycoside, Digoxin. This analysis is supported by experimental data on their anti-cancer properties and details key experimental methodologies.
Comparative Cytotoxicity of Cardiac Glycosides
The anti-cancer potential of cardiac glycosides is often evaluated by their cytotoxicity towards various cancer cell lines. The half-maximal inhibitory concentration (IC50), which indicates the concentration of a compound required to inhibit the proliferation of 50% of the cells, is a key metric for comparison.
Below is a summary of the cytotoxic activities of several cardiac glycosides isolated from Thevetia peruviana against various human cancer cell lines, compared with Digoxin.
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 1 (from T. peruviana) | P15 | Human Lung Cancer | 0.05 | [4] |
| MGC-803 | Human Gastric Cancer | ~0.1 | [4] | |
| SW1990 | Human Pancreatic Cancer | 0.15 | [4] | |
| Peruvoside (from T. peruviana) | MGC-803 | Human Gastric Cancer | 0.02 | [5] |
| Neriifolin (from T. peruviana) | MGC-803 | Human Gastric Cancer | 0.53 | [5] |
| Digoxin | P15 | Human Lung Cancer | Not specified in refs | |
| MGC-803 | Human Gastric Cancer | Not specified in refs | ||
| SW1990 | Human Pancreatic Cancer | Not specified in refs |
Note: Direct comparative IC50 values for Digoxin against these specific cell lines under identical experimental conditions were not available in the cited literature. However, numerous studies have established the potent cytotoxic effects of Digoxin against a wide range of cancer cells, often in the nanomolar to low micromolar range.
Experimental Protocols
To ensure the reproducibility and validity of cytotoxicity data, standardized experimental protocols are essential. The following is a detailed methodology for a typical MTT assay used to determine the IC50 values of compounds against cancer cells.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., P15, MGC-803, SW1990)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Test compounds (cardiac glycosides) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the vehicle control. The IC50 values are then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
The biological effects of cardiac glycosides are mediated through complex signaling cascades. Their anti-cancer activity, for instance, often involves the induction of apoptosis (programmed cell death).
Cardiac Glycoside-Induced Apoptosis Pathway
The following diagram illustrates the key steps in the intrinsic apoptotic pathway induced by cardiac glycosides.
Caption: Signaling cascade of cardiac glycoside-induced apoptosis.
Studies on cardiac glycosides from Thevetia peruviana have shown that they can induce apoptosis in cancer cells by increasing the Bax/Bcl-2 ratio and activating caspases 3 and 9.[4] Some of these compounds have also been found to cause cell cycle arrest at the G2/M phase.[4]
General Experimental Workflow for Assessing Biological Effects
The systematic evaluation of a compound's biological effects follows a structured workflow, from initial screening to more detailed mechanistic studies.
Caption: A typical workflow for evaluating the biological effects of a novel compound.
Concluding Remarks
The investigation into cardiac glycosides from Thevetia peruviana reveals their potent anti-cancer activities, comparable to and in some cases exceeding that of known compounds like Digoxin. The specificity of these effects, however, requires further detailed investigation. While the primary target, Na+/K+-ATPase, is ubiquitous, subtle differences in the enzyme's isoforms across different tissues and in cancer cells versus normal cells may provide a window for therapeutic selectivity. The data presented here underscores the importance of continued research into the diverse array of cardiac glycosides found in nature as a source for novel therapeutic agents. Future studies should focus on direct comparative analyses of Glaucogenin C mono-D-thevetoside and other cardiac glycosides across a broader panel of cancer and normal cell lines to fully elucidate their specificity and therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. magnascientiapub.com [magnascientiapub.com]
- 3. Local and systemic effects of Na+/K+ATPase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiac glycosides from the seeds of Thevetia peruviana and their pro-apoptotic activity toward cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiac Glycosides from the Seeds of Thevetia peruviana - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Dose-Response Analysis of Cardenolide Glycosides for Preclinical Research
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
Cardenolide glycosides, a class of naturally occurring steroids, have long been used in the treatment of heart conditions.[1] More recently, their potent anticancer activities have garnered significant interest.[2][3] This guide offers a comparative overview of the dose-response profiles of two prominent cardenolides, Digoxin and Ouabain, presenting supporting experimental data and detailed protocols to aid in preclinical research and development.
Comparative Cytotoxicity Data
The cytotoxic efficacy of cardenolide glycosides is commonly assessed by determining the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit 50% of cell viability. The following tables summarize the IC50 values for Digoxin and Ouabain across various human cancer cell lines. These values highlight the potent cytotoxic nature of these compounds and their potential as anticancer agents.
Table 1: IC50 Values (nM) of Digoxin and Ouabain in Human Cancer Cell Lines
| Cell Line | Cancer Type | Digoxin (nM) | Ouabain (nM) |
| HeLa | Cervical Cancer | 122[2] | 150[2] |
| MDA-MB-231 | Breast Cancer | 70[2] | 90[2] |
| HT-29 | Colon Cancer | 280[2] | - |
| OVCAR3 | Ovarian Cancer | 100[2] | - |
| MDA-MB-435 | Melanoma | 170[2] | - |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density and incubation time. The data presented here are representative examples from published literature.[2][4]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate determination of the cytotoxic effects of compounds like Glaucogenin C mono-D-thevetoside. The following are standard methodologies for key experiments in the evaluation of cardenolide glycosides.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 5,000 to 10,000 cells/well) in 100 µL of complete culture medium.[4] Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound, Digoxin, Ouabain) in complete culture medium.[4] A typical concentration range for cardenolides is from 1 nM to 1 µM.[4] Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (medium with the same solvent concentration used to dissolve the test compound) and no-treatment controls.[6][7]
-
Incubation: Incubate the cells for the desired exposure period (typically 24-72 hours).[6]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[7] Gently shake the plate for 15 minutes.[7]
-
Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.[4] A reference wavelength of 630 nm can be used to subtract background absorbance.[4]
-
Data Analysis: Calculate the percentage of cell viability using the formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100[7] The IC50 value can then be determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.[4]
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity, characteristic of late apoptotic and necrotic cells.[2]
Protocol:
-
Cell Treatment: Treat cells with the test compound at various concentrations for the desired time period.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.[2]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[2]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations are identified as follows:
Visualizing Molecular Mechanisms and Workflows
Signaling Pathway of Cardenolide Glycosides
The primary molecular target of cardenolide glycosides is the Na+/K+-ATPase pump located in the plasma membrane.[2][8] Inhibition of this pump leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, resulting in an influx of calcium.[2] These ionic imbalances trigger a cascade of downstream signaling events, including the activation of Src kinase, the Ras-Raf-MAP kinase pathway, and the production of reactive oxygen species (ROS), ultimately leading to apoptosis.[9]
Caption: Cardenolide-induced signaling cascade.
Experimental Workflow for In Vitro Cytotoxicity Testing
The following diagram illustrates a typical workflow for assessing the in vitro cytotoxicity of a test compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Evaluating the Cancer Therapeutic Potential of Cardiac Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cardiac Glycosides in Human Physiology and Disease: Update for Entomologists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Cardenolide Glycoside Acovenoside A Interferes with Epidermal Growth Factor Receptor Trafficking in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Peer Review Considerations for Research on Glaucogenin C mono-D-thevetoside: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for peer-reviewing research involving Glaucogenin C mono-D-thevetoside. Due to the limited publicly available experimental data specifically for this compound, this guide draws comparisons with well-characterized cardiac glycosides. This compound is a natural product isolated from Cynanchum stauntonii, and its structural classification suggests it belongs to the cardiac glycoside family.[1] These compounds are known for their significant biological activities, primarily as cardiotonic agents, and are also under investigation for their potential as anticancer therapeutics.
Comparative Analysis of Cardiac Glycosides
Research on this compound would be strengthened by comparative data against established cardiac glycosides. The following table summarizes key parameters for well-known compounds in this class, providing a baseline for evaluating novel derivatives.
| Feature | Digoxin | Ouabain | Digitoxin | This compound (Inferred) |
| Primary Mechanism | Inhibition of Na+/K+-ATPase | Inhibition of Na+/K+-ATPase | Inhibition of Na+/K+-ATPase | Presumed inhibition of Na+/K+-ATPase |
| Primary Use | Heart failure, Atrial fibrillation | Research, formerly used for heart failure | Heart failure, Atrial fibrillation | Potential cardiotonic and anticancer applications |
| Half-life | 36-48 hours | 21 hours | 5-7 days | Unknown |
| Metabolism | Minimally metabolized, excreted by kidneys | Excreted unchanged by kidneys | Metabolized by the liver | Unknown |
| Therapeutic Index | Narrow | Narrow | Narrow | Presumed narrow |
| Known Side Effects | Arrhythmias, nausea, dizziness, visual disturbances | Arrhythmias, hypertension | Similar to Digoxin | Potential for similar cardiac and gastrointestinal side effects |
Experimental Protocols
Detailed and reproducible experimental methodologies are critical for the validation of research findings. Below is a representative protocol for a key experiment used in the study of cardiac glycosides.
Na+/K+-ATPase Inhibition Assay
This assay is fundamental to characterizing the primary mechanism of action of cardiac glycosides.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) on Na+/K+-ATPase activity.
Materials:
-
Purified Na+/K+-ATPase enzyme (e.g., from porcine cerebral cortex)
-
ATP (Adenosine 5'-triphosphate)
-
Buffer solution (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 20 mM KCl, and 4 mM MgCl2)
-
Malachite green reagent for phosphate (B84403) detection
-
Test compounds (this compound, positive control like Ouabain)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound and the positive control.
-
In a 96-well plate, add the Na+/K+-ATPase enzyme to the buffer solution.
-
Add the different concentrations of the test compound or control to the wells.
-
Incubate the plate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding ATP to each well.
-
Allow the reaction to proceed for a set duration (e.g., 20-30 minutes) at 37°C.
-
Stop the reaction by adding the malachite green reagent. This reagent will react with the inorganic phosphate released from ATP hydrolysis.
-
Measure the absorbance of each well using a microplate reader at a specific wavelength (e.g., 620 nm).
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the untreated control.
-
Plot the inhibition percentage against the compound concentration and determine the IC50 value using non-linear regression analysis.
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes is essential for a clear understanding of the research.
References
Scarcity of Research on Glaucogenin C mono-D-thevetoside: A Call for Investigation
A comprehensive review of existing scientific literature reveals a significant lack of research into the biological activities of Glaucogenin C mono-D-thevetoside, a unique cardiac glycoside. Despite its isolation and structural characterization decades ago, its performance, therapeutic potential, and comparative efficacy against other compounds remain largely unexplored. This gap in knowledge prevents the creation of a detailed meta-analysis and comparison guide as requested.
While direct data on this compound is unavailable, this guide will provide a comparative overview of the broader class of cardiac glycosides, to which it belongs. This will offer researchers, scientists, and drug development professionals a foundational understanding of the potential mechanisms and experimental considerations that could be applied to future studies of this specific molecule. The information presented here is based on well-researched cardiac glycosides, such as Digoxin and Digitoxin, which have been identified in various plant sources, including the seeds of Persea americana (avocado).
General Properties and Performance of Cardiac Glycosides
Cardiac glycosides are a class of naturally derived compounds known for their effects on the cardiovascular system. Their primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump in cell membranes. This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration, resulting in stronger contractions of the heart muscle.[1] This class of compounds has been historically used in the treatment of heart failure and atrial fibrillation.[2][3]
Recent research has also highlighted the potential of cardiac glycosides as anti-cancer agents.[4] Their ability to induce apoptosis (programmed cell death) in cancer cells is a promising area of investigation.
Table 1: Comparative Cytotoxicity of Cardiac Glycosides from Persea americana Seed Extracts on Cancer Cell Lines
Data on the specific cytotoxic activity of this compound is not available in the published literature. However, studies on extracts from Persea americana seeds, which contain various cardiac glycosides, have demonstrated cytotoxic effects against different cancer cell lines.
| Cell Line | Extract/Compound | IC50 (µg/mL) | Reference |
| T47D (Breast Cancer) | Ethanolic Extract | 107 | [5] |
| MCF-7 (Breast Cancer) | n-hexane fraction | 47.87 | [5] |
| MCF-7 (Breast Cancer) | Triterpenoid fraction | 62 | [5] |
| HepG2 (Liver Cancer) | Triterpenoid fraction | 12 | [5] |
Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols for Assessing Cardiac Glycoside Activity
To facilitate future research on this compound, this section outlines common experimental protocols used to evaluate the biological activities of cardiac glycosides.
Cytotoxicity Assays
These assays are fundamental in determining the anti-cancer potential of a compound.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.
-
Procedure:
-
Seed cancer cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with varying concentrations of the test compound (e.g., this compound) for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan formation.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance of the solution using a microplate reader at a specific wavelength (typically 570 nm).
-
Calculate the cell viability and determine the IC50 value.[5]
-
-
Apoptosis Assays
These methods are used to determine if a compound induces programmed cell death.
-
Double Staining with Acridine (B1665455) Orange and Ethidium (B1194527) Bromide: This fluorescent staining method allows for the visualization of apoptotic cells. Acridine orange stains both live and dead cells, while ethidium bromide only stains cells with compromised membranes (late apoptotic and necrotic cells).
-
Procedure:
-
Treat cells with the test compound.
-
Stain the cells with a mixture of acridine orange and ethidium bromide.
-
Observe the cells under a fluorescence microscope. Live cells appear uniformly green, early apoptotic cells show bright green condensed or fragmented chromatin, late apoptotic cells display orange-red condensed or fragmented chromatin, and necrotic cells have a uniformly orange-red nucleus.
-
-
Signaling Pathways of Cardiac Glycosides
The primary signaling pathway initiated by cardiac glycosides involves the inhibition of Na+/K+-ATPase. However, downstream effects can be complex and cell-type specific. In the context of cancer, the induction of apoptosis is a key outcome.
Caption: General signaling pathway of cardiac glycosides leading to apoptosis.
Experimental Workflow for Evaluating a Novel Cardiac Glycoside
The following workflow can be adopted for the systematic evaluation of this compound.
Caption: A proposed experimental workflow for the evaluation of this compound.
References
- 1. scielo.br [scielo.br]
- 2. scielo.br [scielo.br]
- 3. Vascular Effects of Avocado Seed Glycosides during Diabetes-induced Endothelial Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plant-derived cardiac glycosides: Role in heart ailments and cancer management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Glaucogenin C mono-D-thevetoside: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health & Safety (EH&S) department for specific guidelines and requirements. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, when handling Glaucogenin C mono-D-thevetoside and its waste.
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic process of identification, segregation, containment, and labeling before collection by certified hazardous waste personnel.
-
Waste Identification and Segregation:
-
Solid Waste: Unused or expired this compound in its original powder form should be disposed of in its manufacturer's container.[1] If the original container is compromised, transfer the waste to a new, compatible container.
-
Contaminated Lab Supplies: Items such as gloves, absorbent paper, and Kim Wipes that have come into contact with the compound should be considered contaminated solid waste. These materials should be double-bagged in clear plastic bags to allow for visual inspection by EH&S technicians.[1]
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated, leak-proof container with a screw-on cap.[1] Do not mix with other incompatible waste streams. For instance, acids and bases should always be stored separately.
-
Sharps: Any sharps, such as pipette tips or broken glass contaminated with the compound, require disposal in a designated sharps container to prevent punctures and injuries.[1]
-
-
Proper Containment and Storage:
-
All waste containers must be in good condition, free from leaks or rust, and made of a material compatible with the chemical.[2]
-
Ensure all waste containers are securely capped at all times, except when adding waste.[1][2] Corks and parafilm are not acceptable closures for liquid waste containers.[1]
-
Store all hazardous waste in a designated "Satellite Accumulation Area" (SAA).[3] This area must be inspected weekly for any signs of leakage.
-
Utilize secondary containment, such as a lab tray or dishpan, to capture any potential spills or leaks from the primary container.[1] The secondary container should be capable of holding 110% of the volume of the primary container.[1]
-
-
Labeling and Documentation:
-
Every hazardous waste container must be clearly labeled with the words "Hazardous Waste."[2]
-
The label should also include the full chemical name ("this compound"), the concentration, and the date when waste was first added to the container.
-
Do not deface the original manufacturer's label if disposing of the compound in its original container.[4]
-
-
Requesting Waste Collection:
-
Contact your institution's EH&S department to schedule a hazardous waste collection.
-
Hazardous waste must typically be collected within 90 days from the date waste is first accumulated.[1]
-
Do not allow more than 55 gallons of any single type of hazardous waste to accumulate before requesting a collection.[1]
-
Disposal "Don'ts"
-
NEVER dispose of this compound, or any other hazardous chemical, down the drain.[5]
-
NEVER dispose of this compound in the regular trash.[5]
-
NEVER mix this compound waste with incompatible chemicals.
Quantitative Data Summary for Chemical Waste Disposal
| Waste Type | Container Requirements | Closure Type | Storage Location | Disposal Method |
| Solid Chemical Waste | Original manufacturer's container or compatible new container[1] | Securely sealed original cap or new compatible cap | Designated Satellite Accumulation Area (SAA)[3] | Collection by EH&S |
| Contaminated Lab Supplies | Double-bagged in clear plastic bags[1] | Tied securely | Designated SAA | Collection by EH&S |
| Liquid Chemical Waste | Leak-proof, compatible container[1] | Screw-on cap[1] | Designated SAA with secondary containment[1] | Collection by EH&S |
| Contaminated Sharps | Puncture-resistant sharps container[1] | Securely closed lid | Designated SAA | Collection by EH&S |
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates the logical workflow for the proper disposal of laboratory chemical waste, including this compound.
Caption: Workflow for proper laboratory chemical waste disposal.
References
- 1. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. acs.org [acs.org]
Personal protective equipment for handling Glaucogenin C mono-D-thevetoside
Disclaimer: This document provides guidance on the safe handling of Glaucogenin C mono-D-thevetoside for research purposes. A comprehensive Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, this substance should be handled as a compound with unknown toxicity, and all precautionary measures should be taken to minimize exposure. The information provided here is based on general laboratory safety principles for handling potentially hazardous chemicals.
Essential Safety and Logistical Information
This compound is a natural product intended for research use only.[1][2] Due to the absence of specific toxicological data, it is crucial to implement stringent safety protocols to protect researchers and the environment. The following sections detail the necessary personal protective equipment (PPE), operational plans for handling, and compliant disposal procedures.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to ensure that the selected PPE provides adequate protection. The following table summarizes the recommended PPE for handling this compound in solid (powder) and solution forms.
| Form | Task | Gloves | Eye Protection | Lab Coat | Respiratory Protection |
| Solid (Powder) | Weighing, aliquoting, preparing solutions | Nitrile or neoprene gloves | Chemical safety goggles or face shield | Standard lab coat | N95/FFP2 respirator or higher, especially if not handled in a fume hood |
| Solution | Handling, transferring, use in experiments | Nitrile or neoprene gloves | Chemical safety goggles | Standard lab coat | Not generally required if handled in a fume hood or with adequate ventilation |
Operational Plan for Handling
3.1. Engineering Controls:
-
Ventilation: All handling of this compound powder, including weighing and solution preparation, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Safety Equipment: An eyewash station and safety shower must be readily accessible in the laboratory where the compound is handled.
3.2. Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the work area in the fume hood by lining it with absorbent, disposable bench paper.
-
Weighing (Powder): Carefully weigh the required amount of powder in the fume hood. Use anti-static weighing dishes to prevent dispersal of the powder.
-
Solution Preparation: Add the solvent to the powder slowly and carefully to avoid splashing. Ensure the container is securely capped before mixing.
-
Experimentation: When using the solution, handle it with care to avoid splashes and aerosol generation.
-
Decontamination: After handling, decontaminate all surfaces, glassware, and equipment with an appropriate solvent (e.g., 70% ethanol) and then clean with soap and water. Dispose of all contaminated disposable materials as chemical waste.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
3.3. Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.
-
Spill:
-
Powder: Gently cover the spill with a damp paper towel to avoid raising dust. Carefully wipe up the material, placing the contaminated paper towels in a sealed container for chemical waste disposal.
-
Solution: Absorb the spill with an inert absorbent material (e.g., vermiculite, sand). Place the contaminated absorbent material into a sealed container for chemical waste disposal.
-
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.
-
Solid Waste: Contaminated PPE (gloves, disposable lab coats), bench paper, and weighing dishes should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is known.
-
Empty Containers: "Empty" containers may still retain product residue and should be disposed of as hazardous waste.
Quantitative Data
| Data Point | Value |
| CAS Number | 849201-84-9 |
| Molecular Formula | C28H40O9 |
| Molecular Weight | 520.61 g/mol |
| LD50 (Oral) | Not Available |
| LD50 (Dermal) | Not Available |
| LC50 (Inhalation) | Not Available |
| Occupational Exposure Limits | Not Established |
Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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